Methyl crotonate
Description
Structure
3D Structure
Properties
CAS No. |
18707-60-3 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
methyl but-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |
InChI Key |
MCVVUJPXSBQTRZ-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC |
Isomeric SMILES |
C/C=C/C(=O)OC |
Canonical SMILES |
CC=CC(=O)OC |
Other CAS No. |
18707-60-3 623-43-8 |
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
28881-44-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Crotonate: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of methyl crotonate, a versatile α,β-unsaturated ester. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, structural features, and reactive nature of this compound. The content is structured to offer not just data, but actionable insights into its application in a laboratory setting, emphasizing the rationale behind experimental methodologies.
Introduction: The Profile of a Versatile Building Block
This compound, systematically named methyl (E)-but-2-enoate, is a valuable reagent in organic chemistry.[1][2] Its utility stems from the presence of two key functional groups: an ester and a carbon-carbon double bond. This combination, in a conjugated system, imparts a unique reactivity profile that allows for a variety of chemical transformations.[3] It is a colorless to pale yellow liquid with a characteristic sharp, fruity odor.[2][3]
This guide will explore the fundamental characteristics of this compound, from its physical and spectroscopic properties to its synthesis and common reactions. A particular focus will be placed on understanding the electronic effects that govern its reactivity, providing a solid foundation for its strategic use in the synthesis of complex molecules.
Molecular Structure and Conformation
The chemical structure of this compound is foundational to its reactivity. The molecule consists of a four-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a methyl ester group at the C1 position. The IUPAC name, methyl (E)-but-2-enoate, indicates that the substituents on the double bond are in the trans or E configuration, which is the more stable isomer.[1][2]
Caption: 2D Chemical Structure of Methyl (E)-but-2-enoate.
The planarity of the double bond and the carbonyl group allows for effective conjugation, where the π-electrons are delocalized across the O=C-C=C system. This delocalization results in a partial positive charge on the β-carbon (C3), making it susceptible to nucleophilic attack, a key feature of its reactivity that will be discussed later.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use and characterization in a research setting.
Physical Properties
The physical properties of this compound are summarized in the table below. This data is essential for handling, purification (e.g., distillation), and predicting its behavior in different solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-but-2-enoate | [2] |
| CAS Number | 623-43-8 | [2] |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-121 °C | |
| Melting Point | -42 °C | [3] |
| Density | 0.944 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.423 | |
| Solubility | Soluble in alcohol and ether; limited solubility in water. | [3] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic data and their interpretations.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is highly characteristic. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
-
δ ~ 6.9 ppm (dq, 1H): This signal corresponds to the proton on the β-carbon (C3), which is deshielded due to its position on the double bond and conjugation with the carbonyl group. The splitting pattern is a doublet of quartets due to coupling with the proton on the α-carbon (C2) and the protons of the methyl group on C4.
-
δ ~ 5.8 ppm (dq, 1H): This signal is from the proton on the α-carbon (C2). It appears as a doublet of quartets due to coupling with the β-proton and the C4-methyl protons.
-
δ ~ 3.7 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.
-
δ ~ 1.9 ppm (dd, 3H): This signal represents the protons of the methyl group at the C4 position, showing coupling to both of the vinylic protons.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
δ ~ 166 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group.
-
δ ~ 145 ppm: Corresponds to the β-carbon (C3) of the double bond.
-
δ ~ 122 ppm: Represents the α-carbon (C2) of the double bond.
-
δ ~ 51 ppm: This signal is from the carbon of the methyl ester group.
-
δ ~ 18 ppm: This upfield signal corresponds to the carbon of the methyl group at the C4 position.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
-
~1720-1740 cm⁻¹ (strong, sharp): This prominent peak is due to the C=O stretching vibration of the α,β-unsaturated ester.
-
~1650 cm⁻¹ (medium): This absorption corresponds to the C=C stretching of the alkene.
-
~1100-1300 cm⁻¹ (strong): These bands are characteristic of the C-O stretching vibrations of the ester group.
-
~2900-3000 cm⁻¹ (medium): These peaks are due to the C-H stretching of the methyl and methoxy groups.
3.2.4. Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 69, and the loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 41.
Synthesis of this compound
This compound can be synthesized through several reliable methods in the laboratory. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Fischer Esterification of Crotonic Acid
This is a classic and straightforward method for preparing this compound.[3] It involves the acid-catalyzed reaction of crotonic acid with methanol.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.
-
Excess Methanol: The reaction is an equilibrium.[4] Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Removal of Water: The formation of water as a byproduct can drive the reverse reaction (hydrolysis). Removing water, for instance, through a Dean-Stark apparatus, can also drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crotonic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
Wittig Reaction
The Wittig reaction provides an alternative route to α,β-unsaturated esters like this compound, offering excellent control over the position of the double bond.[5] This method involves the reaction of a phosphorus ylide with an aldehyde.
Causality of Experimental Choices:
-
Ylide Formation: A phosphonium ylide is generated by treating a phosphonium salt with a strong base. The choice of base is critical and depends on the acidity of the proton α to the phosphorus atom.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the highly reactive ylide.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of acetaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The conjugated system in this compound is the key to its diverse reactivity. It can undergo reactions at the double bond, the carbonyl group, or the α-carbon.
Michael Addition (Conjugate Addition)
The most prominent reaction of this compound is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[6][7] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanistic Rationale: The electron-withdrawing nature of the ester group polarizes the double bond, creating an electrophilic β-carbon. Soft nucleophiles, such as enolates, cuprates, and amines, preferentially attack this position in a 1,4-conjugate addition manner.[8][9]
Caption: Generalized workflow of a Michael addition reaction with this compound.
Experimental Protocol (Example: Diethyl Malonate Addition):
-
Base and Nucleophile Formation: In a round-bottom flask, dissolve diethyl malonate (1.0 eq) in ethanol. Add a catalytic amount of a base, such as sodium ethoxide, to generate the enolate nucleophile.
-
Michael Acceptor Addition: To the enolate solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The resulting adduct can be purified by distillation or chromatography.
Diels-Alder Reaction
As an electron-deficient alkene (a dienophile), this compound can participate in Diels-Alder reactions with electron-rich dienes to form six-membered rings. The ester group acts as an electron-withdrawing group that activates the double bond for this [4+2] cycloaddition.
Epoxidation and Dihydroxylation
The double bond of this compound can be functionalized through epoxidation (e.g., using m-CPBA) to form an epoxide, or through dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) to yield a diol. These transformations provide access to highly functionalized building blocks.
Reduction
The ester and the double bond can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the double bond to afford methyl butyrate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ester and the double bond.
Safety and Handling
This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[10]
Conclusion
This compound is a fundamentally important and highly versatile building block in organic synthesis. Its well-defined structure and predictable reactivity, dominated by the conjugated system of the double bond and the ester group, make it an invaluable tool for the construction of a wide array of molecular architectures. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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Methyl Crotonate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of methyl crotonate (CAS No: 623-43-8), a versatile α,β-unsaturated ester, tailored for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that govern its chemical behavior and utility.
Core Molecular and Physical Characteristics
This compound, systematically named methyl (E)-but-2-enoate, is a foundational building block in organic synthesis. Its reactivity is dominated by the interplay between the electron-withdrawing ester functionality and the carbon-carbon double bond, rendering it an excellent Michael acceptor and a valuable dienophile in cycloaddition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 623-43-8 | [1][2][3] |
| Molecular Formula | C₅H₈O₂ | [2][3][4] |
| Molecular Weight | 100.12 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Characteristic fruity odor | [1] |
| Boiling Point | 118-121 °C | [3][5] |
| Density | ~0.944 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | ~1.423 | |
| Flash Point | -1 °C (30.2 °F) - closed cup | [6] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [1] |
Synthesis and Purification: A Protocol Deep Dive
The most common and industrially viable method for synthesizing this compound is the Fischer esterification of crotonic acid with methanol, catalyzed by a strong acid. The choice of catalyst and reaction conditions is critical for driving the equilibrium towards the product and achieving high yield.
Protocol: Acid-Catalyzed Esterification of Crotonic Acid
This protocol describes a standard lab-scale synthesis. The key principle is the removal of water, a byproduct, to shift the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.
Step-by-Step Methodology:
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add crotonic acid (86.1 g, 1.0 mol) and methanol (160 mL, ~4.0 mol).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (5 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction & Water Removal: Add a solvent such as toluene or cyclohexane (~100 mL) to form an azeotrope with water. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a direct visual indicator of reaction progress. Continue reflux until no more water is collected (typically 3-5 hours).
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) to remove excess methanol and sulfuric acid. Subsequently, wash with a 5% sodium bicarbonate solution (100 mL) until effervescence ceases to neutralize any remaining acid. Trustworthiness Check: Confirm the aqueous layer is neutral or slightly basic with pH paper. Finally, wash with brine (100 mL) to aid in the separation of the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-121 °C.[7][8]
Diagram 1: Synthesis Workflow via Fischer Esterification
Caption: Workflow for the synthesis and purification of this compound.
Core Reactivity and Mechanistic Insights
The dual functionality of this compound is the cornerstone of its synthetic utility. Its conjugated system allows for 1,4-conjugate additions (Michael reactions) and participation in various cycloadditions.
The Michael Addition: A Workhorse Reaction
This compound is a classic Michael acceptor. The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated ester. This reaction is fundamental for carbon-carbon bond formation.
-
Mechanism: The reaction is typically base-catalyzed. The base abstracts a proton from the Michael donor to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of this compound. The resulting enolate intermediate is then protonated to yield the 1,4-adduct.
-
Expert Insight: The choice of solvent and base is critical. Aprotic polar solvents like THF or DMF often facilitate the reaction. For less acidic donors, stronger bases like LDA or NaH are required. Lipases, such as Lipase B from Candida antarctica, have also been employed to catalyze Michael additions with high chemoselectivity, a key consideration in complex molecule synthesis.[6][7]
Diels-Alder and Other Cycloadditions
As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing ester group activates the double bond for this [4+2] cycloaddition. This reaction is a powerful tool for constructing complex cyclic systems found in many natural products and pharmaceutical agents.[3]
Vinylogous Aldol Reactions
This compound can participate in vinylogous aldol reactions, where the enolate adds to an aldehyde not at the α-carbon, but at the γ-carbon through the conjugated π-system. This reaction has been effectively catalyzed by bulky Lewis acids like aluminum tris(2,6-di-2-naphthylphenoxide), enabling the synthesis of complex polyketide structures.[5][6]
Diagram 2: Key Reaction Pathways of this compound
Caption: Core reactivity of this compound as a Michael acceptor and dienophile.
Applications in Research and Drug Development
This compound's value extends beyond a simple laboratory reagent; it is a key intermediate in the synthesis of high-value molecules.
-
Pharmaceutical Intermediates: It serves as a starting material for a wide array of complex molecules. For instance, it was used as a key reagent in the total synthesis of the phytotoxins solanapyrone D and E.[5][6][7] Its derivatives are precursors for compounds investigated as tyrosine kinase inhibitors for anti-tumor applications.[9]
-
Polymer Science: As a monomer, this compound can be polymerized or copolymerized to create materials with specific properties. Its inclusion in polymer chains can enhance flexibility and durability, making it useful in the formulation of coatings, adhesives, and sealants.[3]
-
Flavors and Fragrances: Due to its fruity aroma, this compound is used in the formulation of flavors and fragrances.[3] However, it is important to note that the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to dermal sensitization concerns.[10]
Analytical Characterization
Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods provides a definitive analytical fingerprint.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Values |
| ¹H NMR | (CDCl₃, 400 MHz): δ ≈ 6.95 (dq, 1H, H-3), δ ≈ 5.85 (dq, 1H, H-2), δ ≈ 3.70 (s, 3H, -OCH₃), δ ≈ 1.88 (dd, 3H, -CH₃). The large coupling constant between H-2 and H-3 (~16 Hz) is characteristic of the trans (E) configuration.[11][12][13] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ ≈ 166 (C=O), δ ≈ 145 (C-3), δ ≈ 122 (C-2), δ ≈ 51 (-OCH₃), δ ≈ 18 (-CH₃). |
| IR Spectroscopy | Strong C=O stretch for the α,β-unsaturated ester at ~1720-1730 cm⁻¹, C=C stretch at ~1655 cm⁻¹, and C-O stretches at ~1170-1200 cm⁻¹.[14] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 100. Key fragments at m/z = 69 ([M-OCH₃]⁺) and m/z = 41.[15] |
Safety and Handling
As a highly flammable and irritating chemical, proper handling of this compound is essential for laboratory safety.
-
Hazards: It is a highly flammable liquid and vapor (Category 2).[2][6] It causes serious eye irritation and may cause skin irritation.[2][16]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[16] Use spark-proof tools and ground all equipment when transferring. Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[6][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[2][16]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]
This guide provides a robust framework for understanding and utilizing this compound. By grasping the principles behind its synthesis, reactivity, and handling, researchers can confidently and safely leverage this versatile chemical for scientific innovation.
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physical properties of trans-methyl crotonate
An In-Depth Technical Guide to the Physical Properties of trans-Methyl Crotonate
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of trans-methyl crotonate (CAS No: 623-43-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data points, outlines experimental methodologies for property verification, and offers insights into the practical application and handling of this compound. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific integrity, supported by authoritative references.
Compound Identification and Structure
Trans-methyl crotonate, systematically named methyl (2E)-but-2-enoate, is an unsaturated monocarboxylic ester.[1][2] Its structure consists of a methyl ester functional group conjugated with a carbon-carbon double bond in the trans (or E) configuration. This conjugation significantly influences its reactivity and spectroscopic properties.
Core Physicochemical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in synthetic applications. Trans-methyl crotonate is a clear, colorless liquid at room temperature with a characteristic sharp, fruity odor.[3][5]
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [1][3][5] |
| Color | Clear, Colorless | [3][5][7] |
| Density | 0.944 g/mL at 25 °C | [3][5][6] |
| Boiling Point | 118-120 °C (at 760 mmHg) | [3][5][6] |
| Melting Point | -42 °C | [3][5][7] |
| Refractive Index (n²⁰/D) | 1.423 | [5][6][8] |
| Flash Point | -1 °C (30.2 °F) | [4][8][9] |
| Vapor Pressure | 0.005 mmHg at 25 °C (estimated) | [10] |
Solubility Profile
The solubility of a compound is paramount in drug development for formulation and in research for selecting appropriate reaction solvents. As an ester with a relatively short hydrocarbon chain, trans-methyl crotonate exhibits limited solubility in polar solvents like water but is readily soluble in many organic solvents.
-
Water Solubility: It is generally described as immiscible in water.[5][7] However, some estimations suggest a slight solubility of approximately 12.4 g/L at 25 °C.[10] For practical purposes in a laboratory setting, it should be treated as insoluble in aqueous solutions.
-
Organic Solvents: It is soluble in alcohols and ether.[10][11] This miscibility is expected due to the "like dissolves like" principle, where the nonpolar hydrocarbon portion of the ester interacts favorably with organic solvents.
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of a compound.
-
¹H NMR: The proton NMR spectrum is characteristic of the trans configuration. Key expected signals include a doublet for the C4 methyl group, a singlet for the C1 methoxy group, and two distinct multiplets in the olefinic region (C2 and C3 protons) with a large coupling constant (J ≈ 15 Hz) confirming the trans geometry.
-
¹³C NMR: The carbon NMR spectrum will show five distinct resonances corresponding to the methyl carbon, the methoxy carbon, the two olefinic carbons, and the carbonyl carbon.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include a strong C=O stretch for the ester at approximately 1720-1730 cm⁻¹, a C=C stretch for the alkene at around 1650 cm⁻¹, and a strong C-O stretch in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of the compound.
Authoritative spectral data can be accessed through public databases such as the NIST Chemistry WebBook and ChemicalBook.[3][13]
Experimental Procedures & Synthesis
Synthesis via Fischer Esterification
Trans-methyl crotonate is most commonly synthesized by the Fischer esterification of trans-crotonic acid with methanol, using a strong acid catalyst like sulfuric acid.[3][5][7] This is an equilibrium-controlled reaction.
Causality: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the crotonic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol. To drive the reaction to completion, a product (water) is removed as it is formed, shifting the equilibrium towards the ester product in accordance with Le Chatelier's principle.[14]
Workflow for Synthesis and Purification of trans-Methyl Crotonate
Caption: Synthesis and purification workflow for trans-methyl crotonate.
Protocol:
-
Combine trans-crotonic acid and an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, pour the mixture into water and extract with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize acids) and brine.[5][7]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation to yield the final product.[5][7]
Determination of Boiling Point
The boiling point is a key indicator of purity. The literature value is 118-120 °C at atmospheric pressure.
Protocol (Simple Distillation):
-
Place the purified liquid in a distillation flask with boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer so the bulb is just below the side arm of the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.
Measurement of Refractive Index
The refractive index is a precise physical constant used for identifying and assessing the purity of liquid samples.
Protocol (Abbe Refractometer):
-
Ensure the refractometer prisms are clean.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the trans-methyl crotonate sample to the lower prism.
-
Close the prisms and allow the temperature to equilibrate to 20 °C.
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale. The expected value is approximately 1.423.[8]
Safety, Handling, and Storage
Proper handling is essential due to the compound's flammability and potential health effects.
-
Hazard Classification: Highly flammable liquid and vapor (GHS02).[3] Causes serious eye irritation (GHS07).[3][15]
-
Handling: Use in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][16]
-
Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[15]
Conclusion
Trans-methyl crotonate is a valuable reagent with well-defined physical properties. This guide has provided a detailed summary of these properties, from fundamental constants to spectroscopic signatures. By understanding the experimental basis for determining these characteristics and the rationale behind its synthesis and safe handling, researchers and scientists can confidently and effectively utilize this compound in their work.
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The Biological Versatility of Unsaturated Esters: A Technical Guide to Methyl Crotonate
This guide offers an in-depth exploration of the biological activities of α,β-unsaturated esters, with a primary focus on methyl crotonate. It is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic basis of action and to provide a framework for evaluating the therapeutic and toxicological potential of this class of compounds.
Introduction: The α,β-Unsaturated Ester Moiety as a Bioactive Pharmacophore
α,β-unsaturated esters are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins their diverse biological activities. This compound ((E)-but-2-enoate), a simple and representative member of this class, serves as an excellent model for studying these interactions. Found in various natural sources like carrot seeds, it is also utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals[1][2]. While its pleasant, fruity aroma has led to its use as a flavoring agent, its potential as a fragrance is prohibited due to skin sensitization concerns[3][4].
The inherent reactivity of the α,β-unsaturated carbonyl system makes these compounds "Michael acceptors," capable of undergoing conjugate addition reactions with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione[5][6]. This covalent modification of cellular macromolecules is a primary mechanism driving their biological effects, which range from antimicrobial and antifungal to cytotoxic and immunomodulatory activities[6][7]. Understanding this fundamental reactivity is crucial for both harnessing their therapeutic potential and mitigating their toxicity.
The Pivotal Mechanism: Michael Addition and Cellular Consequences
The biological activity of this compound and related α,β-unsaturated esters is predominantly governed by the Michael addition reaction[5]. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated ester (Michael acceptor). Within a biological context, the most significant nucleophiles are thiols, particularly the cysteine residues in proteins and the tripeptide glutathione (GSH).
dot
Caption: Covalent modification of a biological nucleophile by this compound via Michael addition.
This covalent binding can have profound effects on cellular function. Modification of critical cysteine residues can lead to enzyme inhibition, disruption of protein structure and function, and induction of oxidative stress. The consequences of this reactivity are multifaceted and form the basis for the various biological activities discussed below.
A Spectrum of Biological Activities
Antimicrobial and Antifungal Properties
The electrophilic nature of α,β-unsaturated esters makes them effective antimicrobial and antifungal agents. Their mechanism of action is believed to involve the alkylation of sulfhydryl groups in essential fungal enzymes and proteins, disrupting cellular processes and leading to growth inhibition or cell death[6].
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in readily available literature, studies on related compounds provide strong evidence for this activity. For instance, a study on 4-substituted crotonic acid esters demonstrated significant antifungal activity against various fungi, including Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes[6]. The fungitoxicity was correlated with the reactivity of the Michael acceptor, and the effects were mitigated by the presence of sulfhydryl-containing compounds like cysteine and glutathione, supporting the proposed mechanism[6].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To quantify the antifungal or antibacterial activity of this compound, a broth microdilution assay can be employed.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without this compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxic and Potential Anticancer Activity
The ability of α,β-unsaturated esters to react with cellular nucleophiles also imparts cytotoxic properties, which can be harnessed for anticancer applications. The depletion of intracellular glutathione and the modification of key proteins can induce apoptosis and inhibit cell proliferation.
Specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against various cancer cell lines are not widely published. However, the general class of α,β-unsaturated carbonyl compounds has been studied for its cytotoxic effects. For example, some studies have investigated the cytotoxicity of various α,β-unsaturated compounds against different cancer cell lines, providing a basis for evaluating this compound's potential[8][9].
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
dot
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Herbicidal and Insecticidal Activities
There are indications that this compound possesses herbicidal properties, as it is found in water extracts from carrot seeds which have demonstrated such activity[1]. The mechanism is likely similar to its other biological activities, involving the disruption of essential biochemical pathways in plants through the alkylation of key enzymes.
Similarly, extracts from plants of the Croton genus have shown insecticidal activity against various pests[10]. While this activity is attributed to a range of compounds within these extracts, the presence of reactive molecules like unsaturated esters could contribute to this effect.
Further research is needed to isolate and quantify the specific herbicidal and insecticidal efficacy of pure this compound and to elucidate the precise molecular targets in plants and insects.
Toxicological Profile: Skin Sensitization and Detoxification
The Mechanism of Skin Sensitization
This compound is a known skin sensitizer, which has led to its prohibition as a fragrance ingredient[3][4]. The mechanism of skin sensitization by small electrophilic molecules like this compound is a well-understood immunological process.
dot
Caption: Adverse outcome pathway for skin sensitization initiated by this compound.
The process begins with the penetration of this compound into the skin, where it acts as a hapten. It covalently binds to skin proteins via Michael addition, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells, which become activated and migrate to the lymph nodes. In the lymph nodes, the APCs present the antigen to T-cells, leading to their proliferation and the development of an immunological memory. Upon subsequent exposure to this compound, a more rapid and robust inflammatory response is triggered, manifesting as allergic contact dermatitis[11][12].
Detoxification via Glutathione Conjugation
The primary detoxification pathway for electrophilic compounds like this compound in the body is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs)[13][14].
This reaction serves to neutralize the reactive electrophile, forming a more water-soluble and less toxic conjugate that can be readily excreted from the body. The efficiency of this detoxification system is a key determinant of the overall toxicity of this compound. Depletion of cellular GSH stores can lead to increased covalent binding to proteins and subsequent cellular damage.
Experimental Protocol: Assessing Glutathione S-Transferase Activity
The kinetics of this compound conjugation with GSH can be studied in vitro using purified GSTs or cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of purified GST, reduced glutathione (GSH), and a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Initiation of Reaction: Initiate the reaction by adding this compound at various concentrations.
-
Monitoring the Reaction: Monitor the conjugation reaction over time. This can be done by measuring the decrease in the concentration of GSH or by quantifying the formation of the this compound-GSH conjugate using techniques like high-performance liquid chromatography (HPLC).
-
Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) to characterize the enzyme's affinity for this compound and its maximum reaction rate.
Future Directions and Conclusion
This compound, as a representative α,β-unsaturated ester, exhibits a broad range of biological activities stemming from its inherent reactivity as a Michael acceptor. While its potential as an antimicrobial, antifungal, and cytotoxic agent is evident from studies on related compounds, a more detailed quantitative investigation into its specific efficacy is warranted. Future research should focus on:
-
Quantitative Biological Profiling: Determining the MIC values of this compound against a wide panel of pathogenic microorganisms and its IC50 values against various cancer cell lines.
-
Mechanistic Elucidation: Identifying the specific cellular protein targets of this compound and understanding the downstream consequences of their modification.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and minimize its toxicity.
-
In Vivo Studies: Assessing the efficacy and safety of this compound and its derivatives in animal models of infection and cancer.
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Gershon, H., Shanks, L., & Gawiak, D. E. (1976). Antifungal activity of 4-substituted crotonic acid esters. Journal of Medicinal Chemistry, 19(8), 1069–1072. Retrieved from [Link]
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Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. Retrieved from [Link]
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PubMed. (1977). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Retrieved from [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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MDPI. (2023). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. Retrieved from [Link]
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Phcogj.com. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]
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MDPI. (2021). In Vitro Enzyme Kinetics and NMR-Based Product Elucidation for Glutathione S-Conjugation of the Anticancer Unsymmetrical Bisacridine C-2028 in Liver Microsomes and Cytosol. Retrieved from [Link]
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An In-depth Technical Guide to Methyl Crotonate: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl crotonate, the methyl ester of (E)-but-2-enoic acid, is a volatile organic compound with significant applications in the flavor, fragrance, and polymer industries. While its synthesis is well-established, its historical discovery is intertwined with the initial investigations into croton oil in the 19th century. This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, offering insights for researchers in natural product chemistry, analytical science, and drug development. A detailed, field-proven protocol for the extraction and identification of this compound from natural sources using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is also presented.
Historical Perspective: From Croton Oil to this compound
The story of this compound begins not with the ester itself, but with its parent acid, crotonic acid. In 1818, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, renowned for their pioneering work in alkaloid chemistry, first isolated a substance from the oil of the croton tree (Croton tiglium) which they named crotonic acid.[1][2][3][4] Initially, it was erroneously believed to be a saponification product of the oil.[5]
While Pelletier and Caventou are credited with the initial work on substances from croton oil, the first synthesis of this compound itself is less definitively documented. It is reported to have been first synthesized in the early 20th century during broader investigations into the properties and transformations of unsaturated esters.[6] The synthesis typically involves the acid-catalyzed esterification of crotonic acid with methanol.[5][6] This places the discovery of this compound within the context of the burgeoning field of organic synthesis in the late 19th and early 20th centuries, where the systematic study of functional group transformations, including esterification, was a major focus.
The relationship between the discovery of crotonic acid and the subsequent synthesis of its esters can be visualized as a logical progression in early organic chemistry.
Natural Occurrence of this compound
This compound is a naturally occurring volatile compound found in a variety of plants, where it contributes to their characteristic aroma and flavor profiles. Its presence has been identified in several tropical fruits, highlighting its role in the complex bouquet of these natural products.
Occurrence in Fruits
Scientific literature reports the presence of this compound in the following fruits:
-
Soursop (Annona muricata) : This tropical fruit is known for its distinct sweet and tangy flavor, to which this compound is a contributing volatile component.[7]
-
Papaya (Carica papaya) : The characteristic fruity and slightly musky aroma of papaya is composed of a complex mixture of esters, including this compound.[7]
-
Mango (Mangifera indica) : As one of the most popular tropical fruits, the aroma of mango is a rich tapestry of volatile compounds, with this compound being identified as a constituent.[7]
-
Pineapple (Ananas comosus) : this compound is recognized as a contributor to the sweet and fruity notes of pineapple flavor.[8][9][10][11]
Table 1: Documented Natural Occurrence of this compound in Fruits
| Fruit Common Name | Scientific Name | Reference |
| Soursop | Annona muricata | [7] |
| Papaya | Carica papaya | [7] |
| Mango | Mangifera indica | [7] |
| Pineapple | Ananas comosus | [8][9][10][11] |
Role as an Insect Attractant
While many esters serve as insect pheromones and attractants, the specific role of this compound in this capacity is an area of ongoing research. Some studies on novel insect attractants for agricultural pests have investigated a wide range of volatile esters, including various decadienoates and their derivatives, which are structurally related to this compound.[12] The screening of a vast number of both natural and synthetic compounds has been a fruitful approach to discovering effective insect lures.[13] Further investigation is required to definitively establish this compound as a key signaling molecule in insect communication.
Analytical Methodology: Extraction and Identification from Natural Sources
The identification and quantification of this compound in natural products rely on sensitive analytical techniques capable of detecting volatile compounds in complex matrices. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for this purpose.[14][15][16]
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Fruit Matrix
This protocol provides a step-by-step methodology for the extraction and analysis of this compound from a fruit sample.
3.1.1. Materials and Reagents
-
Fruit sample (e.g., pineapple, mango)
-
Sodium chloride (analytical grade)
-
Deionized water
-
This compound standard (≥99% purity)
-
Methanol (HPLC grade)
-
HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3.1.2. Sample Preparation
-
Homogenize a representative portion of the fresh fruit pulp using a blender.
-
Weigh 5.0 g (± 0.1 g) of the homogenized fruit pulp into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.
-
Add 2.0 mL of deionized water to create a slurry.
-
Immediately seal the vial with a magnetic screw cap.
3.1.3. HS-SPME Procedure
-
Place the sealed vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes to allow the volatile compounds to partition into the headspace.
-
Introduce the HS-SPME fiber into the headspace of the vial, ensuring the fiber does not touch the sample slurry.
-
Expose the fiber to the headspace for 30 minutes at 60°C to allow for the adsorption of volatile analytes.
-
After the extraction period, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
3.1.4. GC-MS Analysis
-
Injector : Set to 250°C, splitless mode for 2 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 minutes).
-
Mass Spectrometer :
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) mode at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
3.1.5. Data Analysis and Identification
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard analyzed under the same GC-MS conditions.
-
Confirm the identity of the peak by comparing its mass spectrum with the NIST library mass spectrum for this compound. Key identifying ions include the molecular ion (m/z 100) and characteristic fragment ions.
The workflow for the extraction and analysis of this compound can be summarized in the following diagram:
Conclusion
The discovery of this compound is rooted in the foundational work on natural products in the early 19th century, with its synthesis emerging from the systematic advancements in organic chemistry in the early 20th century. Its natural occurrence in a variety of fruits underscores its importance in flavor and aroma chemistry. The provided analytical protocol offers a robust and reliable method for the extraction and identification of this volatile ester, which can be adapted for various research applications in natural product chemistry, food science, and chemical ecology. Further research into the biosynthetic pathways of this compound in plants and its potential role in insect communication will undoubtedly reveal more about the significance of this versatile molecule.
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An In-Depth Technical Guide on the Solubility and Stability of Methyl Crotonate in Organic Solvents
Introduction
Methyl crotonate ((E)-but-2-enoic acid methyl ester) is a versatile unsaturated ester recognized for its characteristic fruity odor and its role as a key intermediate in a multitude of synthetic applications.[1][2] From the synthesis of pharmaceuticals and agrochemicals to its use in the formulation of polymers, coatings, and fragrances, a comprehensive understanding of its behavior in various organic solvents is paramount for researchers, scientists, and drug development professionals.[1][2] This guide provides an in-depth exploration of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity and successful application of this compound in research and development.
The molecular structure of this compound, featuring both an ester functional group and a carbon-carbon double bond, dictates its reactivity and physical properties.[1] This dual functionality makes it susceptible to a range of chemical transformations, including polymerization, hydrolysis, and isomerization, which are highly influenced by the solvent environment.[1] Therefore, a thorough understanding of its solubility and stability is not merely an academic exercise but a critical necessity for process optimization, formulation development, and ensuring the quality and safety of final products.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its interactions with solvents.
| Property | Value | Source |
| Molecular Formula | C5H8O2 | [2] |
| Molecular Weight | 100.12 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Odor | Fruity | [1][2] |
| Boiling Point | 118-121 °C | [2][6][7] |
| Density | ~0.944 - 0.950 g/mL at 20-25 °C | [2][6][7] |
| Refractive Index | ~1.420 - 1.426 at 20 °C | [2][5][8] |
| Flash Point | -1 °C to 4 °C | [6][9] |
| Water Solubility | Limited / Sparingly soluble | [1][4][6][10] |
Solubility Profile in Organic Solvents
This compound exhibits good solubility in a wide array of common organic solvents. This miscibility is a direct consequence of its molecular structure, which allows for favorable intermolecular interactions with various solvent classes.
General Solubility Observations
Based on available data and chemical principles, this compound is readily soluble in the following solvents:
-
Ketones (e.g., acetone)[4]
-
Aromatic Hydrocarbons (e.g., toluene)
-
Esters (e.g., ethyl acetate)
Its limited solubility in water is a key characteristic, driving its use in non-aqueous systems.[1][4][6]
Causality of Solubility: A Deeper Look
The principle of "like dissolves like" governs the solubility of this compound. The ester group imparts a degree of polarity, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate. The alkyl backbone, however, is nonpolar, facilitating van der Waals interactions with nonpolar solvents such as toluene and hexanes. The presence of both polar and nonpolar regions in the molecule explains its broad solubility in a variety of organic media.
Stability of this compound: A Multifaceted Challenge
The stability of this compound is a critical consideration in its storage, handling, and application. Several degradation pathways can compromise its purity and integrity.
Polymerization
The carbon-carbon double bond in this compound makes it susceptible to polymerization, particularly under conditions of heat, light, or in the presence of radical initiators.[1] While it does not readily homopolymerize with common radical initiators like AIBN, it can be polymerized using specific catalytic systems such as group-transfer polymerization (GTP).[11][12] Uncontrolled polymerization can lead to an increase in viscosity, formation of insoluble materials, and a decrease in the assay of the monomer.
Insight: The potential for polymerization necessitates the storage of this compound in a cool, dark place, often under an inert atmosphere to prevent the formation of peroxides which can initiate polymerization. The addition of a polymerization inhibitor may be warranted for long-term storage or for applications at elevated temperatures.
Hydrolysis
The ester functionality of this compound is susceptible to hydrolysis, a reaction with water that yields crotonic acid and methanol. This process is significantly accelerated in the presence of acids or bases.[13]
Causality:
-
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and methanol.
Given its limited water solubility, hydrolysis is a more significant concern in biphasic systems or in the presence of significant moisture.
Isomerization
This compound exists predominantly as the trans (E) isomer. However, under certain conditions, such as high temperatures, it can undergo cis-trans isomerization.[14] Thermal isomerization in the gas phase has been observed at temperatures ranging from 400 °C to 560 °C.[14] Additionally, isomerization from methyl 3-butenoate to this compound can be catalyzed by certain iron complexes.[15]
Oxidation
The double bond in this compound is also a site for oxidative degradation. Reactions with atmospheric oxygen or other oxidizing agents can lead to the formation of epoxides, aldehydes, and other degradation products.[16] Studies on the gas-phase oxidation of this compound by hydroxyl radicals and chlorine atoms have been conducted to understand its atmospheric lifetime and degradation pathways.[16][17]
Experimental Protocols for Stability Assessment
To ensure the reliability of processes and formulations involving this compound, conducting forced degradation studies is essential.[18][19][20][21] These studies are designed to intentionally degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.[19][21][22]
Workflow for a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study of this compound.
Step-by-Step Protocol for an Anhydrous Forced Degradation Study
Given this compound's sensitivity to water, an anhydrous approach to forced degradation can provide valuable insights into its stability in organic media.[18]
Objective: To identify degradation products of this compound under various stress conditions in a non-aqueous environment.
Materials:
-
This compound (≥98% purity)
-
Anhydrous organic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Anhydrous methanolic HCl (for acidic stress)
-
Anhydrous sodium methoxide in methanol (for basic stress)
-
Cumene hydroperoxide (for oxidative stress)[18]
-
Vials, heating block, UV/Vis light chamber
-
GC-MS or HPLC-UV/MS system for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To an aliquot of the stock solution, add anhydrous methanolic HCl to a final concentration of 0.1 M.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an equivalent amount of an anhydrous base (e.g., sodium methoxide), and dilute for analysis.
-
-
Basic Stress:
-
To an aliquot of the stock solution, add anhydrous sodium methoxide in methanol to a final concentration of 0.1 M.
-
Incubate at room temperature.
-
At designated time points, withdraw samples, neutralize with an equivalent amount of an anhydrous acid (e.g., methanolic HCl), and dilute for analysis.
-
-
Oxidative Stress:
-
To an aliquot of the stock solution, add cumene hydroperoxide to a final concentration of 3%.
-
Incubate at a controlled temperature (e.g., 60°C).
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Thermal Stress:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Photolytic Stress:
-
Expose an aliquot of the stock solution to a controlled source of UV/Vis light.
-
Simultaneously, run a dark control to differentiate between thermal and photolytic degradation.
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Analysis:
Trustworthiness of the Protocol: This protocol includes control samples (unstressed and dark controls) to ensure that observed changes are due to the specific stressor being applied. The use of a validated, stability-indicating analytical method is crucial for the accurate separation and quantification of the parent compound and its degradation products.[22]
Storage and Handling Recommendations
Based on the stability profile, the following recommendations are crucial for maintaining the quality of this compound:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[5][13] Storage at temperatures below 15°C is recommended. Storing under an inert gas atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and potential polymerization.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents, as these can catalyze degradation.[9][13]
-
Handling: Use spark-proof tools and explosion-proof equipment due to its flammable nature.[13] Ensure adequate ventilation and use appropriate personal protective equipment, including gloves and safety glasses.[1][13]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective and safe use in scientific research and industrial applications. Its broad solubility in organic solvents makes it a versatile reagent, while its susceptibility to polymerization, hydrolysis, isomerization, and oxidation necessitates careful handling and storage. The implementation of rigorous experimental protocols, such as forced degradation studies, is paramount for identifying potential degradation pathways and developing robust, stability-indicating analytical methods. By adhering to the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their work and unlock the full potential of this valuable chemical intermediate.
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Methyl Crotonate: A Comprehensive Technical Guide to its Thermochemical Data and Combustion Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl crotonate (CH₃CH=CHCOOCH₃), an unsaturated methyl ester, serves as a significant model compound for understanding the combustion of larger biodiesel fuels. Its C=C double bond introduces chemical complexities that influence its thermal decomposition and oxidation pathways, making it a subject of extensive research. This technical guide provides an in-depth analysis of the thermochemical properties and combustion characteristics of this compound, offering valuable insights for researchers in combustion science, biofuel development, and related fields. A thorough understanding of these properties is paramount for the design of efficient and clean combustion systems and for the development of accurate chemical kinetic models.
Thermochemical Properties of this compound
The thermochemical properties of a fuel are fundamental to understanding its energy content and behavior during combustion. Key among these is the standard enthalpy of formation, which dictates the energy released during complete combustion.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design and execution of combustion experiments, as well as for the development of computational fluid dynamics (CFD) models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| CAS Number | 623-43-8 | [2] |
| Boiling Point | 118-120 °C (at 1 atm) | [2] |
| Density | 0.944 g/mL (at 25 °C) | [2] |
| Refractive Index | 1.423 (at 20 °C) | [2] |
| Flash Point | -1 °C (closed cup) | [2] |
Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a critical parameter in combustion modeling, as it directly impacts the calculated adiabatic flame temperature and heat release rate. For this compound, the gas-phase standard enthalpy of formation has been reported in the NIST Chemistry WebBook.[3][4][5]
Table 2: Gas-Phase Standard Enthalpy of Formation of this compound
| Compound | Formula | State | ΔfH° (kJ/mol) | Source |
| This compound | C₅H₈O₂ | Gas | -315.2 ± 1.3 | [3][4][5] |
Experimental Determination of Combustion Behavior
The combustion behavior of this compound has been investigated using a variety of experimental techniques to measure key parameters such as laminar flame speed and ignition delay time. These experiments provide the necessary data for the validation of chemical kinetic models.
Experimental Methodologies
2.1.1. Laminar Flame Speed Measurement: The Heat Flux Method
The heat flux method is a reliable technique for determining the adiabatic laminar burning velocity of a fuel.[6] In this method, a premixed fuel-air mixture is ignited, and the resulting flame is stabilized on a burner. The temperature profile of the flame is measured, and the heat flux to the burner is controlled. By extrapolating the heat flux to zero, the adiabatic flame speed can be determined. Experiments to measure the laminar burning velocities of this compound have been performed using a heat flux burner at atmospheric conditions and various unburnt mixture temperatures.[6]
Caption: Experimental workflow for laminar flame speed measurement using the heat flux method.
2.1.2. Ignition Delay Time Measurement: Shock Tubes and Rapid Compression Machines
Ignition delay time is a crucial parameter for understanding autoignition phenomena in internal combustion engines. Shock tubes and rapid compression machines (RCMs) are the primary experimental apparatuses used to measure ignition delay times at elevated temperatures and pressures.
-
Shock Tubes: In a shock tube, a high-pressure driver gas is suddenly released, generating a shock wave that propagates through the test gas mixture, rapidly heating and compressing it. The time between the passage of the shock wave and the onset of ignition is measured.
-
Rapid Compression Machines (RCMs): An RCM simulates the compression stroke of an engine by rapidly compressing a fuel-air mixture with a piston. The time from the end of compression to ignition is measured.
Auto-ignition experiments for this compound have been performed in both shock tubes and RCMs over a range of temperatures, pressures, and equivalence ratios.[7]
Caption: Schematic of experimental setups for ignition delay time measurements.
Summary of Experimental Data
The following tables summarize the key experimental data for the combustion of this compound.
Table 3: Laminar Flame Speed of this compound/Air Mixtures at 1 atm
| Unburnt Mixture Temperature (K) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) | Source |
| 318 | 1.0 | ~42 | [6] |
| 338 | 1.0 | ~48 | [6] |
| 358 | 1.0 | ~54 | [6] |
Table 4: Ignition Delay Times of this compound
| Temperature (K) | Pressure (bar) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) | Experimental Setup | Source |
| 900 - 1074 | 20 | 0.25, 0.5, 1.0 | Varies with T and Φ | RCM | [7] |
| 900 - 1074 | 40 | 0.25, 0.5, 1.0 | Varies with T and Φ | RCM | [7] |
Chemical Kinetic Modeling of this compound Combustion
Detailed chemical kinetic models are essential tools for simulating and understanding the complex reaction pathways involved in combustion. Several models have been developed to describe the oxidation of this compound, often building upon existing mechanisms for similar, smaller esters.
Model Development and Validation
A comprehensive kinetic model for this compound combustion has been developed by starting with a detailed model for methyl butanoate and incorporating revisions to the C₀-C₄ chemistry based on established mechanisms like Aramco 3.0.[6] The model includes new reaction classes and revised rate constants based on theoretical studies and analogies to similar species. Low-temperature chemistry pathways have also been implemented to extend the model's validity.[6][7] These models are then rigorously validated against a wide range of experimental data, including laminar flame speeds and ignition delay times.[6]
Key Reaction Pathways
Sensitivity and reaction pathway analyses are performed to identify the most important reactions controlling the combustion of this compound. These analyses reveal the dominant fuel consumption pathways under different conditions. Key reaction classes in this compound chemistry include H-atom abstraction, addition of radicals to the C=C double bond, and unimolecular decomposition of the fuel molecule and its subsequent radicals.[6] Pyrolysis experiments have shown that a variety of C₁ to C₄ hydrocarbons, oxygenated products, and even aromatics can be formed.[5]
Caption: Simplified reaction pathway for this compound combustion.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the thermochemical data and combustion behavior of this compound. The experimental data on laminar flame speed and ignition delay times, coupled with the development of detailed chemical kinetic models, have significantly advanced our understanding of the combustion of this important biodiesel surrogate.
Future research should focus on expanding the experimental database to a wider range of pressures and temperatures, particularly for laminar flame speeds. Further refinement of the chemical kinetic models, especially the low-temperature chemistry, is also crucial for improving the predictive capabilities for engine-relevant conditions. The study of soot formation from unsaturated esters like this compound is another area that warrants further investigation to develop cleaner combustion technologies.
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National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, methyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, methyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. 2-Propenoic acid, ethyl ester [webbook.nist.gov]
Methodological & Application
The Versatility of Methyl Crotonate in Michael Addition Reactions: A Guide for Synthetic Chemists
Introduction: Methyl Crotonate as a Strategic Michael Acceptor
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. This powerful reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is indispensable for the construction of complex molecular architectures.[1] this compound, an α,β-unsaturated ester, serves as a highly valuable and versatile Michael acceptor in these transformations. Its strategic importance lies in the electrophilic nature of its β-carbon, rendered susceptible to nucleophilic attack by the electron-withdrawing effect of the conjugated ester group.[2] This reactivity profile allows for the introduction of a wide array of functionalities, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth exploration of the use of this compound in Michael addition reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Reaction
The Michael addition reaction proceeds through a well-established three-step mechanism.[3] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophile Activation: The reaction is initiated by the deprotonation of a pronucleophile by a base, generating a resonance-stabilized enolate or another suitable nucleophile.[1][3] The choice of base is critical and depends on the pKa of the pronucleophile.
-
Conjugate Addition: The activated nucleophile then attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition.[1][3] This step results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a new enolate intermediate.
-
Protonation: The final step involves the protonation of the resulting enolate, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final Michael adduct.[3]
Caption: General Mechanism of the Michael Addition to this compound.
Applications with Diverse Nucleophiles: Protocols and Insights
The versatility of this compound is showcased by its reactivity with a broad spectrum of nucleophiles. This section provides detailed protocols for key classes of Michael donors.
Carbon Nucleophiles: The Case of Dimethyl Malonate
The addition of soft carbon nucleophiles, such as dialkyl malonates, is a classic example of the Michael reaction, forming a new carbon-carbon bond and providing access to 1,5-dicarbonyl compounds and their derivatives.
Causality in Experimental Design:
-
Base Selection: A relatively weak base like triethylamine or DABCO can be sufficient to deprotonate dimethyl malonate.[4] However, for less acidic carbon nucleophiles, a stronger base such as sodium ethoxide or sodium hydride may be necessary. The choice of a catalytic amount of a non-nucleophilic base is often preferred to minimize side reactions.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used to avoid protonation of the nucleophile or intermediates.
Experimental Protocol: Base-Catalyzed Addition of Dimethyl Malonate
Caption: Experimental workflow for the addition of dimethyl malonate.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equiv.) and dimethyl malonate (1.2 equiv.) in anhydrous THF (0.2 M), add triethylamine (0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | THF | 25 | 12 | ~85 | [4] |
| DABCO | CH2Cl2 | 25 | 10 | ~90 | [4] |
| NaOEt (catalytic) | EtOH | 25 | 6 | >90 | General knowledge |
Nitrogen Nucleophiles: The Aza-Michael Addition
The aza-Michael reaction, the addition of an amine to an activated alkene, is a fundamental method for synthesizing β-amino esters, which are valuable precursors for β-lactams, amino acids, and other biologically active compounds.
Causality in Experimental Design:
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields for aza-Michael additions.[5] This is attributed to efficient and rapid heating of the polar reaction mixture.
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat (solvent-free), which aligns with the principles of green chemistry by reducing solvent waste.
-
Catalyst: While some aza-Michael additions proceed without a catalyst, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed to accelerate the reaction, particularly with less nucleophilic amines.
Experimental Protocol: Microwave-Assisted Aza-Michael Addition of Benzylamine
Caption: Workflow for microwave-assisted aza-Michael addition.
Step-by-Step Methodology:
-
In a 10-mL glass microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1 mmol) and benzylamine (1.1 mmol) in methanol (3 mL).[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 3 hours.[5]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the β-amino ester.
| Nucleophile | Conditions | Time | Yield (%) | Reference |
| Benzylamine | Microwave, 150°C, MeOH | 3 h | 98 | [5] |
| (S)-(-)-α-methylbenzylamine | Microwave, 150°C, MeOH | 6 h | Moderate | [5] |
| Benzylamine | DBU, Microwave, 75°C, neat | 4 h | High |
Sulfur Nucleophiles: The Thia-Michael Addition
The thia-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient and is a cornerstone of "click chemistry" due to its rapid kinetics and high yields.[6] It is widely used in materials science, bioconjugation, and drug discovery.
Causality in Experimental Design:
-
Catalyst Choice: The thia-Michael addition can be catalyzed by both bases (e.g., triethylamine) and nucleophiles (e.g., phosphines).[7] Base catalysis proceeds via the formation of a thiolate anion, which is a potent nucleophile. Nucleophilic catalysis involves the initial addition of the catalyst to the Michael acceptor, forming a zwitterionic intermediate that then activates the thiol.
-
Solvent Polarity: In highly polar solvents like DMSO or DMF, the thia-Michael reaction can sometimes proceed without a catalyst due to the solvent's ability to stabilize the formation of the thiolate anion.[6]
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of a Thiol
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) and the desired thiol (1.1 equiv.) in a suitable solvent such as THF or CH2Cl2 (0.5 M), add a catalytic amount of triethylamine (0.05 equiv.).
-
Stir the reaction mixture at room temperature. The reaction is often very rapid and can be monitored by TLC.
-
Once the reaction is complete, the mixture can be concentrated under reduced pressure.
-
If necessary, the product can be purified by column chromatography, although in many cases, the reaction is clean enough that the crude product is of sufficient purity for subsequent steps.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylamine | THF | 25 | < 1 h | >95 | [7] |
| Dimethylphenylphosphine | CH2Cl2 | 25 | < 1 h | >95 | [7] |
| None | DMSO | 25 | 1-2 h | High | [6] |
Enantioselective Michael Additions: The Frontier of Asymmetric Synthesis
The development of asymmetric Michael additions is of paramount importance, particularly in drug development where the chirality of a molecule dictates its biological activity. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions.[8][9]
Causality in Experimental Design:
-
Chiral Organocatalysts: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, are highly effective.[8] These catalysts possess both a basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond donating moiety (e.g., a urea or thiourea) to activate the Michael acceptor and control the stereochemical outcome of the addition.[8]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the enantioselectivity. Non-polar solvents like toluene are often preferred as they can enhance the non-covalent interactions between the catalyst and the substrates, leading to a more ordered and stereocontrolled transition state.[8]
Representative Protocol: Organocatalyzed Enantioselective Michael Addition
Step-by-Step Methodology:
-
In a dry vial, dissolve the chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 0.1 equiv.) in the chosen solvent (e.g., toluene, 0.2 M).
-
Add the Michael donor (e.g., dimethyl malonate, 1.2 equiv.) to the solution.
-
Add this compound (1.0 equiv.) and stir the reaction mixture at the specified temperature (e.g., room temperature or lower).
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
This compound has proven to be a robust and versatile substrate in Michael addition reactions. Its reactivity with a wide range of nucleophiles, coupled with the ability to control the reaction conditions to achieve high yields and, when desired, high enantioselectivity, solidifies its importance in modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
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Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU - RIAA UAEM. (2023). Available at: [Link]
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Michael addition of dimethyl malonate to this compound - ResearchGate. (n.d.). Available at: [Link]
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Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation | Macromolecules - ACS Publications. (2014). Available at: [Link]
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Aza-Michael addition of benzylamine to this compound 16. - ResearchGate. (n.d.). Available at: [Link]
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Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. (n.d.). Available at: [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (n.d.). Available at: [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (n.d.). Available at: [Link]
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Thia-Michael Addition in Diverse Organic Synthesis. (2023). Available at: [Link]
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Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. (n.d.). Available at: [Link]
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Enantioselective organocatalytic double Michael addition reactions - PubMed. (n.d.). Available at: [Link]
-
The Michael Addition of Diethyl Methylmalonate to Ethyl Crotonate-(carbonyl C 14 ). A Contribution to the Elucidation of the Mechanism of the Abnormal Addition - Oxford Academic. (n.d.). Available at: [Link]
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Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]
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Possible routes for the formation of product 5 by the aza-Michael... - ResearchGate. (n.d.). Available at: [Link]
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Michael Addition of Dimethyl Malonate | PDF | Amine | Chemical Reactions - Scribd. (2024). Available at: [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely - datapdf.com. (n.d.). Available at: [Link]
-
Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo. (2025). Available at: [Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory - Pendidikan Kimia. (2016). Available at: [Link]
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Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - Final Draft. (n.d.). Available at: [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - NIH. (n.d.). Available at: [Link]
-
Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and. (n.d.). Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Available at: [Link]
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Application Notes & Protocols: Methyl Crotonate in Polymer Synthesis for Advanced Materials and Drug Delivery
Introduction: Re-evaluating a Challenging Monomer
In the landscape of polymer chemistry, methyl crotonate—the structural isomer of the workhorse monomer methyl methacrylate (MMA)—has historically been sidelined. Its β-substituted α,β-unsaturated ester structure presents significant challenges to conventional polymerization techniques. Steric hindrance from the β-methyl group and the presence of acidic protons on the γ-methyl group dramatically reduce its reactivity in standard free-radical and anionic polymerizations, which readily polymerize MMA.[1][2][3] Consequently, this compound has a reputation for being difficult, if not impossible, to homopolymerize effectively with traditional initiators like AIBN.[3][4]
However, recent advancements in catalysis and polymerization methodology have unlocked the potential of this overlooked monomer. The ability to source crotonic acid, the precursor to this compound, from the thermal degradation of renewable biomass like poly(3-hydroxybutyrate) (PHB) positions it as a key player in the development of sustainable polymers.[2][4][5] Furthermore, the resulting poly(this compound) (PMC) exhibits properties superior to its ubiquitous counterpart, PMMA, including a significantly higher glass transition temperature (Tg) and enhanced thermal stability.[3]
This guide provides an in-depth exploration of modern, field-proven techniques for the synthesis of polymers from this compound. We will detail protocols for both its homopolymerization to create high-performance materials and its copolymerization to design functional, degradable polymers. The focus is on providing researchers, scientists, and drug development professionals with the causal understanding and practical steps required to leverage this bio-derivable monomer for advanced applications, from durable coatings to innovative drug delivery systems.[6]
Part 1: Advanced Homopolymerization of this compound
The reluctance of this compound to undergo homopolymerization necessitates the use of sophisticated catalytic systems that can overcome its inherent low reactivity. Below, we detail two powerful living polymerization techniques: Lewis Pair Polymerization (LPP) and Group Transfer Polymerization (GTP).[1][3] These methods provide excellent control over molecular weight and produce polymers with narrow molecular weight distributions.[7][8]
Method A: Lewis Pair Polymerization (LPP)
LPP utilizes a combination of a Lewis base and a Lewis acid to synergistically activate the monomer. This approach has proven highly effective in producing high-molecular-weight PMC under mild conditions.[1]
Mechanism & Rationale: The polymerization is initiated by the formation of an adduct between the Lewis base (e.g., an N-heterocyclic carbene, NHC) and the this compound monomer. The Lewis acid (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), MAD) activates the monomer by coordinating to the carbonyl oxygen, making the β-carbon more susceptible to nucleophilic attack by the propagating chain end. This dual activation strategy enables efficient and controlled chain growth.
Caption: Lewis Pair Polymerization (LPP) workflow for this compound.
Experimental Protocol: LPP of this compound
This protocol must be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.[1]
-
Reagent Preparation:
-
Dry toluene over CaH₂ and distill under inert atmosphere.
-
Purify this compound by distillation from CaH₂.
-
Synthesize or procure the Lewis base (e.g., 1,3-Di-tert-butylimidazol-2-ylidene, ItBu) and Lewis acid (e.g., MAD) and store under inert atmosphere.
-
-
Polymerization Setup:
-
In a glovebox, add MAD (e.g., 0.025 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add purified this compound (e.g., 5.0 mmol, 200 equivalents) to the flask.
-
In a separate vial, dissolve the NHC Lewis base (e.g., 0.05 mmol, 2 equivalents relative to LA) in anhydrous toluene (1-2 mL).
-
-
Initiation and Polymerization:
-
Remove the Schlenk flask from the glovebox and place it on a Schlenk line.
-
Using a gas-tight syringe, rapidly inject the NHC solution into the stirring monomer/Lewis acid mixture at room temperature.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The solution will become increasingly viscous.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of acidified methanol (1% HCl).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Stir the suspension, then collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 40-60 °C to a constant weight.
-
-
Characterization:
-
Determine molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) via Gel Permeation Chromatography (GPC) using THF as the eluent, calibrated with polystyrene or PMMA standards.
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
| Parameter | Lewis Pair System | Monomer/LA Ratio | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Temperature | NHC / MAD | 200 | Up to 161 | ~1.5 - 2.0 | [1] |
| Conditions | KOtBu / MAD | 200 | 97.1 | 1.88 | [1] |
Method B: Group Transfer Polymerization (GTP)
GTP is a powerful living polymerization method for α,β-unsaturated esters, and with the right catalyst system, it can produce highly stereoregular PMC.[9][10]
Mechanism & Rationale: GTP is initiated by a silyl ketene acetal, such as 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS).[3] In the presence of a catalyst (nucleophilic or electrophilic), the initiator adds to the monomer. The key step is the intramolecular transfer of the silyl group to the newly formed enolate chain end, regenerating the silyl ketene acetal functionality at the propagating terminus. This process allows for sequential monomer addition without termination, a hallmark of living polymerization.[7] Using specific catalysts and low temperatures can lead to highly disyndiotactic polymers.[9][10]
Caption: Experimental workflow for Group Transfer Polymerization (GTP).
Experimental Protocol: Organic Acid-Catalyzed GTP of this compound
This protocol is adapted from established methods for organic acid-catalyzed GTP and must be performed under a dry, oxygen-free argon atmosphere.[3]
-
Reagent Preparation:
-
Dry dichloromethane (CH₂Cl₂) over CaH₂ and distill under argon.
-
Prepare the initiator (MTS) and the organic acid catalyst (e.g., 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, C₆F₅CHTf₂) according to literature procedures.
-
-
Polymerization Setup:
-
In a glovebox, charge a Schlenk tube with this compound (e.g., 50 mmol), MTS initiator (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (20 mL).
-
Prepare a separate stock solution of the catalyst in CH₂Cl₂ (e.g., 22.3 mg, 0.050 mmol, in 5 mL).
-
-
Initiation and Polymerization:
-
Seal the Schlenk tube, remove it from the glovebox, and cool to the desired temperature (e.g., -40 °C) in a cryobath.
-
Using a pre-cooled syringe, add the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Maintain the temperature and stir for the required duration (e.g., 24 hours).
-
-
Termination and Purification:
-
Terminate the reaction by adding a few milliliters of methanol.
-
Warm the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in a minimal amount of chloroform and precipitate the polymer by adding it to a stirred volume of hexane or methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
| Parameter | Catalyst System | Temp (°C) | Yield (%) | PDI (Mₙ/Mₙ) | Tg (°C) | Reference |
| GTP | C₆F₅CHTf₂ / MTS | -40 | ~70 | ~1.20 | 122 | [3] |
| GTP | HgI₂ / R₃SiI | - | Quantitative | Narrow | - | [9][10] |
Part 2: Radical Copolymerization for Degradable Polymers
While this compound resists radical homopolymerization, it participates effectively in radical copolymerization with electron-rich monomers.[2][4] This strategy is particularly powerful for creating polymers with tailored properties, such as backbone degradability, which is of high interest for biomedical applications like drug delivery.[11]
Concept & Rationale: The copolymerization of an electron-poor monomer like this compound with an electron-rich monomer, such as the cyclic ketene acetal 2-methylen-1,3-dioxepane (MDO), leads to a strong tendency for alternation.[2] Both monomers have low reactivity ratios (r << 1), meaning each propagating radical chain end prefers to add the other monomer rather than its own.[4] The key advantage is that MDO undergoes radical ring-opening polymerization (rROP), inserting an ester bond directly into the polymer backbone.[12] This creates a polymer that is susceptible to hydrolytic or enzymatic degradation, a critical feature for controlled drug release and creating environmentally benign materials.
Experimental Protocol: Radical Copolymerization of this compound and MDO
-
Reagent Preparation:
-
Pass this compound and MDO through a column of basic alumina to remove inhibitors.
-
Recrystallize the initiator, azobisisobutyronitrile (AIBN), from methanol.
-
-
Polymerization Setup:
-
In a vial, dissolve this compound (e.g., 5.0 mmol), MDO (e.g., 5.0 mmol), and AIBN (e.g., 0.05 mmol, 0.5 mol% relative to total monomers) in a minimal amount of an appropriate solvent like toluene or perform in bulk.
-
Transfer the solution to a polymerization tube.
-
-
Polymerization:
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or backfill with an inert gas.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 60-70 °C) for a set time (e.g., 12-24 hours).
-
-
Purification:
-
Cool the tube and open it. Dilute the (now viscous) contents with a solvent like THF or chloroform.
-
Precipitate the copolymer by adding the solution dropwise into a non-solvent such as cold methanol or hexane.
-
Filter the resulting polymer and dry it under vacuum.
-
| Monomer System | r(MDO) | r(Crotonate) | Copolymer Structure | Key Feature | Reference |
| MDO / Butyl Crotonate | 0.105 ± 0.013 | 0.017 ± 0.007 | Alternating | Backbone Degradability | [2][4] |
Part 3: Applications in Drug Development
The polymers synthesized from this compound are not mere academic curiosities; they offer tangible advantages for pharmaceutical and drug development professionals.
Rationale for Use:
-
Biodegradable Carriers: The alternating copolymers of this compound and MDO are prime candidates for creating drug delivery vehicles like nanoparticles, micelles, or hydrogels.[13][14] The ester linkages introduced into the polymer backbone provide hydrolytically labile points. This allows for the steady degradation of the polymer matrix and a controlled, sustained release of an encapsulated therapeutic agent, minimizing side effects and improving patient compliance.[15]
-
Enhanced Thermal Stability: The high glass transition temperature (Tg = 122 °C) of poly(this compound) homopolymer is significantly greater than that of PMMA (Tg ≈ 104 °C).[3] This superior thermal stability can be leveraged in applications such as amorphous solid dispersions (ASDs), where a high Tg is critical for preventing the recrystallization of a dispersed drug, thereby ensuring its bioavailability.
Caption: Degradable copolymer concept for controlled drug delivery.
Conclusion
This compound, long dismissed due to its challenging polymerization behavior, has emerged as a valuable monomer for creating next-generation polymers. By moving beyond conventional methods and embracing advanced catalytic systems like Lewis Pair Polymerization and Group Transfer Polymerization, high-performance, bio-derivable homopolymers with superior thermal properties are now accessible. Furthermore, its role as an ideal comonomer in radical ring-opening copolymerizations provides a direct and efficient route to backbone-degradable materials. These synthetic platforms offer immense potential for researchers in materials science and drug development, paving the way for more sustainable, stable, and functional polymeric systems.
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Title: Catalytic Lewis Pair Polymerization of Renewable this compound to High-Molecular-Weight Polymers. Source: ACS Publications URL: [Link]
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Title: Preparation and Characterization of Head-to-Head Polymers. III. Head-to-Head Poly (this compound). Source: Taylor & Francis Online URL: [Link]
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Title: Preparation of Disyndiotactic Poly(this compound) by Stereospecific Group Transfer Polymerization. Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Preparation-of-Disyndiotactic-Poly(methyl-by-Group-Ute-Tarao/19d9b0485a0680327702580b19685955bb593a52]([Link]
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Title: Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Source: ACS Publications URL: [Link]
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Title: Preparation of Disyndiotactic Poly(this compound) by Stereospecific Group Transfer Polymerization. Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. Source: Semantic Scholar URL: [Link]
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Title: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Source: ADDI URL: [Link]
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Title: Copolymers incorporated with β-substituted acrylate synthesized by organo-catalyzed group-transfer polymerization. Source: Mendeley URL: [Link]
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Title: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Source: PubMed URL: [Link]
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Title: Living polymerization. Source: Wikipedia URL: [Link]
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Title: Supporting Information for Degradable alternating copolymers by radical copolymerization of 2-methylen-1,3-dioxepane and crotonate esters. Source: DOI URL: [Link]
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Title: Conversion of polyhydroxyalkanoates to this compound using whole cells. Source: ResearchGate URL: [Link]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Methyl Crotonate in the Context of the Fragrance and Flavor Industry
Preamble: A Paradigm of Regulatory Science
In the dynamic landscape of fragrance and flavor chemistry, the journey of an ingredient from discovery to application is governed by a rigorous framework of safety, efficacy, and regulatory compliance. Methyl crotonate (CAS 623-43-8) serves as a compelling case study, not in its widespread application, but in the critical role that safety assessments play in determining the viability of a potential ingredient. This document is designed for researchers and development professionals, providing a comprehensive guide to the scientific and regulatory narrative of this compound. It deviates from a standard application note to instead offer a deeper, more instructive exploration of why a molecule with promising organoleptic properties is ultimately restricted, and how to approach such materials from a research and quality control perspective.
Molecular Profile and Organoleptic Characteristics
This compound, the methyl ester of (E)-2-butenoic acid, is a colorless liquid characterized by a sharp, fruity, and somewhat pungent aroma.[1][2] Its chemical structure, featuring an α,β-unsaturated ester moiety, is key to both its sensory properties and its chemical reactivity.
Natural Occurrence: The compound is not merely a synthetic creation; it has been identified as a volatile component in various tropical fruits, including soursop (Annona muricata), papaya (Carica papaya), and jasmine (Jasminum sambac).[3][4] This natural presence initially suggested its potential as a "nature-identical" flavoring or fragrance ingredient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 623-43-8 | [1] |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor Profile | Fruity, sharp, pungent | [1][2] |
| Boiling Point | 119-121 °C | [1] |
| Density | 0.944 g/mL at 25 °C | |
| Solubility | Soluble in alcohol; limited solubility in water | [4][5] |
Application in the Fragrance Industry: A Prohibition Mandate
The primary directive regarding this compound in the fragrance sector is unambiguous: it is prohibited from use as a fragrance ingredient . This is not a recommendation but a formal standard issued by the International Fragrance Association (IFRA), the global regulatory body for the fragrance industry.[3][6][7]
The Scientific Rationale: Dermal Sensitization
The prohibition is based on the intrinsic property of this compound to act as a dermal sensitizer .[3][6][7][8]
-
Mechanism of Sensitization: Skin sensitization is a multi-stage immunological process. It begins when a low-molecular-weight chemical (a hapten), like this compound, penetrates the skin and covalently binds to skin proteins. The α,β-unsaturated carbonyl group in this compound is an electrophilic Michael acceptor, making it reactive towards nucleophilic residues (e.g., cysteine, lysine) in dermal proteins. This hapten-protein conjugate is then recognized as foreign by antigen-presenting cells (Langerhans cells), initiating an immune cascade that "primes" the individual. Upon subsequent exposure, the immune system mounts an exaggerated response, leading to allergic contact dermatitis (ACD).
-
Trustworthiness through Regulation: The IFRA Standards are developed based on the comprehensive safety assessments conducted by the Research Institute for Fragrance Materials (RIFM). The RIFM Expert Panel, an independent body of academic scientists, reviews all available toxicological data to establish a No Expected Sensitization Induction Level (NESIL) or, in cases of significant hazard, recommends prohibition.[7] The decision to prohibit this compound reflects a data-driven, precautionary approach to consumer safety.
Diagram 1: Mechanism of Dermal Sensitization by a Hapten
Caption: Fig. 1: Haptenation mechanism leading to sensitization.
Status in the Flavor Industry: A Cautionary Position
While some databases may generically classify this compound as a "flavoring agent," its use in food is not recommended and it does not appear on the "Generally Recognized as Safe" (GRAS) list maintained by the Flavor and Extract Manufacturers Association (FEMA).[3][4][8][9] The absence of a FEMA GRAS status is a significant barrier to its use in the U.S. market and other regions that rely on such expert panel evaluations.
Expert Insight: Given the established risk of dermal sensitization, its use as a flavoring agent would pose unacceptable risks during handling and manufacturing. Furthermore, the potential for adverse reactions via mucosal contact or ingestion, while not fully characterized, cannot be dismissed. Therefore, researchers and developers should operate under the principle that This compound is not a suitable ingredient for food or beverage applications.
Analytical Protocols: Detection and Quantification
For quality assurance and regulatory compliance, the primary "application" of this compound is as an analytical target. It is crucial to have validated methods to detect its presence as a potential impurity in other raw materials or as a byproduct of certain chemical reactions.
Protocol 4.1: Quantification of Trace this compound by GC-MS
This protocol provides a framework for the detection of this compound in complex matrices like essential oils or other flavor/fragrance ingredients.
-
Causality and Choice of Method: Gas Chromatography (GC) is the ideal separation technique for volatile compounds like this compound. Mass Spectrometry (MS) provides highly specific and sensitive detection, allowing for unambiguous identification based on the molecule's unique mass fragmentation pattern, even at trace levels.[10][11] This is critical for enforcing a prohibition standard.
-
Step-by-Step Methodology:
-
Standard Preparation: Prepare a certified reference standard of this compound. Create a stock solution in a high-purity solvent (e.g., hexane or ethanol). Perform serial dilutions to generate a calibration curve covering the expected range of interest (e.g., 0.1 to 10 ppm).
-
Sample Preparation: Accurately weigh the sample matrix (e.g., 1 g of essential oil) into a volumetric flask. Dilute with the chosen solvent to a known volume (e.g., 10 mL). If the matrix is complex, a Solid Phase Microextraction (SPME) sample preparation step may be required to isolate volatiles and reduce matrix interference.
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-200. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of this compound (e.g., m/z 100, 69, 41).
-
-
Analysis and Quantification:
-
Inject the prepared standards to establish the calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by its retention time and by confirming the mass spectrum against the reference standard.
-
Quantify the concentration using the established calibration curve.
-
-
Self-Validation: The protocol's validity is confirmed by running a solvent blank to ensure no system contamination, a matrix spike to assess recovery and matrix effects, and by verifying that the correlation coefficient (r²) of the calibration curve is >0.995.
-
Diagram 2: GC-MS Workflow for Impurity Analysis
Caption: Fig. 2: Workflow for quantifying this compound as an impurity.
Protocols for Sensory Evaluation (For Research Purposes Only)
Authoritative Warning: The following protocol is provided for academic and research contexts to understand the sensory properties of materials like this compound. It must not be used for the purpose of developing consumer products. All handling must occur in a controlled laboratory environment with appropriate personal protective equipment to prevent skin contact.
Protocol 5.1: Descriptive Sensory Analysis - Flavor Profile Method
-
Objective: To systematically and objectively characterize the odor profile of a volatile chemical.
-
Causality and Choice of Method: The Flavor Profile method uses a small panel of highly trained assessors who work together to develop a consensus description of a sample's aroma.[12] This is more rigorous than consumer testing and provides a detailed, reproducible profile of aroma attributes, their intensity, and their order of appearance.
-
Step-by-Step Methodology:
-
Panel Selection and Training: Select 6-8 individuals based on their sensory acuity and ability to articulate perceptions.[11][12] Train them extensively on a wide range of aroma reference standards relevant to fruity, ester-like, and chemical notes. Develop a standardized lexicon to ensure all panelists are using terms consistently.
-
Controlled Environment: Conduct all evaluations in a dedicated sensory analysis laboratory with neutral-colored walls, controlled lighting, and positive-pressure ventilation to ensure an odor-free environment.[13]
-
Sample Preparation: Prepare samples by diluting this compound in an odorless, food-grade solvent (e.g., triethyl citrate or ethanol) to a safe, low concentration (e.g., 10-100 ppm). Present the solution on unscented paper smelling strips or in capped glass vials. Always include a solvent-only blank as a control.
-
Evaluation Procedure:
-
Panelists first evaluate the blank control to establish a baseline.
-
Panelists then independently evaluate the coded sample, writing down descriptive terms for the aroma attributes they perceive.
-
They also score the intensity of each attribute on a structured scale (e.g., a 15-point universal scale).
-
-
Consensus Discussion: A panel leader facilitates a round-table discussion where panelists share their findings. The group discusses any discrepancies and works towards a consensus description of the aroma profile, including the primary notes, supporting notes, and their temporal order.
-
Data Analysis: The final output is a detailed qualitative profile (e.g., "Initial sharp, green-apple note, followed by a sweet, rum-like body with a slight plastic off-note") and a semi-quantitative summary of attribute intensities.
-
Conclusion and Senior Scientist's Perspective
This compound exemplifies a critical principle in the flavor and fragrance industry: organoleptic appeal is secondary to consumer safety. While its fruity aroma is noteworthy, its well-documented potential as a dermal sensitizer rightfully led to its prohibition by IFRA. For the modern researcher, the story of this compound is not one of application, but of caution, regulation, and the necessity of robust analytical and toxicological science. The protocols outlined herein are therefore focused not on formulating with this ingredient, but on its detection as a restricted substance and on understanding the very safety assays that led to its prohibition. This approach ensures that scientific inquiry can proceed in a manner that is both informed and responsible.
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Waters Corporation. The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. Application Note. [Link]
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Integrated Liner Technologies. Fragrance Stability Testing. Industry Overview. [Link]
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ResearchGate. Synthetic procedures of methyl (Z)-Δβγ-matrinic crotonate and (Z). Research Paper. [Link]
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Godavari Biorefineries Ltd. this compound Safety Data Sheet. SDS Document. [Link]
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Flavor and Extract Manufacturers Association. GRAS Substances (4069-4253). Publication. [Link]
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Institute of Food Technologists. GRAS Flavoring Substances 24. Publication. [Link]
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U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). Database Information. [Link]
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Journal of Food Science. Contactless Conductivity: An HPLC Method to Analyze Degree of Methylation of Pectin. Research Paper. [Link]
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Flavor and Extract Manufacturers Association. GRAS Substances (4254-4429). Publication. [Link]
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Flavor and Extract Manufacturers Association. Generally Recognized as Safe (GRAS). Publication. [Link]
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Czech Journal of Food Sciences. Natural toxins in food crops and their changes during processing. Review Paper. [Link]
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Ministry of Health, Labour and Welfare, Japan. Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Official Method Document. [Link]
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Application Note: High-Throughput Quantification of Methyl Crotonate using Chromatographic Techniques
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of methyl crotonate, a key intermediate in organic synthesis and a component in the flavor and polymer industries.[1] We present validated methodologies using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The causalities behind critical experimental choices, from solvent selection to instrument parameters, are explained to empower researchers to adapt and troubleshoot these methods effectively. Furthermore, this note includes a complete protocol for method validation in accordance with international guidelines, ensuring data integrity for research, quality control, and drug development applications.
Introduction: The Analytical Imperative for this compound
This compound (IUPAC name: methyl (E)-but-2-enoate) is a volatile, colorless liquid with a characteristic fruity odor.[2] Its bifunctional nature, containing both an alkene and an ester group, makes it a versatile building block in organic synthesis, including the production of pharmaceuticals and agrochemicals.[2] It also serves as a monomer in polymerization reactions and is used as a flavoring agent.[1]
Given its diverse applications, the accurate and precise quantification of this compound is critical for:
-
Quality Control (QC): Ensuring the purity of raw materials and the final concentration in formulated products.
-
Process Chemistry: Monitoring reaction kinetics and optimizing yield during synthesis.
-
Stability Studies: Assessing the degradation of this compound in various matrices over time.
-
Regulatory Compliance: Meeting the stringent requirements for impurity profiling in pharmaceutical development.
This guide provides robust, validated methods to address these analytical needs, focusing on the two most accessible and powerful chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Guiding Principles: Physicochemical Properties
The selection of an optimal analytical method is fundamentally dictated by the physicochemical properties of the analyte. For this compound, the key characteristics are summarized below.
| Property | Value | Significance for Analysis | Source |
| Molecular Formula | C₅H₈O₂ | Defines the mass for MS detection. | [3] |
| Molecular Weight | 100.12 g/mol | Used for concentration calculations. | [1] |
| Boiling Point | 118-121 °C | Indicates sufficient volatility for GC analysis without derivatization. | [4][5] |
| Density | ~0.944 g/mL at 25 °C | Important for preparing standards by weight. | [4] |
| Solubility | Soluble in alcohol, ether; Insoluble in water. | Crucial for selecting appropriate diluents and mobile phases. Dictates the use of organic solvents for sample preparation. | [2][4] |
The compound's volatility and thermal stability make GC a primary technique, while its UV chromophore (due to the α,β-unsaturated carbonyl system) allows for sensitive detection by HPLC-UV.
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Causality: GC is the method of choice for volatile and semi-volatile compounds that are thermally stable. This compound's boiling point is well within the ideal range for GC analysis. Separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
Recommended GC-FID Instrumentation and Parameters
The following parameters are a validated starting point for analysis. The choice of a non-polar "5-type" column (e.g., DB-5ms) is based on the principle of "like dissolves like"; this column effectively separates analytes based on their boiling points, which is suitable for analyzing a relatively non-polar compound like this compound in a simple matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust instrumentation for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar, general-purpose column providing excellent resolution based on boiling point separation.[6] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Helium is standard; Hydrogen can provide faster analysis times.[6] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. Ratio can be adjusted for trace analysis. |
| Injection Volume | 1 µL | Standard volume to avoid band broadening and detector saturation.[6] |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 150 °C | Starts below the boiling point of common solvents (e.g., methanol) for good focus, followed by a ramp to elute this compound efficiently. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte and other matrix components in the detector. |
| Makeup Gas | Nitrogen, 25 mL/min | Standard practice for FID to optimize sensitivity. |
Protocol 1: GC-FID Quantification of this compound
Objective: To determine the concentration of this compound in a sample using an external standard calibration curve.
Materials:
-
This compound reference standard (≥98% purity)[1]
-
Methanol or Ethyl Acetate (HPLC or GC grade)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Preparation of Stock Standard (1000 µg/mL): a. Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the chosen solvent (e.g., methanol). Mix thoroughly. This is your stock solution.
-
Preparation of Calibration Standards: a. Perform serial dilutions of the stock standard to prepare a minimum of five calibration standards. A suggested range is 5, 20, 50, 100, and 250 µg/mL. b. Transfer each standard into an autosampler vial.
-
Sample Preparation: a. Accurately weigh the sample to be analyzed into a volumetric flask. The target concentration should fall within the calibration range. b. Dissolve and dilute with the same solvent used for the standards. c. If the sample contains particulates, filter through a 0.22 µm syringe filter into an autosampler vial.[7]
-
Instrument Setup and Analysis: a. Set up the GC-FID system according to the parameters in Section 3.1. b. Create a sequence table. Begin with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples. c. It is good practice to bracket sample injections with a mid-level calibration standard to monitor system drift.[8]
-
Data Analysis: a. Integrate the peak area for this compound in all chromatograms. b. Generate a linear regression curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (R²) should be ≥ 0.995. c. Determine the concentration of this compound in the unknown samples using the equation of the line from the calibration curve.
Alternative Method: Reversed-Phase HPLC (RP-HPLC-UV)
Principle of Causality: While GC is often preferred, HPLC is a valuable alternative, especially when dealing with complex matrices containing non-volatile components or when a GC is unavailable. In RP-HPLC, separation is based on the analyte's polarity. This compound, being moderately polar, will partition between a non-polar stationary phase (C18) and a polar mobile phase. Because of its poor water solubility, a high percentage of organic solvent in the mobile phase is required for good peak shape and retention.[4] Detection is achieved by UV absorbance, leveraging the α,β-unsaturated carbonyl chromophore.
Recommended HPLC-UV Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard, robust instrumentation for routine analysis. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A high-quality C18 column provides excellent retention and peak shape for a wide range of compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A high organic ratio is necessary to ensure this compound solubility and achieve a reasonable retention time.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
| UV Wavelength | 210 nm | Corresponds to the π → π* transition of the conjugated system, providing high sensitivity. |
Protocol 2: RP-HPLC-UV Quantification of this compound
Procedure: The protocol for standard preparation, sample preparation, and data analysis is analogous to the GC-FID method described in Section 3.2. The primary difference is the use of the HPLC mobile phase (or a compatible solvent like pure acetonitrile/methanol) as the diluent for all solutions.
Experimental and Validation Workflows
A logical workflow is essential for generating reliable data. The general process from sample receipt to final data is outlined below, followed by a diagram illustrating the key stages of method validation.
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
Method Validation Workflow
Validation demonstrates that an analytical method is suitable for its intended purpose. The core parameters are interconnected, with linearity, accuracy, and precision forming the foundation of a quantitative assay.
Caption: Key parameters for analytical method validation.
Protocol 3: Analytical Method Validation
This protocol outlines the steps to validate the GC-FID method as per common regulatory expectations (e.g., ICH Q2(R1)).
Specificity / Selectivity
-
Objective: To demonstrate that the analytical signal is unequivocally from this compound and not from other components like impurities, degradation products, or matrix.
-
Procedure:
-
Inject a solvent blank to show no interfering peaks at the retention time of this compound.
-
Inject a placebo or matrix blank (if applicable) for the same purpose.
-
Inject a standard of this compound.
-
If available, inject known impurities to show they are resolved from the main analyte peak.
-
For HPLC, a peak purity analysis using a Diode Array Detector (DAD) can provide additional evidence of specificity.
-
Linearity and Range
-
Objective: To confirm a direct, proportional relationship between concentration and instrument response over a specified range.[10]
-
Procedure:
-
Prepare at least five concentrations spanning the expected working range (e.g., 80% to 120% of the nominal concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the lowest concentration.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value. This is typically assessed by spike and recovery.[10]
-
Procedure:
-
Prepare samples (or a placebo matrix) spiked with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0% at each level.[6]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from each set.
-
-
Acceptance Criteria: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Procedure (Signal-to-Noise Method):
-
Prepare and inject progressively more dilute solutions of this compound.
-
Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ.
-
Determine the concentration that results in a S/N ratio of approximately 3:1 for the LOD.
-
-
Acceptance Criteria: The LOQ must exhibit acceptable accuracy and precision.
Summary of Validation Data
The results of the validation study should be compiled into a clear summary table.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass/Fail |
| Linearity (R²) | ≥ 0.995 | e.g., 0.9998 |
| Range | e.g., 5 - 250 µg/mL | e.g., 5 - 250 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | e.g., 99.5% |
| Precision (Repeatability RSD) | ≤ 2.0% | e.g., 0.8% |
| Precision (Intermediate RSD) | ≤ 2.0% | e.g., 1.2% |
| LOQ (µg/mL) | S/N ≈ 10 | e.g., 1.0 µg/mL |
| LOD (µg/mL) | S/N ≈ 3 | e.g., 0.3 µg/mL |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The GC-FID method is presented as the primary choice due to the analyte's volatility, offering high sensitivity and simplicity. The RP-HPLC-UV method serves as a strong alternative, particularly for samples in complex, non-volatile matrices. The successful implementation of these methods, underpinned by a thorough validation protocol, will ensure the generation of high-quality, defensible data for a wide range of scientific and industrial applications. The choice between methods should be guided by sample characteristics, required sensitivity, and available laboratory instrumentation.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Prep. Retrieved from [Link]
-
Teruel, M. A., et al. (2012). Gas-Phase Oxidation of this compound and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. The Journal of Physical Chemistry A, 116(10), 2539–2548. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
-
Teruel, M. A., et al. (2012). Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. PubMed. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: Methyl Crotonate as a Versatile C4 Synthon for Pharmaceutical Synthesis
Abstract
Methyl crotonate, a simple α,β-unsaturated ester, transcends its role as a mere commodity chemical, emerging as a highly versatile and strategic C4 building block in the complex landscape of pharmaceutical synthesis. Its intrinsic electronic properties and stereochemical potential make it an ideal precursor for introducing defined four-carbon motifs, which are prevalent in a wide array of bioactive molecules. This guide provides an in-depth exploration of this compound's reactivity, focusing on its application in key synthetic transformations such as Michael additions, cycloadditions, and stereoselective reductions. We present detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this powerful synthon for the efficient construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of this compound
This compound (methyl (E)-but-2-enoate) is a colorless liquid characterized by a fruity odor.[1] Its structure, featuring a conjugated system with an electron-withdrawing ester group, renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the C=C double bond can participate in various pericyclic reactions.[2] This reactivity profile makes it an invaluable starting material for creating complex organic molecules.[2]
From a strategic standpoint in pharmaceutical development, this compound offers several advantages:
-
Cost-Effectiveness: As a readily available and relatively inexpensive starting material, it is suitable for both laboratory-scale research and industrial production.[3][4]
-
Atom Economy: It allows for the efficient incorporation of a four-carbon chain, aligning with the principles of green chemistry.
-
Versatility: It serves as a precursor for a multitude of transformations, enabling access to diverse molecular scaffolds, including acyclic chiral centers and complex carbocyclic frameworks.[2][5]
This document will detail its application in three major classes of reactions pivotal to pharmaceutical synthesis.
Core Application: Michael Addition Reactions for Acyclic Scaffolds
The Michael addition, or 1,4-conjugate addition, is arguably the most powerful application of this compound in pharmaceutical synthesis.[2][6] This reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated system, forming a new carbon-carbon or carbon-heteroatom bond. This strategy is fundamental for synthesizing precursors for anticonvulsant, muscle relaxant, and anti-inflammatory drugs.[7][8][9][10]
The general mechanism involves the formation of an enolate intermediate which is subsequently protonated to yield the final adduct. The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in many cases, high stereoselectivity.
Caption: General mechanism of a Michael Addition reaction with this compound.
Protocol 1: Organocatalyzed Michael Addition of Dimethyl Malonate
This protocol describes a classic carbon-carbon bond-forming reaction, yielding a versatile synthon for further elaboration. The use of an organocatalyst like triethylamine is both cost-effective and avoids metal contamination.[3]
Materials:
-
This compound (≥98%)
-
Dimethyl Malonate
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 10.0 mmol), dimethyl malonate (1.58 g, 12.0 mmol), and anhydrous toluene (20 mL).
-
Add triethylamine (0.20 g, 2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure adduct.[11]
Data Summary: Representative Michael Additions to this compound
| Michael Donor | Catalyst/Base | Solvent | Yield (%) | Pharmaceutical Class Precursor | Reference |
| Dimethyl Malonate | Triethylamine | Toluene | ~90% | Anticonvulsants, Barbiturates | [3][7] |
| Nitropropane | DBU | Acetonitrile | High | Anticonvulsants, GABA analogues | [6] |
| Benzylamine | Lipase B | Hexane | >95% | β-Amino Esters, Peptide mimetics | [5] |
| Thiophenol | Sodium Ethoxide | Ethanol | High | Anti-inflammatory agents | [12] |
Core Application: Cycloaddition Reactions for Ring Systems
This compound serves as an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions, a cornerstone in the synthesis of six-membered rings.[2] This methodology provides rapid access to complex carbocyclic and heterocyclic cores that are central to numerous natural products and pharmaceuticals. The stereochemistry of the resulting cyclohexene ring is well-defined, making it a powerful tool for building stereochemically rich molecules.
Caption: Diels-Alder reaction workflow using this compound as a dienophile.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol illustrates the synthesis of a cyclohexene derivative, a common scaffold in drug discovery. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) can significantly accelerate the reaction and improve regioselectivity compared to thermal conditions.
Materials:
-
This compound (≥98%)
-
Isoprene (freshly distilled)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.47 g, 11.0 mmol) in portions with stirring.
-
In a separate flask, dissolve this compound (1.0 g, 10.0 mmol) and isoprene (1.02 g, 15.0 mmol) in anhydrous DCM (20 mL).
-
Add the solution of this compound and isoprene dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding ice-cold water (50 mL), followed by careful addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography to obtain the Diels-Alder adduct.
Core Application: Stereoselective Reduction for Chiral Synthons
The creation of enantiomerically pure pharmaceuticals is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. Asymmetric reduction of the C=C double bond in this compound provides access to valuable chiral methyl-branched synthons.[13] This is typically achieved using transition metal catalysts (e.g., Rhodium, Ruthenium) complexed with chiral ligands.
Caption: Workflow for generating chiral synthons via asymmetric reduction.
Protocol 3: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol outlines a general procedure for the enantioselective reduction of this compound. The specific chiral ligand (e.g., (S)-BINAP) will determine the stereochemistry of the product.
Materials:
-
This compound (≥98%)
-
[RuCl((S)-BINAP)]₂·NEt₃ complex
-
Methanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium catalyst (e.g., 0.01 mol% relative to substrate).
-
Add degassed methanol (10 mL) followed by this compound (1.0 g, 10.0 mmol).
-
Seal the liner inside the autoclave. Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.
-
Remove the reaction mixture and concentrate the solvent under reduced pressure.
-
The enantiomeric excess (e.e.) of the product, methyl 3-methylbutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Case Study: Intermediate for Amlodipine Synthesis
This compound's utility is exemplified in the synthesis of intermediates for dihydropyridine calcium channel blockers like Amlodipine, which are used to treat hypertension.[14] A key precursor, methyl 3-aminocrotonate, is synthesized directly from methyl acetoacetate and ammonia.[15] While not a direct reaction of this compound itself, its structural isomer, methyl 3-aminocrotonate, showcases the importance of the crotonate framework in building crucial pharmaceutical intermediates.[14][16] This enamine is then used in Hantzsch-type reactions to construct the core dihydropyridine ring.
Conclusion and Outlook
This compound is a foundational starting material whose strategic application can significantly streamline the synthesis of complex pharmaceutical targets. Its predictable reactivity in Michael additions, cycloadditions, and stereoselective reductions allows for the efficient construction of acyclic and cyclic scaffolds with a high degree of control. As the pharmaceutical industry continues to embrace principles of green and sustainable chemistry, the potential to derive this compound from bio-based sources, such as the conversion of polyhydroxyalkanoates (PHA), further enhances its appeal as a synthon for the future.[17] The protocols and insights provided herein serve as a robust starting point for chemists aiming to unlock the full potential of this versatile C4 building block.
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Methyl 3- amino crotonate . Godavari Biorefineries Ltd.
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Michael addition reaction . Wikipedia.
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methyl-crotonate . Sarex Fine.
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This compound 98 623-43-8 . Sigma-Aldrich.
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Synthetic procedures of methyl (Z)-Δβγ-matrinic crotonate and (Z) . ResearchGate.
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PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE . Google Patents.
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Synthesis of this compound . PrepChem.com.
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This compound 2-butenoic acid methyl ester . The Good Scents Company.
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18707-60-3, this compound Formula . ECHEMI.
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The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study . MDPI.
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Synthesis and pharmacological screening for muscle relaxant, anticonvulsant, and sedative activities of certain organic compounds produced by Michael addition . PubMed.
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Asymmetric addition of methyl nitroacetate to crotonaldehyde catalyzed by chiral amines (1993) . SciSpace.
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Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes . NIH.
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Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α . Indian Journal of Chemistry.
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This compound | C5H8O2 | CID 638132 . PubChem - NIH.
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Industrial production method for trans-beta-formyl crotonic acid . Google Patents.
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The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition . National Library of Canada.
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Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives . PubMed.
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Synthesis and anticonvulsant activity of 2-iminohydantoins . PubMed.
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Conversion of polyhydroxyalkanoates to this compound using whole cells . PubMed.
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Medicinal compounds with antiepileptic/anticonvulsant activities . PubMed.
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Chiral Synthons in Pesticide Syntheses . The University of Groningen research portal.
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Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor . ResearchGate.
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety . PMC - PubMed Central.
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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The preparation of chiral methyl-branched synthons and their synthetic application . SciEngine.
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NTU has developed a new method for synthesizing anti-inflammatory drugs . ECHEMI.com.
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Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents . Semantic Scholar.
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Application Notes & Protocols: Lipase-Catalyzed Reactions Involving Methyl Crotonate
Introduction: The Convergence of Biocatalysis and Synthetic Chemistry
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) have transcended their biological role in lipid metabolism to become powerful tools in modern organic synthesis.[1][2] Their utility stems from their remarkable stability in organic solvents, broad substrate specificity, and, most importantly, their exquisite chemo-, regio-, and enantioselectivity.[1][3][4] These enzymes operate under mild conditions, offering a green and sustainable alternative to conventional chemical catalysts.[1][4]
Methyl crotonate, an α,β-unsaturated ester, is a versatile C4 building block in chemical synthesis.[5][6][7] The combination of lipase catalysis with this compound opens a gateway to a diverse range of valuable molecules, from chiral intermediates for pharmaceuticals to specialty polymers. This guide provides an in-depth exploration of key lipase-catalyzed reactions involving this compound, focusing on the mechanistic rationale behind experimental design and providing robust protocols for laboratory application.
Featured Biocatalyst: Candida antarctica Lipase B (CAL-B)
Throughout the application landscape of this compound, one biocatalyst is preeminent: Candida antarctica Lipase B (CAL-B).[3][8] Often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), CAL-B is favored for its:
-
Broad Substrate Scope: It efficiently catalyzes reactions with a wide array of substrates, not just its native lipids.[3][9]
-
High Selectivity: It exhibits exceptional enantio- and regioselectivity, crucial for the synthesis of optically pure compounds.[3][10]
-
Exceptional Stability: CAL-B is notoriously robust, maintaining its activity in a wide range of organic solvents and at elevated temperatures.[9][11]
-
Atypical Mechanism: Unlike many lipases, CAL-B does not exhibit strong interfacial activation, possessing a small helical "lid" that allows for high activity even towards small, soluble substrates in organic media.[3][11]
The catalytic machinery of CAL-B, like other lipases, relies on a classic Ser-His-Asp catalytic triad.[11] The serine residue, activated by the histidine-aspartate pair, acts as the key nucleophile to attack the carbonyl group of the ester or acyl donor.
Caption: General catalytic cycle of a lipase, forming a key acyl-enzyme intermediate.
Aminolysis and Aza-Michael Addition: Synthesis of β-Amino Esters
A significant application of lipase catalysis with this compound is in the synthesis of β-amino compounds, which are precursors to valuable pharmaceuticals. The reaction of an amine (e.g., benzylamine) with this compound can proceed via two competing pathways: direct aminolysis at the ester carbonyl group and a conjugate (Aza-Michael) addition to the β-carbon.[8][12]
Lipases, particularly CAL-B, have been shown to catalyze both reactions, and the chemoselectivity can be skillfully controlled through "solvent engineering".[5][8]
Mechanistic Insight
While lipases are hydrolases, their catalytic promiscuity allows them to facilitate the Aza-Michael addition. The proposed mechanism involves the activation of the amine nucleophile by the His-Asp catalytic dyad, while the oxyanion hole (formed by Thr40 and Gln106 in CAL-B) stabilizes the transition state at the carbonyl group, which enhances the electrophilicity of the β-carbon.[13]
Caption: Proposed mechanism for CAL-B catalyzed Aza-Michael addition.
Protocol 1: CAL-B-Catalyzed Reaction of Benzylamine with this compound
This protocol details a general procedure to investigate the chemoselectivity between aminolysis and Aza-Michael addition. The ratio of products is highly dependent on the solvent used.
Materials:
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Benzylamine (≥99%)
-
Anhydrous solvents (e.g., Toluene, Acetonitrile, Tetrahydrofuran (THF))
-
Reaction vials (e.g., 4 mL screw-cap vials)
-
Orbital shaker with temperature control
-
GC or HPLC system for analysis
Procedure:
-
Enzyme Preparation: Add 20 mg of immobilized CAL-B to a 4 mL reaction vial.
-
Solvent Addition: Add 1.0 mL of the desired anhydrous solvent to the vial.
-
Pre-incubation: Gently agitate the mixture at 40°C for 15 minutes to allow the enzyme to equilibrate in the solvent.
-
Substrate Addition: Add this compound (e.g., 0.1 mmol, ~9.7 µL) and benzylamine (0.1 mmol, ~10.9 µL) to the reaction vial.
-
Reaction: Seal the vial tightly and place it in an orbital shaker at 200 rpm and 40°C.
-
Monitoring: Withdraw small aliquots (e.g., 5 µL) at regular time intervals (e.g., 1, 6, 12, 24 hours). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC or HPLC to determine the conversion and the ratio of aminolysis product to the Aza-Michael adduct.
-
Termination: After the desired reaction time, remove the enzyme by filtration or centrifugation. The solvent can be removed under reduced pressure to isolate the product mixture.
Expected Outcomes & Causality:
-
Solvent Effect: The choice of solvent is the critical parameter for directing chemoselectivity.[8]
-
Non-polar solvents (e.g., Toluene, Hexane): Tend to favor the Aza-Michael addition product. The hydrophobic environment helps maintain the enzyme's catalytically active conformation and can limit the solubility of polar intermediates that might favor aminolysis.
-
Polar aprotic solvents (e.g., Acetonitrile, THF): Tend to favor the aminolysis product. These solvents can strip essential water from the enzyme's microenvironment and may alter its conformation, potentially exposing the active site in a way that promotes direct attack at the highly accessible ester carbonyl.
-
| Solvent | Predominant Product | Rationale |
| Toluene | Aza-Michael Adduct | Maintains enzyme rigidity, favors conjugate addition pathway. |
| Acetonitrile | Aminolysis Product | Alters enzyme conformation, favors direct attack on the carbonyl. |
| THF | Aminolysis Product | Similar to acetonitrile, promotes direct aminolysis. |
Transesterification: Kinetic Resolution of Alcohols
Lipase-catalyzed transesterification is a cornerstone of biocatalytic chemistry, widely used for the kinetic resolution (KR) of racemic alcohols.[14][15][16] In this process, the lipase selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.[17][18] this compound can serve as an effective, non-traditional acyl donor in these reactions.
Principle of Kinetic Resolution
The enzyme's active site is chiral and will preferentially bind and catalyze the reaction of one enantiomer of the alcohol (e.g., the R-enantiomer) with the acyl-enzyme intermediate. The theoretical maximum yield for a kinetic resolution is 50% for each of the resolved components (the unreacted S-alcohol and the R-ester). The efficiency of the resolution is described by the enantiomeric ratio (E-value). An E-value >100 is generally considered excellent for preparative scale synthesis.[14]
Caption: Workflow for the kinetic resolution of a racemic alcohol.
Protocol 2: Kinetic Resolution of (±)-1-Phenylethanol using CAL-B and this compound
This protocol describes the resolution of a model secondary alcohol. This compound acts as the acyl donor.
Materials:
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
(±)-1-Phenylethanol (racemic)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
Molecular sieves (4 Å), activated
-
Reaction vials, orbital shaker, temperature control
-
Chiral GC or HPLC system for enantiomeric excess (ee) analysis
Procedure:
-
Setup: To a 4 mL vial containing activated 4 Å molecular sieves (~50 mg), add 20 mg of immobilized CAL-B. The molecular sieves ensure an anhydrous environment, which is critical to prevent competing hydrolysis reactions and drive the transesterification equilibrium towards the product.
-
Solvent & Substrates: Add 1.0 mL of anhydrous MTBE. Then, add (±)-1-phenylethanol (0.1 mmol, ~12.1 µL) and this compound (0.2 mmol, ~19.4 µL). Using an excess of the acyl donor can help improve the reaction rate.
-
Reaction: Seal the vial and shake at 200 rpm and 45°C. The slightly elevated temperature often increases the reaction rate without significantly compromising enzyme stability or selectivity.
-
Monitoring: Monitor the reaction by taking aliquots at timed intervals. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. Analyze for conversion and ee values of both the alcohol and the ester using a chiral column.
-
Work-up: Once ~50% conversion is reached, filter off the enzyme and molecular sieves. The filtrate contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl crotonate.
-
Purification: The alcohol and ester can be separated by column chromatography on silica gel.
Data Interpretation:
-
Conversion (c): Calculated from the relative peak areas of the substrate and product.
-
Enantiomeric Excess (ee): Calculated for the substrate (eeₛ) and product (eeₚ) using the formula: ee = |(R - S) / (R + S)| * 100%.
-
Enantiomeric Ratio (E): Can be calculated from the conversion and ee values. High E-values indicate a highly selective and effective resolution.
| Parameter | Typical Target Value | Significance |
| Conversion (c) | ~50% | Maximizes theoretical ee for both substrate and product. |
| ee of Substrate (eeₛ) | >99% | Indicates high purity of the unreacted enantiomer. |
| ee of Product (eeₚ) | >99% | Indicates high purity of the acylated enantiomer. |
| E-value | >100 | Denotes an excellent and synthetically useful resolution. |
Regioselective Acylation of Polyols and Glycosides
Beyond chiral resolution, lipases excel at regioselective acylation of molecules with multiple hydroxyl groups, such as glycosides, flavonoids, and other polyols.[19][20][21] The enzyme can differentiate between primary and secondary, or even between different secondary, hydroxyl groups based on steric accessibility to the active site. This compound can be used as an acyl donor to introduce the crotonyl group, a useful functional handle, at a specific position.
The general principle involves incubating the polyol substrate with the lipase and this compound in a suitable organic solvent. The enzyme will selectively transfer the crotonyl group to the most sterically accessible and reactive hydroxyl group, often a primary hydroxyl over a secondary one.[19] This avoids the need for complex chemical protecting group strategies.
Conclusion and Future Outlook
The lipase-catalyzed reactions of this compound exemplify the power of biocatalysis in modern organic synthesis. By understanding the enzyme's mechanism and carefully controlling reaction parameters—most notably the solvent—chemists can achieve high levels of chemo-, enantio-, and regioselectivity. The protocols provided here for aminolysis/Michael addition and kinetic resolution serve as robust starting points for researchers. Future work in this area will likely focus on expanding the substrate scope, engineering lipases for enhanced or novel reactivity, and integrating these biocatalytic steps into multi-step cascade reactions for more efficient and sustainable chemical manufacturing.
References
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Title: Lipase-catalyzed addition of benzylamine (1) to this compound (2) to... Source: ResearchGate URL: [Link]
-
Title: Proposed catalytic mechanism for the addition of benzylamine to methyl... Source: ResearchGate URL: [Link]
-
Title: Scheme 1. Lipase-catalyzed reaction between benzylamine (1) and methyl... Source: ResearchGate URL: [Link]
-
Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL: [Link]
-
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: PMC - NIH URL: [Link]
-
Title: Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Main Structural Targets for Engineering Lipase Substrate Specificity Source: MDPI URL: [Link]
-
Title: Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B Source: PMC - NIH URL: [Link]
-
Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols Source: PMC - NIH URL: [Link]
-
Title: Enzymatic kinetic resolution of the racemic alcohol... Source: ResearchGate URL: [Link]
-
Title: Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: MDPI URL: [Link]
-
Title: A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases Source: PMC - NIH URL: [Link]
-
Title: Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation Source: PMC - NIH URL: [Link]
-
Title: Applications of Lipases in Biotechnology Industry Source: ResearchGate URL: [Link]
-
Title: From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases Source: PMC - PubMed Central URL: [Link]
-
Title: Advances in the Ester Accumulation and Regulation in Grape Berries and Wine Source: MDPI URL: [Link]
-
Title: Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors Source: PMC - NIH URL: [Link]
-
Title: Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 Source: MDPI URL: [Link]
-
Title: Lipase catalysis in organic solvents: advantages and applications Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Advances in Lipases and Their Applications in the Food and Nutraceutical Industry Source: MDPI URL: [Link]
-
Title: Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: MDPI URL: [Link]
-
Title: Molecular characterization of transesterification activity of novel lipase family I.1 Source: PMC - NIH URL: [Link]
-
Title: Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations Source: NIH URL: [Link]
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Title: Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents Source: MDPI URL: [Link]
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Title: LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW Source: Sites at Penn State URL: [Link]
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Title: Mechanism of lipase-catalyzed transesterification. Source: ResearchGate URL: [Link]
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Title: this compound 2-butenoic acid methyl ester Source: The Good Scents Company URL: [Link]
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Title: this compound | C5H8O2 | CID 638132 Source: PubChem - NIH URL: [Link]
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Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Methyl Crotonate
Abstract
This application note presents a detailed and validated methodology for the analysis of methyl crotonate (CAS: 623-43-8) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester recognized by its characteristic fruity odor, is a significant compound in the flavor and fragrance industries and serves as a key monomer in polymer synthesis.[1] The protocol herein provides a comprehensive workflow, from sample preparation to instrumental analysis and data interpretation, designed for researchers, quality control analysts, and drug development professionals. The described method is optimized for high specificity, sensitivity, and reproducibility, ensuring trustworthy and accurate analytical results.
Introduction
This compound (IUPAC name: methyl (E)-but-2-enoate) is an unsaturated ester with the molecular formula C₅H₈O₂.[2][3] Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] This synergy allows for the effective separation of this compound from complex matrices and its unambiguous identification based on its unique mass spectral fingerprint.
The causality for selecting GC-MS lies in its ability to provide both retention time data, a characteristic of the compound under specific chromatographic conditions, and mass spectral data, which relates to the compound's molecular structure. This dual-detection mechanism is critical for positive identification and accurate quantification, especially in regulated environments like pharmaceutical and food industries. This guide establishes a self-validating system by incorporating principles of analytical method validation, ensuring the protocol's reliability.[5]
Experimental Workflow
The logical flow of the analytical process is crucial for achieving consistent results. The following diagram outlines the complete workflow from sample handling to final data analysis.
Caption: Overall workflow for GC-MS analysis of this compound.
Materials and Reagents
-
This compound Standard (≥98% purity): (CAS: 623-43-8)[1]
-
Hexane (GC Grade or equivalent): For sample dilution.
-
Methanol (GC Grade or equivalent): Alternative solvent.
-
2 mL Autosampler Vials: With PTFE-lined septa.
-
Syringe Filters: 0.22 µm PTFE.
-
Micropipettes and Volumetric Flasks.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, homogenous sample in a suitable volatile solvent at a concentration appropriate for the instrument's sensitivity range, thereby preventing detector saturation and column degradation.[6][7]
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using hexane.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution to prepare a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dilute the sample matrix with hexane to bring the expected this compound concentration within the calibration range.
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL GC vial. This step is critical to remove any particulates that could block the injector syringe or contaminate the GC inlet.[6]
-
Capping: Securely cap the vial with a PTFE-lined septum to prevent the loss of the volatile analyte.
GC-MS Instrumentation and Parameters
The following parameters were optimized for the analysis of this compound on a standard capillary GC-MS system. The choice of a non-polar (5% phenyl)-methylpolysiloxane column provides excellent resolving power for a wide range of volatile and semi-volatile compounds, including esters.[7]
| Parameter | Setting | Justification |
| GC System | Standard Gas Chromatograph | - |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for moderately polar analytes like esters.[7] |
| Injector | Split/Splitless | - |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of this compound (b.p. 118-121 °C) without thermal degradation.[1] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading for samples within the µg/mL range. Use splitless for trace-level analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 50 °C, hold 2 min. Ramp: 15 °C/min to 220 °C, hold 3 min. | The initial hold focuses analytes at the column head, while the ramp ensures efficient elution and peak shape.[4] |
| MS System | Quadrupole Mass Spectrometer | - |
| Ion Source | Electron Ionization (EI) | - |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra comparable to library data.[8] |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Scan Mode | Full Scan | For qualitative identification and spectral confirmation. |
| Mass Range | m/z 35 - 250 | Covers the molecular ion (m/z 100) and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from damaging the detector filament. |
Data Analysis and Interpretation
Qualitative Identification
The identity of this compound is confirmed by a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of a known this compound standard analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match (>90%) with the reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library.[9][10]
Mass Spectral Fragmentation
The 70 eV EI mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak is observed at m/z 100. The most abundant fragment (base peak) at m/z 69 corresponds to the loss of a methoxy radical (•OCH₃).
| Mass-to-Charge (m/z) | Proposed Fragment Ion | Structural Representation |
| 100 | [C₅H₈O₂]⁺• (Molecular Ion) | [M]⁺• |
| 85 | [M - CH₃]⁺ | Loss of a methyl radical |
| 69 | [M - OCH₃]⁺ (Base Peak) | Loss of a methoxy radical |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Further fragmentation |
| 39 | [C₃H₃]⁺ (Cyclopropenyl Cation) | Further fragmentation |
| Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[3][8] |
Method Validation Principles
To ensure the trustworthiness of quantitative results, the analytical method must be validated. The validation should be performed in accordance with recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the RT of the analyte. | Ensures the method is selective for this compound.[11] |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional response of the detector to analyte concentration.[12] |
| Accuracy (% Recovery) | 90% - 110% | Measures the closeness of the experimental value to the true value.[5] |
| Precision (% RSD) | ≤ 5% | Demonstrates the method's reproducibility under the same operating conditions.[5] |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest concentration of analyte that can be reliably detected.[4] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | The lowest concentration of analyte that can be accurately quantified.[4] |
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of this compound. The detailed protocols for sample preparation, instrument configuration, and data analysis are designed to yield accurate and reproducible results. By explaining the causality behind experimental choices and incorporating principles of method validation, this guide serves as an authoritative resource for laboratories involved in the quality control of flavors, polymers, and pharmaceutical intermediates.
References
-
Methyl 3-Aminocrotonate. Glindia. [Link]
-
GC-MS sample preparation and column choice guide. SCION Instruments. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Jordi Labs. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Gas-Phase Oxidation of this compound and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. ACS Publications, The Journal of Physical Chemistry A. [Link]
-
Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. PubMed, National Library of Medicine. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland, Mass Spectrometry Facility. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]
-
Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed, National Library of Medicine. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]
-
Bruker NIST Mass Spectral Library. Bruker. [Link]
-
2-Butenoic acid, methyl ester, (E)-. NIST WebBook. [Link]
-
Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Crotonate
Welcome to the technical support center for methyl crotonate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize side products, optimize your reaction conditions, and improve overall yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might be observing in your experiments. We diagnose the likely cause and provide detailed, actionable protocols to resolve the issue.
Question 1: I'm performing a Fischer esterification of crotonic acid with methanol and sulfuric acid. My crude NMR shows the desired product, but also a significant amount of a saturated ester, which I believe is methyl 3-methoxybutanoate. What is causing this and how can I prevent it?
Answer:
This is a classic and frequently encountered issue. The side product you are observing, methyl 3-methoxybutanoate, is the result of a competing Michael addition (also known as conjugate addition) reaction.[1][2][3]
Causality (The "Why"): In the acidic, methanol-rich environment of a Fischer esterification, two reactions are competing:
-
Desired Reaction (Esterification): The carboxyl group of crotonic acid is protonated, making it more electrophilic for attack by methanol.[4][5][6][7][8]
-
Side Reaction (Michael Addition): Methanol, a nucleophile, also attacks the β-carbon of the α,β-unsaturated system in both your starting material (crotonic acid) and your product (this compound). The same acid that catalyzes the esterification also activates the carbonyl group, making the β-carbon more susceptible to this nucleophilic attack.
This side reaction is thermodynamically controlled and becomes more prominent with prolonged reaction times, high temperatures, and high concentrations of strong acid and methanol.[2]
Experimental Protocols for Mitigation:
To favor the desired esterification over the Michael addition, you need to adjust the reaction conditions to kinetically favor the former.
Method 1: Catalyst Modification
Homogeneous strong acids like H₂SO₄ are aggressive and can promote side reactions. Switching to a heterogeneous acid catalyst provides a milder reaction environment and simplifies workup.[9][10][11]
-
Protocol:
-
In a round-bottom flask, combine crotonic acid (1.0 eq) and methanol (3.0 eq).
-
Add Amberlyst-15 resin (15% by weight of the crotonic acid). Amberlyst-15 is a sulfonic acid-functionalized polystyrene resin that is an effective and recyclable heterogeneous catalyst.[12][13][14][15]
-
Stir the mixture at a moderately elevated temperature (45-55 °C). Note that this is lower than the typical reflux temperature of methanol.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, simply filter off the resin, which can be washed with methanol, dried, and reused.[13]
-
Evaporate the excess methanol from the filtrate to obtain the crude this compound.
-
Method 2: Temperature and Stoichiometry Control
If you must use a homogeneous catalyst, carefully controlling the temperature and reactant ratios is critical.
-
Protocol:
-
Dissolve crotonic acid (1.0 eq) in a minimal excess of methanol (e.g., 2.5-3.0 eq). Using a large excess of methanol drives the esterification equilibrium forward but also increases the rate of the Michael addition.[4][7]
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mol%).
-
Allow the reaction to stir at a lower temperature (e.g., 40 °C) instead of refluxing.
-
Monitor the reaction closely. As soon as the crotonic acid is consumed, proceed with the workup to prevent the product from converting to the Michael adduct.
-
Workup involves neutralizing the acid with a weak base (e.g., saturated NaHCO₃ solution) before extraction and purification.
-
Data Summary: Optimizing Fischer Esterification
| Parameter | Standard (High Side Product) | Optimized (Low Side Product) | Rationale |
| Catalyst | Conc. H₂SO₄ | Amberlyst-15 or p-TsOH | Milder, heterogeneous catalysts reduce side reactions and simplify purification.[11][12] |
| Temperature | Reflux (~65 °C) | 40-50 °C | Lower temperature disfavors the thermodynamically driven Michael addition. |
| Methanol | Large Excess (5-10 eq) | Slight Excess (2.5-3 eq) | Minimizes the concentration of the nucleophile responsible for the side reaction. |
| Reaction Time | Fixed (e.g., 8 hours) | Monitored (Stop at completion) | Prevents prolonged exposure of the product to conditions that favor the side reaction. |
Workflow Diagram: Fischer Esterification Troubleshooting
Caption: Troubleshooting workflow for Michael addition side product.
Question 2: I am using a Wittig reaction to synthesize this compound from acetaldehyde. However, I am getting a mixture of E and Z isomers (this compound and methyl isocrotonate). How can I improve the E-selectivity?
Answer:
This is a common challenge in olefination chemistry. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[16][17][18]
Causality (The "Why"): For the synthesis of this compound, you are likely using a stabilized ylide , (carbomethoxymethyl)triphenylphosphorane (Ph₃P=CHCO₂Me). The ester group stabilizes the negative charge on the adjacent carbon through resonance.
-
Stabilized ylides generally favor the formation of the (E)-alkene (your desired product). The reaction proceeds under thermodynamic control, meaning the intermediates are reversible, and the more stable (E)-alkene product is predominantly formed.[19]
-
Non-stabilized ylides (where the group on the carbanion is an alkyl group) typically favor the (Z)-alkene under kinetic control.[18][19]
While your choice of a stabilized ylide is correct for favoring the (E)-isomer, reaction conditions can still influence the final E/Z ratio.
Experimental Protocols for Maximizing (E)-Selectivity:
Method 1: Standard Protocol for (E)-Selectivity
This protocol leverages the inherent thermodynamic preference of the stabilized ylide.
-
Protocol:
-
Prepare the phosphonium ylide by deprotonating (carbomethoxymethyl)triphenylphosphonium bromide with a suitable non-lithium base (e.g., sodium methoxide or potassium carbonate) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). The absence of lithium salts is crucial as they can sometimes disrupt the desired stereochemical pathway.[16]
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of freshly distilled acetaldehyde (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
During workup, the main byproduct, triphenylphosphine oxide (TPPO), can often be precipitated by adding a non-polar solvent like hexane or ether and removed by filtration.
-
The remaining filtrate containing the E/Z mixture can be purified by column chromatography, as the (E)-isomer is typically less polar.[20]
-
Method 2: Schlosser Modification for High (E)-Selectivity
For cases requiring extremely high (E)-selectivity, the Schlosser modification of the Wittig reaction can be employed, though it is more complex.[16] This method intentionally generates the intermediate betaines and equilibrates them to the more stable threo form, which collapses to the (E)-alkene.
Data Summary: Wittig Reaction Stereoselectivity
| Ylide Type | R Group on Ylide (Ph₃P=CHR) | Typical Conditions | Major Product |
| Stabilized | -CO₂R, -CN, -COR (Electron-withdrawing) | Thermodynamic (e.g., NaH, K₂CO₃ base) | (E)-alkene [19] |
| Non-stabilized | -Alkyl, -H | Kinetic (e.g., n-BuLi, NaNH₂) | (Z)-alkene[18] |
Mechanism Diagram: Wittig Stereoselectivity
Caption: Pathway for stabilized Wittig reaction favoring E-alkene.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification, and can I use too much? A: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[6][7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Yes, you can use too much catalyst. An excessive amount of strong acid can lead to dehydration of the alcohol (especially secondary or tertiary alcohols) and can more aggressively promote side reactions like the Michael addition discussed earlier.[5] Typically, 1-5 mol% is sufficient.
Q2: My Wittig reaction is complete, but I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What's the best way to purify my this compound? A: TPPO is a notoriously difficult byproduct to remove due to its polarity, which is often similar to that of the desired product. Here are three common strategies:
-
Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or hexane. TPPO is often insoluble in these solvents and will precipitate out, allowing for removal by filtration.
-
Column Chromatography: If precipitation is incomplete, silica gel chromatography is the standard method. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity, will typically elute the less polar this compound before the TPPO.[20]
-
Acidic Extraction: TPPO is weakly basic. In some cases, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help pull some of the TPPO into the aqueous layer, although this is generally less effective than chromatography.
Q3: Can I use a base to catalyze the esterification of crotonic acid? A: No, base-catalyzed esterification is not effective for carboxylic acids. A base (like NaOH) would deprotonate the carboxylic acid to form a carboxylate anion (R-COO⁻). This anion is negatively charged and electron-rich, making the carbonyl carbon very resistant to nucleophilic attack. Base is used for the hydrolysis of esters (saponification), which is the reverse reaction.
Q4: Are there any "green" or more environmentally friendly approaches to synthesizing this compound? A: Yes. The use of heterogeneous solid acid catalysts like Amberlyst-15 is considered a green chemistry approach.[13][15] These catalysts are advantageous because they:
-
Are easily separated from the reaction mixture by simple filtration, avoiding complex aqueous workups.
-
Can often be regenerated and reused multiple times, reducing waste.[12]
-
Tend to be milder and more selective, leading to fewer side products and higher purity.[12] Enzymatic synthesis is another green alternative, although it may be more specific and less broadly applicable depending on the substrate.
References
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]
-
Kappe, C. O., et al. (2012). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. Retrieved from [Link]
- Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Heteropoly acids as catalysts for liquid-phase esterification and transesterification.
-
Lee, D. W., & Lee, K. Y. (2014). Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids. Catalysis Surveys from Asia, 18(2-3), 55-74. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Pescarmona, P. P., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering, 9(17), 5966-5977. Retrieved from [Link]
-
Lilja, J., et al. (2005). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Journal of Molecular Catalysis A: Chemical, 241(1-2), 190-198. Retrieved from [Link]
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]
-
Sharma, R., & Singh, P. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 527-578. Retrieved from [Link]
-
Reusch, W. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Reusch, W. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Amberlyst-15 in organic synthesis. Retrieved from [Link]
-
Santiago Lab. (2023). Reagent of the Month – Amberlyst 15® resin. SigutLabs. Retrieved from [Link]
- Bates, R. W., & Sridhar, M. (2006). Synthesis of natural products by intramolecular Michael addition. DR-NTU, Nanyang Technological University.
-
Kabashima, H., Tsuji, H., & Hattori, H. (1997). Michael addition of this compound over solid base catalysts. Applied Catalysis A: General, 165(1-2), 319-327. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Amberlyst-15 in Organic Synthesis. Retrieved from [Link]
- Samant, S. D., et al. (2015). Process for continous flow synthesis of beta-amino crotonate. Google Patents (US9199913B2).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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Technical Support Center: Purification of Crude Methyl Crotonate by Distillation
Welcome to the technical support center for the purification of crude methyl crotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the distillation of this versatile ester. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Separation: Key Physical Properties
Successful distillation hinges on the differences in the boiling points of the components in your crude mixture. This compound is typically synthesized via the Fischer esterification of crotonic acid with methanol, catalyzed by a strong acid. Consequently, the primary impurities are unreacted starting materials and water.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL at 25°C) | Solubility |
| This compound | 100.12 | 118-121 | 0.944 | Soluble in alcohol and ether, insoluble in water.[1] |
| Methanol | 32.04 | 64.7 | 0.792 | Miscible with water, ethanol, ether |
| Crotonic Acid | 86.09 | 185 | 1.018 (at 15°C) | Soluble in water, ethanol, ether, acetone |
| Water | 18.02 | 100 | 0.997 | - |
Experimental Workflow: Fractional Distillation of this compound
The following diagram outlines the recommended workflow for the purification of crude this compound using fractional distillation.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of crude this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No distillate is collecting, or the distillation rate is extremely slow. | - Inadequate heating. - A leak in the distillation apparatus. - Blockage in the condenser or collection adapter. | 1. Check Heating: Ensure the heating mantle is in good contact with the flask and the temperature is set appropriately. For high-boiling point impurities, the temperature may need to be gradually increased. 2. Inspect for Leaks: Check all ground glass joints for proper sealing. If using vacuum distillation, even a small leak can prevent the system from reaching the necessary low pressure.[2] 3. Check for Blockages: Ensure the condenser and any adapters are clear. |
| The temperature at the still head is fluctuating wildly. | - "Bumping" of the liquid due to uneven boiling. - Inconsistent heating. - The distillation is occurring too rapidly. | 1. Ensure Even Boiling: Add fresh boiling chips or use a magnetic stirrer in the distillation flask.[3] 2. Regulate Heating: Use a controller for the heating mantle to provide consistent heat input. 3. Reduce Distillation Rate: Lower the heating to achieve a steady distillation rate of approximately 1-2 drops per second.[4] |
| The distillate is cloudy. | - Presence of water, possibly as an azeotrope. - Incomplete drying of the crude product before distillation. | 1. Improve Pre-distillation Drying: Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation.[5] 2. Collect a Foreshot: The initial fraction collected may contain water. Discard this "foreshot" before collecting the main product fraction. |
| The product purity is low, with starting materials present in the distillate. | - Inefficient fractional distillation column. - Distillation rate is too fast. - Potential azeotrope formation. | 1. Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge).[6][7] 2. Slow Down the Distillation: A slower rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.[4] 3. Consider Azeotropes: While specific azeotropic data for this compound with methanol or water is not readily available in common databases, it is a possibility. If separation is poor despite a good column and slow rate, consider alternative purification methods like extractive distillation if high purity is critical.[8][9] |
| The material in the distillation flask is darkening or polymerizing. | - Overheating of the crude mixture. - Presence of residual acid or base catalyst. - this compound is an α,β-unsaturated ester and can be prone to polymerization at high temperatures. | 1. Use Vacuum Distillation: For temperature-sensitive compounds, distillation under reduced pressure lowers the boiling point, minimizing thermal degradation and polymerization.[10] 2. Ensure Neutrality: Thoroughly neutralize any acid catalyst and wash the crude product before distillation. Residual acid can catalyze decomposition and polymerization at high temperatures. 3. Avoid Distilling to Dryness: Always leave a small amount of residue in the distillation flask to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.[3] |
Frequently Asked Questions (FAQs)
Q1: What type of distillation column packing is best for purifying this compound?
A1: The choice of packing material depends on the required purity and the scale of the distillation. For laboratory-scale purification, structured packing or random packing like Raschig rings or metal sponges (stainless steel) are effective.[6][7] Structured packing generally offers higher separation efficiency and a lower pressure drop, which is particularly beneficial for vacuum distillation.[11][12] For small-diameter columns, random packings can provide high efficiency.
Q2: Should I use atmospheric or vacuum distillation to purify this compound?
A2: While this compound can be distilled at atmospheric pressure (boiling point ~118-121°C), vacuum distillation is often preferred.[1][10] The reduced pressure lowers the boiling point, which helps to prevent thermal decomposition and polymerization of the α,β-unsaturated ester.[10] This is especially important if the crude product contains impurities that could catalyze degradation at higher temperatures.
Q3: How can I effectively remove unreacted crotonic acid before distillation?
A3: Unreacted crotonic acid (boiling point 185°C) has a significantly higher boiling point than this compound and will likely remain in the distillation flask. However, it is best to remove the majority of it before distillation to prevent potential side reactions at high temperatures. This can be achieved by washing the crude organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution.[1] The crotonic acid will be converted to its water-soluble sodium salt, which will partition into the aqueous layer. Be sure to perform this wash in a separatory funnel and vent frequently, as carbon dioxide gas will be evolved.
Q4: My distillation is proceeding very slowly under vacuum. What could be the problem?
A4: A slow distillation rate under vacuum is often due to a leak in the system or an inefficient vacuum pump.[2] Carefully check all joints and seals for leaks. Ensure the vacuum grease is applied correctly and is compatible with your material. Another possibility is a "virtual leak," where trapped volatile substances (like residual solvents or moisture) in your system are evaporating and increasing the pressure.[2] It's also crucial to have a vacuum trap between your apparatus and the pump to protect the pump from corrosive vapors.
Q5: What are the primary safety precautions I should take when distilling this compound?
A5: this compound is a flammable liquid and can cause eye, skin, and respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the apparatus away from sources of ignition. Never heat a closed system, as this can lead to a dangerous pressure buildup.[5] Ensure that the cooling water in the condenser is flowing before you begin heating.
References
-
Horsley, L. H. (1952). Azeotropic Data-II. American Chemical Society. [Link]
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ChemBK. (2024). This compound. [Link]
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Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best. [Link]
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Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. [Link]
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Chemcraft. (n.d.). AZEOTROPIC DATA I. [Link]
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Kolmetz, K. (n.d.). Kolmetz Handbook Of Process Equipment Design Distillation Column Packing Hydraulics. KLM Technology Group. [Link]
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Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier. [Link]
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Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]
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GL Sciences. (n.d.). Esters. [Link]
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Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]
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AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
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Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux). [Link]
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Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. [Link]
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Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). (PDF) Methyl acetate–methanol mixture separation by extractive distillation: Economic aspects. [Link]
- Google Patents. (n.d.).
-
CSUB. (n.d.). Lab 12: Synthesis of an Ester. [Link]
-
IEM Journal. (2022). SEPARATION OF METHANOL AND ACETONITRILE MIXTURE VIA EXTRACTIVE DISTILLATION USING IMIDAZOLIUM-BASED IONIC LIQUIDS AND CONVENTION. [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Ottokemi. (n.d.). This compound, 98%. [Link]
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
ResearchGate. (n.d.). Vacuum unit troubleshooting. [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Link]
-
The Pennsylvania State College. (n.d.). Packing Material for Fractional Distillation Columns. [Link]
-
The University of Texas at Dallas. (n.d.). The Fractional Distillation of a Binary Mixture. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
AIDIC. (n.d.). Separation of Methyl Acetate–Methanol Azeotropic Mixture Using 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
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Technical Support Center: Optimizing Reaction Yield for Methyl Crotonate Esterification
Welcome to the technical support center for the synthesis of methyl crotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the esterification of crotonic acid. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and obtain high-purity this compound.
Introduction to this compound Esterification
This compound, a valuable intermediate in organic synthesis, is commonly prepared via the Fischer esterification of crotonic acid with methanol, typically in the presence of an acid catalyst.[1][2] This reaction is a classic example of a reversible nucleophilic acyl substitution.[3][4][5] Understanding the equilibrium nature of this process is paramount to achieving high yields. According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using an excess of one of the reactants or by removing one of the products as it is formed.[4][6]
This guide will delve into common challenges and their solutions, grounded in the fundamental principles of reaction kinetics and chemical equilibrium.
Troubleshooting Guide: Enhancing Your this compound Yield
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction has stalled, and the conversion to this compound is low. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue in Fischer esterification, primarily due to the reversible nature of the reaction.[3][4] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[6][7][8]
Troubleshooting Steps:
-
Water Removal: The most effective strategy to drive the reaction to completion is the continuous removal of water.[5][9]
-
Dean-Stark Apparatus: Employing a Dean-Stark trap with a suitable solvent that forms an azeotrope with water (e.g., toluene) is highly recommended.[6][7][8][10] The water is collected in the trap, physically removing it from the reaction mixture and shifting the equilibrium towards the ester.[7][8][10]
-
Drying Agents: While less efficient for continuous removal, the use of drying agents like molecular sieves can also be effective.
-
-
Increase Reactant Concentration: As per Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium towards the products.[4]
-
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantity.
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[9]
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is a good starting point.
-
Q2: I'm observing the formation of significant impurities alongside my this compound. What are these and how can I minimize them?
A2: The primary impurity of concern is often the cis (or Z) isomer of this compound. The desired product is typically the more stable trans (or E) isomer. This isomerization can be promoted by heat and certain acidic conditions.[12] Other potential side reactions include ether formation from the alcohol at high temperatures.[13]
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high reaction temperatures. While heat accelerates the reaction, it can also provide the energy to overcome the rotational barrier of the double bond, leading to the formation of the cis isomer.[12] Refluxing at the boiling point of methanol or a methanol/toluene mixture is generally sufficient.
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of isomerization.[12] Monitor the reaction progress using techniques like TLC or GC and stop the reaction once a satisfactory conversion is achieved.
-
Catalyst Selection: While strong acids are effective, they can sometimes promote isomerization. If high stereochemical purity is critical, consider exploring milder catalysts.[12]
Q3: My final product yield is low even after a complete reaction. Where could I be losing my product?
A3: Product loss often occurs during the workup and purification stages. This compound is a relatively volatile liquid with some water solubility, which can lead to losses.
Troubleshooting Steps:
-
Aqueous Workup:
-
Minimize Washes: Use the minimum volume of aqueous solution necessary for washing to reduce the amount of dissolved product.
-
Use Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to decrease the solubility of the ester in the aqueous phase and aid in layer separation.
-
Back-Extraction: After the initial extraction, consider re-extracting the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Drying and Solvent Removal:
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal. Residual water can lead to hydrolysis of the ester during distillation.
-
Careful Distillation: this compound has a boiling point of 119-121 °C.[14] During rotary evaporation to remove the extraction solvent, be mindful of the bath temperature and vacuum to avoid co-distillation of the product.
-
-
Purification:
-
Fractional Distillation: For high purity, fractional distillation is an effective purification method. Ensure your distillation apparatus is efficient to minimize losses.
-
Chromatography: Column chromatography can also be used for purification, though it may be less practical for large-scale syntheses.[15]
-
Frequently Asked Questions (FAQs)
What is the role of the acid catalyst in Fischer esterification?
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][4][9][16]
What is the ideal molar ratio of methanol to crotonic acid?
While a 1:1 molar ratio is stoichiometrically required, using a significant excess of methanol (e.g., 5 to 10 equivalents) is common practice to drive the equilibrium towards the formation of the ester.[17][18]
What is a suitable reaction temperature?
The reaction is typically carried out at the reflux temperature of the alcohol or the solvent mixture being used. For methanol, this is around 65 °C. If using a Dean-Stark trap with toluene, the reflux temperature will be higher.
Can I use a base as a catalyst?
Base-catalyzed transesterification is a common process, but for the direct esterification of a carboxylic acid, an acid catalyst is required to activate the carboxylic acid.[19][20] Adding a base would deprotonate the carboxylic acid, forming a carboxylate which is unreactive towards nucleophilic attack by the alcohol.
Experimental Protocols & Data
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5 | Inexpensive, strong acid | Can cause charring at high temperatures, strongly dehydrating |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 | Solid, easier to handle than H₂SO₄ | More expensive than H₂SO₄ |
| Hydrochloric Acid (HCl) | 1-5 | Effective | Volatile, can be corrosive to equipment |
| Lewis Acids (e.g., Sc(OTf)₃) | 0.1-1 | Can be milder, potentially reducing side reactions | High cost |
General Experimental Protocol for this compound Synthesis using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add crotonic acid, a 5 to 10-fold molar excess of methanol, and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of p-TsOH).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or reaction monitoring (TLC/GC) indicates completion.
-
Workup: Cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation.
Visualizing the Process
Fischer Esterification Mechanism
Caption: The acid-catalyzed Fischer esterification mechanism for this compound synthesis.
Troubleshooting Workflow for Low Yield
Sources
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Technical Support Center: Managing Exothermic Reactions in Methyl Crotonate Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of methyl crotonate. Given the highly exothermic nature of acrylate and methacrylate polymerizations, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure safe, controlled, and reproducible experimental outcomes.
Troubleshooting Guide: A Scenario-Based Approach
This section addresses specific issues you may encounter during this compound polymerization in a direct question-and-answer format.
Scenario 1: You observe a sudden, rapid increase in reaction temperature (>10°C/minute) that is not responding to standard cooling adjustments.
-
Question: My reaction temperature is spiking uncontrollably. What are the immediate steps, what likely caused this, and how can I prevent it in the future?
-
Answer:
-
Immediate Actions: This situation is known as a thermal runaway and requires immediate intervention to prevent over-pressurization or vessel failure.[1][2][3]
-
Stop Monomer/Initiator Feed: If using a semi-batch process, immediately stop the addition of all reagents.[4]
-
Emergency Cooling: Engage maximum cooling on the reactor jacket. If available and safe, use an external cooling bath (e.g., ice water) to supplement the jacket.[2]
-
Inject Inhibitor (Quenching): If the reaction continues to accelerate, inject a prepared inhibitor solution (a "short-stop" agent). A solution of phenothiazine or a copper (II) salt can be effective at terminating the radical chains.[5]
-
Alert Personnel: Inform colleagues and prepare for a potential emergency evacuation as per your lab's safety plan.[1]
-
-
Root Cause Analysis:
-
Excessive Initiator Concentration: The most common cause. A higher concentration of initiator generates radicals at a faster rate, leading to a rapid increase in polymerization and heat generation.[1]
-
Inadequate Heat Removal: The rate of heat generation has surpassed the reactor's capacity for heat removal. This can be due to insufficient coolant flow, a high coolant temperature, or poor reactor design for the scale of the reaction.[6] As reactions are scaled up, the volume (heat generation) increases by the cube of the radius, while the surface area (heat removal) only increases by the square.[6]
-
"Hot Spot" Formation: Inadequate stirring can lead to localized areas of high monomer and initiator concentration, creating a "hot spot" where the reaction ignites and then propagates through the bulk solution.
-
-
Preventative Measures:
-
Semi-Batch or Continuous Addition: Instead of adding all monomer and initiator at once (batch process), use a semi-batch approach where the monomer is fed into the reactor at a controlled rate.[4][6] This allows the cooling system to keep pace with heat generation.
-
Dilution: Conducting the polymerization in a suitable solvent (solution polymerization) increases the overall heat capacity of the system, helping to buffer temperature changes.[2]
-
Initiator Evaluation: Carefully select an initiator based on its 10-hour half-life temperature (T½) to match your desired reaction temperature. Perform a risk assessment before starting the experiment.[2][7]
-
-
Scenario 2: The polymer solution becomes extremely viscous early in the reaction, and the temperature begins to rise.
-
Question: My polymer is precipitating or becoming too thick to stir properly, and I'm losing thermal control. What is happening?
-
Answer:
-
Explanation: This is known as the Trommsdorff–Norrish effect, or gel effect. As the viscosity of the medium increases, the mobility of the large, growing polymer chains is restricted. This slows down the termination step (two chains finding each other), but the smaller monomer molecules can still diffuse to the growing chains. The result is a rapid, auto-accelerated increase in the polymerization rate and a corresponding surge in heat generation.
-
Troubleshooting & Prevention:
-
Reduce Monomer Concentration: The most effective solution is to perform the reaction at a lower concentration of monomer by adding more solvent.[2]
-
Select an Appropriate Solvent: Choose a solvent that can keep the polymer soluble throughout the reaction. If the polymer is precipitating, you are losing the benefits of heat dissipation provided by the solvent.[8]
-
Chain Transfer Agents (CTAs): Introduce a CTA to the reaction mixture. CTAs intentionally terminate growing chains and initiate new, smaller ones, which helps to control molecular weight and delay the onset of the gel effect.
-
Limit Conversion: Stop the reaction at a lower, more manageable conversion before the gel effect becomes dominant.[1]
-
-
Scenario 3: My batch-to-batch results are inconsistent in terms of molecular weight and reaction time.
-
Question: Why do I get different results every time I run this polymerization, even when I use the same recipe?
-
Answer:
-
Explanation: Inconsistent thermal control is a primary cause of batch-to-batch variability.[1] The rate of polymerization is highly dependent on temperature. Small fluctuations can lead to significant differences in the rate of initiation and propagation, directly impacting the final molecular weight, polydispersity, and conversion.
-
Troubleshooting & Standardization:
-
Standardize Procedures: Ensure every step is meticulously controlled, from monomer purification and inhibitor removal to the precise weighing and addition of the initiator.[1][8]
-
Automated Temperature Control: Rely on an automated reactor system with a thermocouple placed directly in the reaction medium (not just in the jacket) to maintain a stable internal temperature.
-
Consistent Agitation: Use a consistent stirring speed. The efficiency of heat transfer from the reaction mixture to the vessel walls is heavily influenced by the degree of agitation.
-
Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., Nitrogen or Argon). Dissolved oxygen can interfere with radical polymerization and lead to variable induction periods.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the polymerization of this compound exothermic?
-
A1: The exothermic nature arises from the conversion of a relatively weak π-bond in the carbon-carbon double bond of the monomer into a much stronger σ-bond in the resulting polymer backbone.[9] This difference in bond enthalpy is released as heat. For vinyl monomers, this heat of polymerization (ΔHp) is typically significant, often in the range of -54 to -96 kJ/mol.[1] This large release of energy is why thermal management is paramount.
-
-
Q2: How do I choose the correct radical initiator?
-
A2: The choice depends primarily on the desired reaction temperature, the solvent system, and cost.[10]
-
Temperature (Half-Life): Initiators are often characterized by their 10-hour half-life temperature (T½), the temperature at which 50% of the initiator will decompose in 10 hours. You should select an initiator whose T½ is slightly above your intended reaction temperature to achieve a controlled initiation rate.
-
Solubility: The initiator must be soluble in your reaction medium (monomer or solvent). Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common choices for organic systems, while persulfate salts are used for aqueous emulsion polymerizations.[10]
-
See Table 1 for a comparison of common initiators.
-
-
-
Q3: What is the role of a solvent in managing the exotherm?
-
A3: A solvent plays several crucial roles:
-
Heat Sink: The solvent adds thermal mass to the system, meaning more energy is required to raise the temperature of the mixture.[2]
-
Viscosity Control: By keeping the monomer concentration lower, the solvent helps prevent the rapid viscosity increase associated with the gel effect.[11]
-
Heat Transfer: A well-mixed, lower-viscosity solution allows for more efficient heat transfer from the bulk of the liquid to the cooling surface of the reactor.
-
-
-
Q4: Can this compound be polymerized by methods other than free-radical polymerization?
-
A4: Yes, while challenging due to steric hindrance, this compound polymerization has been achieved using specialized techniques.[12] Recent research has shown success with Lewis Pair Polymerization, which can produce high molecular weight poly(this compound) under ambient, solvent-free conditions.[13] Anionic polymerization is also possible but requires specific initiators and conditions.[14]
-
Data and Protocols
Table 1: Comparison of Common Radical Initiators
| Initiator | Abbreviation | Typical 10-hr Half-Life Temp. (°C) | Solubility | Key Considerations |
| Azobisisobutyronitrile | AIBN | 65 °C[10][15] | Organic Solvents, Monomers | Decomposes to produce non-oxidizing radicals and N₂ gas. Good for controlled polymerizations.[16] |
| Benzoyl Peroxide | BPO | 73 °C | Organic Solvents, Monomers | Can undergo secondary reactions. Radicals are more reactive than those from AIBN.[16] |
| Potassium Persulfate | KPS | ~60-70 °C | Water | Standard choice for emulsion or suspension polymerizations in aqueous media. |
Protocol: Controlled Semi-Batch Solution Polymerization of this compound
This protocol is a starting point and should be optimized for your specific equipment and goals.
-
Reactor Setup:
-
Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, nitrogen inlet, and a port for reagent addition (e.g., via a syringe pump).
-
Ensure the reactor is sized appropriately, with the final reaction volume not exceeding 50-60% of the total vessel volume to allow for headspace.[2]
-
-
Reagent Preparation:
-
Purify this compound by passing it through a column of basic alumina to remove the storage inhibitor.
-
Prepare a monomer solution by dissolving the purified this compound in a dry, degassed solvent (e.g., toluene or ethyl acetate).
-
Prepare a separate initiator solution (e.g., AIBN in the same solvent). The concentration should be calculated based on the desired final molar ratio to the monomer.
-
-
Deoxygenation:
-
Add the initial solvent charge to the reactor.
-
Bubble nitrogen or argon through the solvent for at least 30 minutes while stirring to remove dissolved oxygen.[1]
-
-
Reaction Execution:
-
Heat the reactor to the target temperature (e.g., 70°C for an AIBN-initiated reaction).
-
Once the temperature is stable, begin the slow, simultaneous addition of the monomer solution and the initiator solution via syringe pumps over a planned period (e.g., 2-4 hours).[4]
-
Crucially, monitor the internal reaction temperature continuously. The temperature should rise slightly and then stabilize. If it increases by more than 5-10°C above the setpoint, immediately stop the feeds until the temperature returns to the desired range.[4]
-
-
Termination and Isolation:
-
After the addition is complete, allow the reaction to stir at the set temperature for an additional period (e.g., 1-2 hours) to ensure high conversion.
-
Cool the reaction to room temperature and expose it to air to quench any remaining radicals.
-
Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.
-
Visualizations
Workflow for Managing a Thermal Excursion
Caption: Decision workflow for responding to a thermal excursion event.
Balancing Heat Generation and Removal
Caption: Key parameters influencing the thermal balance in a polymerization reactor.
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
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- Ask This Paper | Bohrium. (2021). benzoyl-peroxide-and-azobisisobutyronitrile-initiated-polymerization-of-acrylic-acid-and-methyl-acrylate-in-the-temperature-range-close-to-room-temperature.
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- ResearchGate. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid.
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- ACS Publications. (n.d.). Catalytic Lewis Pair Polymerization of Renewable this compound to High-Molecular-Weight Polymers.
- BenchChem. (2025). Application Notes and Protocols: Heptyl Crotonate in Polymerization Studies.
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Technical Support Center: Methyl Crotonate Synthesis via Wittig Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Wittig olefination synthesis of methyl crotonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this classic yet nuanced reaction. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound unexpectedly low?
A low yield in this reaction can stem from several factors, primarily related to reagent stability, ylide formation, and reaction conditions.
-
Cause 1: Acetaldehyde Degradation: Acetaldehyde has a low boiling point (20.2 °C) and is prone to polymerization (forming paraldehyde or metaldehyde) or oxidation to acetic acid. Using aged or improperly stored acetaldehyde is a common cause of low yields.[1]
-
Solution: Use freshly distilled or a newly opened bottle of acetaldehyde. When adding it to the reaction, do so at a low temperature (e.g., 0 °C or below) to minimize evaporation and side reactions.
-
Cause 2: Incomplete Ylide Formation: The ylide for this synthesis, (carbomethoxymethyl)triphenylphosphorane, is a "stabilized ylide" due to the electron-withdrawing ester group.[2][3] While it doesn't require exceptionally strong bases like n-butyllithium, the chosen base must be sufficient to deprotonate the phosphonium salt precursor.[4] Incomplete deprotonation leads to a lower concentration of the active nucleophile.
-
Solution: Ensure the base is appropriate and active. For stabilized ylides, moderately strong bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) are effective.[5] Crucially, ensure all reagents and solvents are anhydrous, as water will quench the base and the ylide.[4]
-
Cause 3: Inefficient Reaction with the Ylide: Stabilized ylides are less reactive than their non-stabilized counterparts.[3][6] While they react well with aldehydes, factors like steric hindrance or low temperatures can slow the reaction, leading to incomplete conversion.[6]
-
Solution: Allow for adequate reaction time. While some Wittig reactions are rapid, this specific transformation may benefit from stirring overnight at room temperature to ensure completion.[7] If the reaction stalls, gentle warming (e.g., to 40 °C) can sometimes drive it to completion, though this may impact selectivity.[8]
-
Cause 4: Product Loss During Workup: this compound is volatile. Additionally, the primary byproduct, triphenylphosphine oxide (TPPO), can be notoriously difficult to separate from the desired product, leading to losses during purification.[9]
-
Solution: During solvent removal, use a rotary evaporator with controlled temperature and pressure. For TPPO removal, one effective method is to concentrate the crude mixture, suspend it in a non-polar solvent like pentane or a hexane/ether mixture, and filter it through a plug of silica gel. The less polar this compound will elute while the more polar TPPO remains adsorbed.[9]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Acetaldehyde degradation | Use freshly distilled acetaldehyde; add at low temperature. |
| Incomplete ylide formation | Use an appropriate, anhydrous base (e.g., NaH, NaOMe); ensure dry solvent. | |
| Insufficient reaction time | Allow the reaction to stir for an extended period (e.g., overnight). | |
| Product loss during workup | Use careful evaporation techniques; employ specific methods for TPPO removal. | |
| Poor E/Z Selectivity | Presence of lithium salts | Avoid lithium-containing bases (e.g., n-BuLi) if high E-selectivity is critical.[10] |
| Reaction temperature too high | Run the reaction at room temperature or below to favor kinetic control. | |
| Reaction Fails to Start | Inactive base or wet conditions | Use a fresh, active base and rigorously dried solvents and glassware. |
| Inactive phosphonium salt | Ensure the purity of the (carbomethoxymethyl)triphenylphosphonium salt. |
Q2: My product is a mixture of E and Z isomers. How can I improve the E-selectivity for this compound?
The Wittig reaction with a stabilized ylide is expected to be highly selective for the thermodynamically more stable (E)-alkene.[1][2] Poor selectivity is unusual and points to specific mechanistic disruptions.
-
Cause 1: Reaction Mechanism Reversibility/Equilibration: The modern understanding of the Wittig reaction favors a kinetically controlled, concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[11] For stabilized ylides, the transition state leading to the trans-oxaphosphetane (which yields the E-alkene) is favored due to the minimization of dipole-dipole repulsions between the ylide's ester group and the aldehyde's carbonyl oxygen.[12] However, certain conditions, particularly the presence of lithium salts, can promote a betaine mechanism and allow for equilibration, which can erode the stereoselectivity.[1][10]
-
Solution: Avoid lithium bases such as n-butyllithium (n-BuLi). Instead, use sodium- or potassium-based reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a salt-free environment to enforce kinetic control.[2][10]
-
Cause 2: High Reaction Temperature: While gentle heating can improve a sluggish reaction, excessive heat can provide enough energy to overcome the kinetic barrier favoring the E-isomer, leading to the formation of more of the Z-product.
-
Solution: Conduct the reaction at or below room temperature. Stabilized ylides are often stable enough to react at these temperatures, preserving the high intrinsic E-selectivity.[3]
Visualization: E-Selectivity in Stabilized Wittig Reactions
The diagram below illustrates the favored transition state geometry for a stabilized ylide reacting with an aldehyde, leading to the (E)-alkene.
Caption: Overall workflow of the Wittig Reaction.
Q2: How do I choose the right reagents for this synthesis?
The choice of reagents is dictated by the desired product, this compound.
Reagent Selection Guide
| Reagent | Purpose | Key Considerations |
| Phosphonium Salt | Ylide Precursor | (Carbomethoxymethyl)triphenylphosphonium bromide/chloride: The ester group is crucial for creating a stabilized ylide, which ensures high (E)-selectivity. [2] |
| Aldehyde | Carbonyl Electrophile | Acetaldehyde: Provides the propenyl backbone of the final product. Must be pure and fresh due to high volatility and tendency to polymerize. [1] |
| Base | Ylide Generation | NaH, NaOMe, KOtBu: Must be strong enough to deprotonate the phosphonium salt but should not be a lithium base to avoid compromising stereoselectivity. [2][10]Must be used under anhydrous conditions. |
| Solvent | Reaction Medium | THF, Dichloromethane (DCM), Toluene: Should be aprotic and anhydrous. The choice can affect reaction rate and solubility. THF is a common choice. [1][13] |
Q3: Is there an alternative to the Wittig reaction for this transformation?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative. It employs a phosphonate ester instead of a phosphonium salt.
-
Advantages of HWE:
-
Also provides excellent (E)-selectivity for α,β-unsaturated esters.
-
The byproduct is a water-soluble phosphate ester, which is typically much easier to remove during workup than the often-organic-soluble TPPO from the Wittig reaction. [6]* Disadvantage:
-
Requires the synthesis of the phosphonate ester reagent, which is an additional step compared to the often commercially available phosphonium salts.
-
Experimental Protocol: Synthesis of (E)-Methyl Crotonate
Disclaimer: This protocol is a representative example. All procedures should be performed with appropriate safety precautions in a certified fume hood.
Materials:
-
(Carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde (1.2 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Ylide Generation: a. Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. b. Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. In a separate flask, dissolve (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in a minimum amount of anhydrous THF. e. Slowly add the phosphonium salt solution to the stirred NaH suspension at 0 °C. f. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the characteristic orange/red color of the ylide should be observed.
-
Wittig Reaction: a. Cool the ylide solution back down to 0 °C. b. Slowly add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator. e. To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane. Add this solution to the top of a short column of silica gel packed with hexanes. f. Elute the product with a hexanes/ethyl acetate gradient (e.g., starting with 98:2), collecting fractions and monitoring by TLC. (E)-Methyl crotonate is significantly less polar than TPPO. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. Retrieved from [Link]
-
The Synthetic Inspector. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 26). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 46.1.1 The Wittig Reaction. Thieme. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
University of California, Irvine. (2013, March 21). Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
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preventing isomerization of methyl crotonate during synthesis
Welcome to the technical support center for the synthesis of methyl crotonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to isomerization during the synthesis of this compound. Our goal is to equip you with the knowledge to control and prevent the formation of unwanted isomers, ensuring the desired stereochemical outcome of your reactions.
I. Understanding this compound Isomerization
This compound, an α,β-unsaturated ester, primarily exists as two geometric isomers: the E (trans) and Z (cis) forms. The E-isomer is thermodynamically more stable and is typically the desired product in many synthetic applications. However, during synthesis, isomerization can occur, leading to mixtures of E and Z isomers, or even constitutional isomers like methyl 3-butenoate, which can complicate purification and impact the properties of the final product.[1][2]
Isomerization can be catalyzed by acids, bases, or even transition metals, and can also be induced by heat or light.[3][4] The underlying mechanism often involves the reversible addition of a proton or other species across the double bond, or the formation of resonance-stabilized intermediates that allow for rotation around the carbon-carbon single bond before reforming the double bond in a different configuration.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomerization I might encounter when synthesizing this compound?
A1: You can encounter two main types of isomerization:
-
E/Z (Geometric) Isomerization: This is the interconversion between the trans (E) and cis (Z) isomers of this compound. The E-isomer is generally the more stable and desired product.
-
Positional (Constitutional) Isomerization: This involves the migration of the double bond, for example, from the α,β-position (this compound) to the β,γ-position (methyl 3-butenoate).[1]
Q2: How can I determine the isomeric ratio of my this compound sample?
A2: The most common and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[5] The vinyl protons of the E and Z isomers have distinct chemical shifts, allowing for quantification by integrating their respective signals. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be effective for separating and quantifying isomers.[5][6]
Q3: What are the general reaction conditions that favor the formation of the desired E-isomer?
A3: Generally, thermodynamically controlled reactions will favor the more stable E-isomer. This often means using higher temperatures for a sufficient duration to allow the reaction to reach equilibrium. However, excessively high temperatures can lead to other side reactions or decomposition.[7] Certain stereoselective synthetic methods, such as the Wittig reaction with stabilized ylides or the Heck reaction, are known to favor the formation of trans-alkenes.[8][9]
Q4: Can I isomerize an unwanted Z-isomer to the desired E-isomer post-synthesis?
A4: Yes, this is often possible. Isomerization can be induced by treating the mixture with a catalytic amount of acid (e.g., a strong protic acid or a Lewis acid) or a base.[4] Another approach involves photochemical isomerization, though this can sometimes lead to complex mixtures.[3] Careful optimization of conditions is necessary to maximize the conversion to the E-isomer while minimizing side reactions.
III. Troubleshooting Guides for Common Synthesis Methods
The choice of synthetic route significantly influences the potential for isomerization. Below are troubleshooting guides for common methods used to prepare this compound.
A. Fischer Esterification of Crotonic Acid
This is a straightforward method involving the reaction of crotonic acid with methanol in the presence of an acid catalyst.
Problem: The final product contains a significant amount of the Z-isomer, even when starting with pure E-crotonic acid.
Root Cause Analysis: Strong acid catalysts and elevated temperatures, while necessary for the esterification, can also catalyze the isomerization of the double bond. The protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation intermediate, which allows for rotation around the C2-C3 bond.
Troubleshooting Workflow:
Workflow for Fischer Esterification Optimization.
Detailed Steps:
-
Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. While higher temperatures favor the thermodynamically more stable E-isomer at equilibrium, they also increase the rate of isomerization, which might not be desirable if you start with a pure E-reagent and want to maintain that stereochemistry.[7]
-
Use Milder Acid Catalysts: Instead of strong mineral acids like sulfuric acid, consider using milder catalysts such as Amberlyst-15 resin, which can be easily filtered off, or p-toluenesulfonic acid.
-
Control Reaction Time: Monitor the reaction progress closely using techniques like GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions, which could lead to isomerization.
-
Alternative Esterification Methods: If isomerization remains a problem, consider methods that do not involve strong acids, such as reacting crotonyl chloride with methanol in the presence of a non-nucleophilic base like pyridine.
B. Wittig Reaction
The Wittig reaction is a powerful tool for forming alkenes from aldehydes and ketones.[10] The stereochemical outcome is highly dependent on the nature of the ylide.
Problem: The reaction of acetaldehyde with a phosphorus ylide yields a mixture of E- and Z-methyl crotonate.
Root Cause Analysis: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.[11]
-
Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) tend to give the Z-alkene under salt-free conditions.
-
Stabilized ylides (e.g., where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester) typically yield the E-alkene.[8]
Troubleshooting Workflow:
Optimizing Stereoselectivity in the Wittig Reaction.
Detailed Steps:
-
Use a Stabilized Ylide: For the synthesis of this compound, the appropriate stabilized ylide is (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). This reagent is commercially available or can be prepared from methyl bromoacetate and triphenylphosphine.[12] Its reaction with acetaldehyde will strongly favor the E-isomer.[8]
-
Schlosser Modification for E-Alkene Synthesis: If you are using a non-stabilized ylide and desire the E-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene upon warming.[8]
C. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13]
Problem: Isomerization of the double bond is observed as a side reaction.
Root Cause Analysis: While the Heck reaction generally has high trans selectivity, isomerization can occur, particularly with longer reaction times or certain catalyst/ligand combinations.[9][14] This can happen through palladium-hydride species re-adding to the product alkene and subsequent elimination.
Troubleshooting Steps:
-
Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize the opportunity for product isomerization.[14]
-
Choice of Ligand: The ligand on the palladium catalyst can influence the rate of isomerization. Electron-rich phosphine ligands can sometimes promote this side reaction. Experiment with different ligands to find the optimal balance between catalytic activity and selectivity.
-
Base Selection: The choice of base can also play a role. A hindered, non-nucleophilic base is often preferred.
D. Cross-Metathesis
Olefin cross-metathesis has emerged as a powerful method for the synthesis of α,β-unsaturated esters.[15]
Problem: The reaction produces a mixture of E and Z isomers.
Root Cause Analysis: The stereochemical outcome of cross-metathesis is highly dependent on the catalyst used. While many ruthenium-based catalysts (like Grubbs' catalysts) tend to give a mixture of isomers, certain molybdenum- or tungsten-based catalysts are known for their high Z-selectivity.[16][17]
Troubleshooting Steps:
-
Catalyst Selection: For Z-selective cross-metathesis to form α,β-unsaturated esters, molybdenum-based catalysts are often the catalysts of choice.[15]
-
Additive Effects: In some cases, additives can be used to suppress unwanted isomerization during metathesis reactions.[18]
-
Reaction Conditions: As with other methods, temperature and reaction time can be optimized to favor the desired isomer.
IV. Purification of this compound Isomers
Even with optimized synthetic procedures, a small amount of the undesired isomer may still be present.
Q: What are the most effective methods for separating E and Z isomers of this compound?
A: The choice of purification method depends on the scale of the reaction and the difference in physical properties between the isomers.
-
Fractional Distillation: This can be effective if there is a sufficient difference in the boiling points of the isomers.[5]
-
Flash Chromatography: This is a common laboratory technique for separating isomers with different polarities. A solvent system like hexane/ethyl acetate is often a good starting point.[5]
-
Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (Prep-HPLC): These techniques offer high resolution for separating isomers that are difficult to resolve by other methods.[5]
Table 1: Comparison of Purification Techniques for this compound Isomers
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | Scalable, cost-effective for large quantities | Requires a significant boiling point difference, potential for thermal isomerization |
| Flash Chromatography | Difference in polarity | Widely accessible, good for moderate scales | Can be solvent-intensive, may not resolve very similar isomers |
| Preparative GC/HPLC | Difference in volatility/polarity | High resolution, excellent for difficult separations | Limited scalability, more expensive equipment |
V. References
-
Benchchem Technical Support. (2025). Isomer Separation in Crotonate Synthesis. Benchchem. Available at:
-
K. M. Oberg, et al. (2017). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. PMC - PubMed Central. Available at:
-
ResearchGate. (n.d.). Isomerisation of methyl 3-butenoate 19 to this compound 1 by.... ResearchGate. Available at:
-
R. R. Schrock, et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC - NIH. Available at:
-
ResearchGate. (2025). Oxidation kinetics of this compound: A comprehensive modeling and experimental study. ResearchGate. Available at:
-
Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at:
-
ResearchGate. (2025). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ResearchGate. Available at:
-
PMC - NIH. (n.d.). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. PMC - NIH. Available at:
-
Google Patents. (n.d.). US3576909A - Catalyzed isomerization of alpha-beta unsaturated carboxylic acid esters. Google Patents. Available at:
-
ACS Publications. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Available at:
-
Request PDF. (2025). Prevention of Undesirable Isomerization During Olefin Metathesis. Request PDF. Available at:
-
ResearchGate. (n.d.). Effect of temperature on the variation in the % yield of methyl amino.... ResearchGate. Available at:
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at:
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at:
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Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at:
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Organic-chemistry.org. (n.d.). Wittig Reaction - Common Conditions. Organic-chemistry.org. Available at:
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PubChem. (n.d.). This compound. PubChem. Available at:
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CymitQuimica. (n.d.). This compound, 96%, trans-isomer. CymitQuimica. Available at:
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at:
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Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at:
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at:
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- 15. Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges in Methyl Crotonate Reactions
Welcome to the technical support center dedicated to addressing the common yet often frustrating issue of poor reagent solubility in reactions involving methyl crotonate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, improve yields, and ensure reaction reproducibility. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established chemical principles, field-proven troubleshooting strategies, and a thorough review of the current literature. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more robust reaction systems.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when encountering solubility issues with this compound, a versatile building block in many organic syntheses, including Michael additions and Diels-Alder reactions.
Q1: My nucleophile is not dissolving in the reaction mixture with this compound. What are the immediate steps I can take?
A1: When faced with a heterogeneous mixture where your nucleophile (e.g., a malonate salt, an amine, or a thiol) has poor solubility, consider these initial troubleshooting steps:
-
Solvent Screening: this compound itself is a relatively non-polar solvent. If your nucleophile is polar, it will likely have low solubility. You can either switch to a more polar aprotic solvent in which both your nucleophile and this compound are soluble, or you can introduce a co-solvent.
-
Gentle Heating: In some cases, gentle heating of the reaction mixture can increase the solubility of the reagent. However, this should be done with caution, as it can also lead to side reactions or decomposition of thermally sensitive compounds. Monitor your reaction closely by TLC or another appropriate method if you choose to heat it.
-
Stirring and Agitation: Ensure that your reaction mixture is being stirred vigorously. In a heterogeneous reaction, efficient mixing is crucial to maximize the contact between the dissolved and undissolved species.
Q2: I'm observing very slow reaction rates and low yields. Could this be related to solubility?
A2: Absolutely. Poor solubility is a common culprit for slow reactions and low yields. If a significant portion of your reagent is not in solution, its effective concentration is much lower than the stoichiometric amount you added. This directly translates to a slower reaction rate according to the principles of chemical kinetics. The undissolved material is essentially "out of play" until it dissolves, which can be a very slow process.
Q3: Are there any specific classes of reagents that are known to have solubility issues in this compound reactions?
A3: Yes, certain types of reagents are more prone to solubility challenges. These often include:
-
Ionic Compounds: Salts of nucleophiles, such as the sodium salt of diethyl malonate, often have limited solubility in organic solvents.
-
Highly Polar Molecules: Reagents with multiple hydrogen bond donors and acceptors may not be readily soluble in the less polar environment of many organic reactions.
-
Large, Rigid Molecules: Complex molecules with high lattice energies can be difficult to dissolve.
Troubleshooting Guides: From Problem to Solution
This section provides a more in-depth, problem-oriented approach to tackling solubility issues. Each guide outlines a specific problem, explains the underlying chemical principles, and offers a step-by-step protocol to resolve the issue.
Guide 1: The Heterogeneous Michael Addition - My Malonate Salt Won't Dissolve!
The Problem: You are attempting a Michael addition of a deprotonated malonic ester (e.g., sodium diethyl malonate) to this compound in a solvent like THF or toluene, and the malonate salt remains largely as a solid suspension.
The Science Behind It: The sodium salt of diethyl malonate is an ionic compound with high lattice energy. Non-polar or moderately polar aprotic solvents like toluene and THF are poor at solvating the separated ions, leading to very low solubility. For the reaction to proceed efficiently, the nucleophilic anion must be in solution to attack the this compound.
Solution 1: Employing a Co-solvent System
A co-solvent can increase the polarity of the reaction medium, helping to dissolve the ionic nucleophile.
-
Principle of Action: A polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can effectively solvate the cation (Na+) and the enolate anion, bringing the nucleophile into the solution phase where it can react.
Experimental Protocol: Co-solvent Mediated Michael Addition
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add your malonic ester (e.g., diethyl malonate, 1.0 eq).
-
Solvent Addition: Add the primary reaction solvent (e.g., toluene, to make a 0.5 M solution based on the limiting reagent).
-
Base Addition: Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to deprotonate the malonic ester.
-
Co-solvent Introduction: Once the initial effervescence has ceased, add a co-solvent (e.g., DMF, 10-20% of the total volume) dropwise. You should observe the solid starting to dissolve.
-
Addition of this compound: Slowly add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard aqueous work-up and purification.
Solution 2: Phase-Transfer Catalysis (PTC)
PTC is an elegant solution for reactions between reagents in immiscible phases.
-
Principle of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase.[1] The bulky, lipophilic cation of the PTC pairs with the enolate anion, and this ion pair is soluble in the organic solvent, allowing the reaction to occur.[2]
Experimental Protocol: Phase-Transfer Catalyzed Michael Addition
-
Reagent Setup: In a round-bottom flask, combine the malonic ester (1.0 eq), this compound (1.0 eq), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent and Base: Add the organic solvent (e.g., toluene) and a solid base (e.g., powdered potassium carbonate, 2.0 eq).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). The use of a solid base and a PTC under these conditions is a form of solid-liquid PTC.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, filter off the solid base, and concentrate the filtrate. The crude product can then be purified by column chromatography.
dot
Caption: Phase-Transfer Catalysis in Michael Addition.
Guide 2: Enhancing Sluggish Reactions with Sonication
The Problem: Your reaction is proceeding, but it is extremely slow, and you suspect that poor mass transfer in a heterogeneous system is the rate-limiting step.
The Science Behind It: In heterogeneous reactions, the rate is often limited by the diffusion of reactants to the interface where the reaction occurs. Ultrasound irradiation generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[3] This process creates localized hot spots with high temperatures and pressures, and it also generates powerful microjets and shockwaves that dramatically enhance mass transfer, break up solid aggregates, and clean the surface of solid reagents, thereby increasing the effective surface area for reaction.[4]
Experimental Protocol: Ultrasound-Assisted Michael Addition
-
Setup: In a thick-walled flask or a specialized sonication vessel, combine your nucleophile (e.g., an amine or thiol, 1.0 eq), this compound (1.0 eq), and the solvent (if any). For some reactions, this can be performed neat (solvent-free).
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe. If using a bath, ensure the liquid level inside the bath is appropriate for efficient energy transfer to your flask.
-
Temperature Control: Ultrasonic irradiation can cause the reaction mixture to heat up. If your reaction is temperature-sensitive, use a cooling bath to maintain the desired temperature.
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS. You should observe a significant rate enhancement compared to a silent (non-sonicated) control reaction run under the same conditions.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification.
dot
Caption: Workflow for Ultrasound-Assisted Synthesis.
Guide 3: Solvent-Free Synthesis with Mechanochemistry
The Problem: You want to avoid solvents altogether, either for green chemistry reasons or because no suitable solvent system can be found.
The Science Behind It: Mechanochemistry uses mechanical force (e.g., grinding, milling) to induce chemical reactions.[5] By grinding solid reactants together, you create fresh surfaces and intimate contact between the reacting particles, bypassing the need for a solvent to bring them together. This can lead to surprisingly efficient and rapid reactions.
Experimental Protocol: Mechanochemical Michael Addition
-
Reactant Preparation: In a mortar and pestle or a ball mill, add the solid nucleophile (or its precursor and a solid base) and this compound.
-
Grinding: Grind the mixture vigorously for a set period. If using a ball mill, the milling time and frequency will need to be optimized.
-
Monitoring: The reaction progress can be monitored by taking a small sample of the solid mixture, dissolving it in a suitable solvent, and analyzing by TLC or NMR.
-
Isolation: Once the reaction is complete, the product can be extracted from the solid mixture with an appropriate solvent, followed by filtration and purification of the extract.
Comparative Data: Michael Addition of Dimethyl Malonate to this compound
The following table, based on data for the Michael addition of dimethyl malonate to this compound, illustrates the impact of different catalysts and conditions on reaction yield.[6]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Triethylamine (10) | Toluene | 24 | 60 |
| 2 | DABCO (10) | Toluene | 24 | 75 |
| 3 | Thiourea Catalyst (10) | Toluene | 12 | 92 |
This table is a representative example based on literature data to illustrate the impact of catalyst choice.
References
-
Samanta, S., et al. (2012). Selective Michael additions to alkylidenemalonates using thiourea-based Bifunctional organocatalysts. Tetrahedron Letters, 53(36), 4886-4890. Available at: [Link]
-
Kabashima, H., Tsuji, H., & Hattori, H. (1997). Michael addition of this compound over solid base catalysts. Applied Catalysis A: General, 165(1-2), 419-427. Available at: [Link]
-
Friščić, T. (2012). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. Molecules, 27(10), 3306. Available at: [Link]
-
Kochetkov, K. A., et al. (2001). Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. Russian Chemical Bulletin, 50(9), 1620-1624. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Hielscher Ultrasonics GmbH. Available at: [Link]
-
Wikipedia. (2023). Michael reaction. Available at: [Link]
-
Al-Matar, H., & Khalil, K. D. (2016). Chitosan as heterogeneous catalyst in Michael additions: Reaction of cinnamonitriles with active methyl, active methylenes and phenols. Organic Chem Curr Res, 5(3). Available at: [Link]
-
Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, 30(33). Available at: [Link]
-
Gholami, M., et al. (2001). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Research, Synopses, (9), 387-389. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
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- 5. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methyl Crotonate Stability: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for methyl crotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound during storage and experimentation. Our goal is to move beyond simple instructions and offer a comprehensive understanding of the causality behind its degradation and the strategies to ensure its integrity.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common initial queries we receive regarding the handling and storage of this compound.
Q1: I've noticed a change in the viscosity of my stored this compound. What could be the cause?
An increase in viscosity is a classic indicator of polymerization. This compound, as an α,β-unsaturated ester, can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or certain contaminants.[1][2][3] Although it is less prone to polymerization than some other unsaturated monomers, it is not entirely immune.[4] This process involves the joining of individual this compound molecules to form long polymer chains, leading to a noticeable thickening of the liquid.
Q2: My this compound has developed a sharp, acidic odor. What does this signify?
The development of an acidic odor strongly suggests hydrolysis has occurred. This compound can react with water (moisture) to break down into crotonic acid and methanol. This reaction can be catalyzed by the presence of acidic or basic impurities.[4] Crotonic acid has a distinct acrid smell, which would be responsible for the change in odor.
Q3: I'm planning a long-term study. What are the absolute ideal storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][6] A tightly sealed container is crucial to prevent exposure to moisture and oxygen.[5][6] Refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal.
Q4: Are there any specific materials I should avoid for storing this compound?
Yes. Avoid containers made of materials that can leach acidic or basic impurities. High-quality glass, such as amber borosilicate glass, or certain chemically resistant polymers like polytetrafluoroethylene (PTFE) are excellent choices. It is also prudent to avoid reactive metals that could potentially catalyze degradation reactions.
Part 2: Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a structured approach to identifying and solving specific stability problems you might encounter.
Issue 1: Suspected Polymerization
-
Symptoms: Increased viscosity, formation of a gel or solid, or unexpected exothermic events.
-
Primary Causes:
-
Exposure to elevated temperatures.
-
Exposure to light (UV radiation).
-
Presence of radical initiators (e.g., peroxides from contaminated solvents).
-
Absence of a suitable polymerization inhibitor.
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully observe the material for any changes in viscosity or the presence of solid matter.
-
Confirm Identity and Purity: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the purity of the this compound and to detect the presence of any polymeric material (which may appear as a broad, late-eluting peak or remain on the column).
-
Implement Preventative Measures:
-
Add a Polymerization Inhibitor: For long-term storage or processes involving heat, the addition of a radical scavenger is highly recommended. Common choices for unsaturated monomers include:
-
Hydroquinone (HQ): A widely used inhibitor.
-
4-Methoxyphenol (MEHQ): Another common and effective inhibitor.
-
Butylated Hydroxytoluene (BHT): Also functions as an antioxidant.
-
-
Control Storage Conditions: Store at reduced temperatures and protect from light by using amber glass containers or by wrapping the container in aluminum foil.[5]
-
Inert Atmosphere: Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen, which can contribute to radical formation.[1]
-
Table 1: Common Polymerization Inhibitors for Unsaturated Esters
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Hydroquinone (HQ) | 10-100 ppm | Radical Scavenger | Can discolor upon oxidation. |
| 4-Methoxyphenol (MEHQ) | 10-200 ppm | Radical Scavenger | Often preferred due to lower toxicity compared to HQ. |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Radical Scavenger | Also possesses antioxidant properties. |
Issue 2: Suspected Hydrolysis
-
Symptoms: Development of an acidic odor, decrease in pH of aqueous solutions containing this compound, or appearance of new peaks in chromatograms corresponding to crotonic acid and methanol.
-
Primary Causes:
-
Presence of water (moisture).
-
Catalysis by acidic or basic impurities.
-
Troubleshooting Protocol:
-
pH Measurement: If applicable to your experimental setup (e.g., in a reaction mixture), measure the pH. A decrease in pH can indicate the formation of crotonic acid.
-
Chromatographic Analysis: Utilize HPLC or GC to detect the presence of crotonic acid and methanol. A stability-indicating method should be able to resolve these from the parent this compound peak.
-
Implement Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and handle this compound in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).
-
Use Tightly Sealed Containers: This is the first line of defense against atmospheric moisture.
-
Neutralize Glassware: Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a neutral buffer and dried to remove any acidic or basic residues.
-
Diagram 1: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Issue 3: Suspected Oxidation
-
Symptoms: Appearance of discoloration (yellowing), formation of peroxides, or the appearance of unexpected peaks in chromatograms corresponding to oxidation byproducts.
-
Primary Causes:
-
Exposure to atmospheric oxygen.
-
Exposure to light, which can catalyze oxidation.
-
Presence of metal ion contaminants that can act as oxidation catalysts.
-
Troubleshooting Protocol:
-
Peroxide Test: Use peroxide test strips to check for the presence of hydroperoxides, which are initial products of oxidation.
-
Spectroscopic and Chromatographic Analysis: UV-Vis spectroscopy may show changes in absorbance. A stability-indicating HPLC or GC-MS method is essential for identifying specific oxidation products.[7][8] Gas-phase oxidation studies have identified products such as 2-hydroxypropanal, acetaldehyde, and formaldehyde.[7][8]
-
Implement Preventative Measures:
-
Inert Atmosphere: Storing and handling under an inert gas like nitrogen or argon is the most effective way to prevent oxidation.[5]
-
Use of Antioxidants: The addition of antioxidants can inhibit the oxidative degradation process. Phenolic antioxidants like BHT are effective.[9]
-
Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent them from catalyzing oxidation.
-
Protection from Light: Store in amber containers to block UV light, which can initiate oxidative reactions.[5]
-
Diagram 2: General Strategies for Stabilizing this compound
Caption: Key degradation pathways and corresponding stabilization strategies.
Part 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and the effectiveness of your storage strategies, a well-designed experimental plan is necessary. A forced degradation study is a powerful tool for this purpose.[10][11][12][13][14]
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC or GC system with a suitable detector (e.g., UV/DAD for HPLC, FID or MS for GC)[15][16]
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid or liquid sample of this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Ensure that the analytical method provides sufficient resolution between the this compound peak and all degradation product peaks.
-
This forced degradation study will not only reveal the susceptibility of this compound to various stresses but also validate your analytical method as "stability-indicating," a crucial requirement in pharmaceutical development.[10][13]
References
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Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
- Singh, P., et al. (2023).
- Polymeris
- Polymerization inhibitor. (2024, April 10). ChemBK.
- Wang, D., et al. (2025, August 7). Effects of Inhibitors and Retarders on Low Temperature Free Radical Crosslinking Polymerization between Styrene and Vinyl Ester Resin.
- Sharma, M. K., & Murugesan, M. (n.d.).
- Alsante, K. M., et al. (n.d.).
- Teruel, M. A., et al. (2012). Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. The Journal of Physical Chemistry A, 116(10), 2559-2567.
- Teruel, M. A., et al. (2012). Gas-Phase Oxidation of this compound and Ethyl Crotonate.
- Ng, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon, 7(5), e07018.
- Kurmi, M., et al. (2016).
- Teruel, M., et al. (2012). Gas-phase oxidation of this compound and ethyl crotonate.
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166.
- Otsu, T., et al. (n.d.).
- Molecules | An Open Access Journal
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. (n.d.). MDPI.
- Ute, K., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules, 52(11), 4087-4095.
- MATERIAL SAFETY DATA SHEET. (n.d.). Godavari Biorefineries Ltd.
- Liu, Y., et al. (2020). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters, 9(10), 1438-1443.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- SAFETY DATA SHEET. (2010, November 11). Thermo Fisher Scientific.
- Gas-Phase Oxidation of this compound and Ethyl Crotonate.
- This compound. (2022, May 2). Godavari Biorefineries Ltd.
- Dong, M. W., et al. (2020, August 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- US5326795A - Storage-stability additives for unsaturated thermosettable resins. (n.d.).
- Ciobanu, C., et al. (2022).
- Stabiliz
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Dong, M. W., et al. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Methyl Croton
- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (n.d.). MDPI.
- Long-Term Storage Considerations for Spacecraft Lubricants. (2025, November 15).
- US3028360A - Method of increasing storage life of polyester resin compositions. (n.d.).
- Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
- SAFETY D
- Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. (n.d.). MDPI.
- Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2025, August 9).
- Degradation of Methyl Orange from Aqueous Solution Using Fe-Ni-Co-Based Trimetallic Nanocomposites: Optimization by Response Surface Methodology. (n.d.). MDPI.
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identifying and removing impurities from commercial methyl crotonate
Technical Support Center: Methyl Crotonate Purity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from commercial-grade this compound. As Senior Application Scientists, we have compiled this resource based on established analytical principles and practical laboratory experience to help you ensure the quality and integrity of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized via the esterification of crotonic acid with methanol.[1][2] Impurities can arise from the manufacturing process, subsequent degradation, or improper storage. The most common impurities include:
-
Geometric Isomer: The cis (Z)-isomer of this compound. The desired product is typically the trans (E)-isomer, but synthesis can yield a mixture.[3]
-
Unreacted Starting Materials: Residual crotonic acid and methanol.
-
Carbonyl Impurities: Other α,β-unsaturated carbonyl compounds or related aldehydes and ketones that can form during synthesis.[4][5]
-
Solvents: Residual solvents from synthesis and purification steps, such as toluene, cyclohexane, or ethyl acetate.[3][6]
-
Water: Can lead to hydrolysis of the ester.
-
Degradation Products: Over time, especially with exposure to moisture, acids, or bases, this compound can hydrolyze back to crotonic acid and methanol.[7]
Q2: Why is the purity of this compound critical for my experiments?
This compound is a reactive monomer and intermediate used in various sensitive applications, including polymer synthesis and the development of pharmaceutical agents.[8] The presence of impurities can have significant consequences:
-
Altered Reactivity: The cis-isomer can exhibit different reaction kinetics and stereochemical outcomes compared to the trans-isomer.
-
Side Reactions: Reactive impurities, such as carbonyl compounds, can participate in unintended side reactions, leading to complex product mixtures and reduced yields.
-
Catalyst Poisoning: Certain impurities can deactivate sensitive catalysts used in downstream applications.
-
Regulatory Concerns: In pharmaceutical development, impurities must be identified and quantified to ensure the safety and efficacy of the final drug product.[9] Some impurities, even at trace levels, can be mutagenic or toxic.[10]
Q3: My bottle of this compound has a sharp, acidic odor. Is it still usable?
A strong acidic odor, different from the typical fruity smell of the ester, suggests the presence of crotonic acid.[2][8] This is a common sign of hydrolysis due to moisture contamination. While the material may still be usable after purification, its purity is compromised. We recommend performing an analytical check using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of acidic impurity before use.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and links them to potential impurities in your this compound.
Issue 1: Low Yield or Incomplete Reaction
-
Question: My reaction, which uses this compound as a starting material, is giving a low yield despite following the protocol exactly. Could the starting material be the problem?
-
Answer: Yes, this is a classic symptom of impure starting material. The most likely cause is that the assayed purity of your this compound is lower than stated. A significant portion of the material could be an unreactive impurity or a less reactive isomer. For example, if your reaction is stereospecific for the trans-isomer, the presence of the cis-isomer will effectively lower the concentration of your true starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unexpected Peaks in Post-Reaction Analysis
-
Question: I've completed my reaction and upon analyzing the crude product mixture (e.g., by LC-MS or GC-MS), I see peaks that do not correspond to my starting material, desired product, or expected byproducts. Where could they be coming from?
-
Answer: These unexpected peaks often originate from impurities in the starting this compound that were carried through or participated in the reaction. For example, if your this compound contains a carbonyl impurity, that impurity might have reacted with your reagents to form a new, unexpected compound.
-
Recommended Action:
-
Analyze the Starting Material: Run a GC-MS analysis on the commercial this compound you used.
-
Compare Mass Spectra: Compare the mass spectra of the unknown peaks in your crude product with the mass spectra of the impurities found in your starting material. A match strongly suggests the impurity is the source.
-
Purify Before Use: If impurities are confirmed, purify the this compound stock using the protocols below before attempting the reaction again.
-
Impurity Identification Protocols
Accurate identification is the first step toward effective purification. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[11][12]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is ideal for separating volatile impurities and confirming their identity by their mass-to-charge ratio.
Objective: To separate and identify volatile components in the this compound sample.
Methodology:
-
Sample Preparation: Dilute 1 µL of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation:
-
GC System: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good separation of isomers and polar impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify the main peak for this compound (molecular ion m/z = 100).
-
Analyze smaller peaks by comparing their retention times and mass spectra against libraries (e.g., NIST) to identify impurities like residual solvents, isomers, or synthesis byproducts.
-
Protocol 2: ¹H NMR Spectroscopy Analysis
NMR is exceptionally powerful for identifying and quantifying structural isomers.
Objective: To identify and quantify the cis and trans isomers of this compound.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
The trans and cis isomers have distinct signals for their vinylic protons.
-
trans-isomer: Look for a doublet of quartets (dq) around 6.97 ppm and another dq around 5.85 ppm .
-
cis-isomer: Signals for the vinylic protons will be shifted. Look for a dq around 6.25 ppm and another dq around 5.75 ppm .
-
Quantification: Integrate the characteristic peaks for both the trans and cis isomers. The ratio of the integrals corresponds directly to the molar ratio of the isomers in the sample.
-
| Common Impurities and Their Identification | | :--- | :--- | :--- | | Impurity | Source | Primary Identification Method & Key Signal | | cis-Methyl Crotonate | Synthesis byproduct | ¹H NMR: Distinct vinylic proton signals (e.g., ~6.25 ppm in CDCl₃). | | Crotonic Acid | Hydrolysis/Incomplete reaction | GC-MS: Separate peak with m/z 86. ¹H NMR: Broad singlet for carboxylic acid proton (>10 ppm). | | Methanol | Incomplete reaction | GC-MS: Early eluting peak with m/z 32. | | Carbonyl Impurities | Synthesis byproduct | GC-MS: Characteristic fragmentation patterns. May require derivatization for confirmation.[4] | | Residual Solvents | Purification process | GC-MS: Peaks with mass spectra matching common solvents (e.g., Toluene m/z 91). |
Purification Methodologies
For liquid reagents like this compound, fractional distillation is the most effective purification method on a laboratory scale.[13]
Protocol 3: Fractional Distillation
This technique separates liquids based on differences in their boiling points. It is highly effective for removing both less volatile (e.g., crotonic acid) and more volatile (e.g., residual solvents) impurities.[14][15]
Objective: To separate pure trans-methyl crotonate from isomers, residual starting materials, and decomposition products.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Methodology:
-
Setup: Assemble the fractional distillation apparatus as shown in standard organic chemistry procedures. Ensure all glassware is dry to prevent hydrolysis.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The goal is to establish a slow, steady distillation rate (approx. 1-2 drops per second).
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will establish in the column, which is essential for efficient separation.[16]
-
Fraction Collection:
-
First Fraction (Fore-run): Collect the first few milliliters of distillate separately. This fraction will be enriched in any low-boiling impurities (e.g., methanol, residual solvents). The temperature will be unstable or lower than the target boiling point.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~119-121 °C), switch to a clean receiving flask.[8] Collect the distillate as long as the temperature remains constant. This is your purified product.
-
Final Fraction: If the temperature begins to drop (because there is no more liquid to distill) or rise significantly (indicating higher-boiling impurities), stop the distillation. Do not distill to dryness.
-
-
Verification: Analyze a small sample of the collected main fraction using GC-MS and/or ¹H NMR to confirm its purity before use.
Purification & Verification Workflow
Caption: General workflow for the purification and verification of this compound.
References
- Material Safety Data Sheet (MSDS) - Chemical Bull. (n.d.).
- This compound - Godavari Biorefineries Ltd. (2023).
- Synthesis of this compound - PrepChem.com. (n.d.).
- The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector - Waters Corporation. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- Material Safety Data Sheet - Chemolink.com. (n.d.).
- EP0806407B1 - Reduction of carbonyl impurities in alpha, beta-unsaturated acids and esters - Google Patents. (n.d.).
- This compound - Chem-Impex. (n.d.).
- CAS No : 623-43-8| Chemical Name : this compound | Pharmaffiliates. (n.d.).
- EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents. (n.d.).
- A New Synthesis of Methyl γ-Chloro-β-methylcrotonate and its Reformatsky Reaction. (n.d.).
- FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents. (n.d.).
- CAS 623-43-8: Methyl E-crotonate - CymitQuimica. (n.d.).
- 3-methylheptanoic acid - Organic Syntheses Procedure. (n.d.).
- Fractional distillation - Wikipedia. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Recrystallization - YouTube. (2020).
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
- Impurities Application Notebook - Waters Corporation. (n.d.).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
- methyl-crotonate - Sarex Fine. (n.d.).
- This compound | C5H8O2 | CID 638132 - PubChem - NIH. (n.d.).
- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. (2013).
- 5.3: Fractional Distillation - Chemistry LibreTexts. (2021).
- Simple and fractional distillations (video) - Khan Academy. (n.d.).
- Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC - NIH. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 623-43-8: Methyl E-crotonate | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0806407B1 - Reduction of carbonyl impurities in alpha, beta-unsaturated acids and esters - Google Patents [patents.google.com]
- 5. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Methyl Crotonate
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing catalyst loading in reactions involving methyl crotonate. Our focus is on providing practical, experience-driven insights to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the optimization of catalyst loading for reactions with this compound, a versatile substrate in organic synthesis. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Issue 1: Low or No Conversion of this compound
A primary challenge in catalytic reactions is achieving high conversion of the starting material. Low or no conversion can stem from several factors related to catalyst activity and reaction conditions.
Potential Causes & Mechanistic Insights:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of active sites to facilitate the reaction at a reasonable rate. The reaction rate is often dependent on the catalyst concentration, especially when other parameters are not limiting.
-
Low Catalyst Activity: The intrinsic activity of the catalyst may be low for the specific transformation. This can be due to the nature of the active metal, the support, or the overall catalyst morphology. For instance, in the hydrogenation of this compound, palladium-based catalysts have been shown to be highly active.[1]
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. Common deactivation pathways include:
-
Poisoning: Strong adsorption of impurities from the substrate, solvent, or gas streams onto the active sites can block them from participating in the catalytic cycle.[2][3] Sulfur compounds are classic poisons for many metal catalysts.
-
Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, physically blocking pores and active sites.[4][5] This is a known issue in high-temperature hydro-treating processes.[4]
-
Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area. This is an irreversible form of deactivation.[6]
-
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence catalyst activity and, consequently, conversion. For example, in the hydrogenation of this compound over a Pt/Al₂O₃ catalyst, the conversion was observed to decrease at temperatures above 300°C due to catalyst poisoning by carbonaceous deposits.[4]
Troubleshooting & Optimization Protocol:
-
Systematic Increase in Catalyst Loading:
-
Begin with a baseline catalyst loading (e.g., 1 mol%).
-
Incrementally increase the loading (e.g., to 2.5 mol%, 5 mol%) while keeping all other parameters constant.
-
Monitor the reaction progress (e.g., by GC or TLC) at each loading to identify a plateau where further increases do not significantly improve conversion.
-
-
Catalyst Health and Handling Verification:
-
Use a Fresh Catalyst Batch: If the catalyst has been stored for an extended period or improperly handled, its activity may be compromised. Test a fresh batch to rule out degradation.
-
Ensure Inert Atmosphere Handling: For air-sensitive catalysts like Pd/C, proper handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the active metal.[2]
-
-
Investigate Potential Catalyst Poisons:
-
Substrate and Solvent Purity: Ensure the this compound and solvent are of high purity. Impurities can act as catalyst poisons.[2] Consider purifying the substrate and using anhydrous, high-purity solvents.
-
Feedstock Analysis: If using industrial-grade materials, analyze the feedstock for common catalyst poisons.
-
-
Re-evaluation of Reaction Conditions:
-
Temperature and Pressure Optimization: Systematically vary the reaction temperature and pressure. Be aware that higher temperatures can sometimes lead to deactivation.[4]
-
Solvent Screening: The choice of solvent can impact catalyst activity and substrate solubility. Screen a range of solvents with varying polarities.
-
Issue 2: Poor Selectivity to the Desired Product
Achieving high selectivity is often more challenging than achieving high conversion. In reactions with this compound, multiple reaction pathways may be possible, leading to the formation of undesired byproducts.
Potential Causes & Mechanistic Insights:
-
Inappropriate Catalyst Choice: The nature of the catalyst (metal, support, ligands) is a primary determinant of selectivity. For example, in the hydrogenation of unsaturated aldehydes and ketones, Pd/C is highly active but often preferentially hydrogenates the C=C bond over the C=O bond.[1]
-
Sub-optimal Catalyst Loading: The amount of catalyst can influence selectivity. In some cases, higher catalyst loadings can lead to over-reaction or side reactions.
-
Reaction Conditions Favoring Side Products: Temperature, pressure, and reactant concentrations can shift the reaction pathway. For instance, in the gas-phase hydrogenation of this compound over Pt/Al₂O₃, the main products were methyl butyrate (from C=C hydrogenation) and methyl 3-butenoate (from C=C bond shift). The selectivity towards these products was dependent on reaction temperature.[4]
-
Mass Transfer Limitations: In heterogeneous catalysis, if the rate of reaction is faster than the rate of diffusion of reactants to the catalyst surface, concentration gradients can form, leading to altered selectivity.
Troubleshooting & Optimization Protocol:
-
Catalyst Screening:
-
If selectivity is an issue, screen a panel of different catalysts.[7] For instance, if C=O bond hydrogenation is desired over C=C bond hydrogenation, catalysts other than palladium might be more suitable.
-
Consider catalysts with different supports, as the support can influence the electronic properties of the metal and, therefore, its selectivity.
-
-
Fine-Tuning Catalyst Loading:
-
Once a promising catalyst is identified, carefully optimize the loading. Start with a moderate loading and decrease it incrementally to see if selectivity improves.
-
-
Systematic Optimization of Reaction Parameters:
-
Temperature and Pressure: Methodically vary the temperature and pressure to find a window where the formation of the desired product is maximized relative to byproducts.
-
Reactant Concentration: The concentration of this compound can impact selectivity. Studies on Pt/Al₂O₃ have shown that the reaction order with respect to this compound concentration is negative for hydrogenation, suggesting that high concentrations can inhibit the desired reaction.[4][8][9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with this compound?
For initial screening experiments, a catalyst loading in the range of 1-5 mol% is a common starting point. This is generally sufficient to observe catalytic activity if the chosen catalyst is suitable for the transformation.
Q2: How can I determine if my catalyst has deactivated during the reaction?
A primary indicator of catalyst deactivation is a decrease in the reaction rate over time.[6] To confirm this, you can monitor the reaction progress at regular intervals. If the rate slows down significantly or stops before full conversion is achieved, deactivation is likely. Characterization of the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) for coking or Transmission Electron Microscopy (TEM) for sintering can provide direct evidence of the deactivation mechanism.[6]
Q3: Can a deactivated catalyst be regenerated?
In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:
-
Coking: Carbonaceous deposits can often be removed by controlled oxidation (calcination) followed by a reduction step.[6]
-
Poisoning: If the poison is weakly adsorbed, it may be removed by washing with a suitable solvent or by a mild thermal treatment. However, strongly chemisorbed poisons often cause irreversible deactivation.
-
Sintering: This is generally an irreversible process.
Q4: What is the difference between sock loading and dense loading for industrial-scale reactors?
-
Sock Loading: In this method, the catalyst is transferred into the reactor through a flexible sleeve or "sock" to minimize the free-fall distance and reduce catalyst attrition and dust formation.[10]
-
Dense Loading: This technique uses a device to spread the catalyst more evenly, reducing void spaces and increasing the catalyst bed density.[10] This can enhance reactor efficiency but may also lead to a higher pressure drop across the bed.[10]
Q5: How does catalyst dispersion affect the reaction?
Catalyst dispersion refers to the fraction of metal atoms on the surface of the support that are accessible to reactants. Higher dispersion (smaller particle size) generally leads to a higher number of active sites per unit mass of catalyst. In the hydrogenation of this compound over Pt/Al₂O₃, higher Pt dispersion was found to favor the C=C hydrogenation reaction.[4][8]
Section 3: Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Parameters on this compound Hydrogenation over Pt/Al₂O₃
| Parameter | Effect on Conversion | Effect on Selectivity to Methyl Butyrate | Reference |
| Temperature | Increases up to ~250°C, then decreases due to deactivation. | Generally increases with temperature. | [4] |
| This compound Concentration | Negative reaction order; higher concentration decreases conversion. | Decreases with increasing this compound concentration. | [4][8] |
| Hydrogen Pressure | Positive reaction order; higher pressure increases conversion. | Generally increases with higher hydrogen pressure. | [9] |
| Catalyst Dispersion | Higher dispersion can lead to higher activity. | Higher dispersion favors C=C hydrogenation. | [4][8] |
Protocol 1: General Procedure for Catalyst Screening in this compound Hydrogenation
This protocol outlines a general method for screening different catalysts for the hydrogenation of this compound in a batch reactor.
-
Reactor Setup:
-
A high-pressure batch reactor equipped with a magnetic stir bar, a gas inlet, a pressure gauge, and a temperature controller is assembled and leak-tested.
-
-
Catalyst and Reactant Charging:
-
Under an inert atmosphere (e.g., in a glovebox), the catalyst (e.g., 5 mol% Pd/C) is weighed and added to the reactor.
-
This compound and the chosen solvent (e.g., ethanol) are added to the reactor.
-
-
Reaction Execution:
-
The reactor is sealed and purged several times with hydrogen gas.
-
The reactor is pressurized to the desired hydrogen pressure (e.g., 10 bar) and heated to the set temperature (e.g., 50°C).
-
The reaction mixture is stirred vigorously to ensure good mixing and gas-liquid mass transfer.
-
-
Reaction Monitoring and Work-up:
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the heterogeneous catalyst, and the filtrate is concentrated under reduced pressure to obtain the crude product.
-
-
Analysis:
-
The crude product is analyzed by techniques such as NMR and GC-MS to determine the conversion and selectivity.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in catalytic reactions.
Diagram 2: Key Factors Influencing Catalyst Performance
Caption: Interplay of catalyst properties and reaction conditions on performance.
References
-
Selectivity and kinetics of this compound hydrogenation over Pt/Al2O3 - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Catalyst Loading - Raya Construction International. (n.d.). Retrieved January 13, 2026, from [Link]
-
Hu, C., Creaser, D., Grönbeck, H., Ojagh, H., & Skoglundh, M. (2015). Selectivity and kinetics of this compound hydrogenation over Pt/Al2O3. Catalysis Science & Technology, 5(3), 1716–1730. [Link]
-
Catalyst handling best practice guide. (n.d.). European Catalyst Manufacturers Association. Retrieved January 13, 2026, from [Link]
- BenchChem. (2025, November). Technical Support Center: Optimizing Catalyst Loading for Oxazolidinone Cycloaddition Reactions. BenchChem.
-
Hu, C., Creaser, D., Grönbeck, H., Ojagh, H., & Skoglundh, M. (2014). Selectivity and kinetics of this compound hydrogenation over Pt/Al 2 O 3. RSC Publishing. [Link]
-
Selectivity and kinetics of this compound hydrogenation over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 13, 2026, from [Link]
-
Maas, E., Sigaud, J., Poussin, G., & Caldas, T. (2022, December). Solving maldistribution: Catalyst loading and why it matters. Hydrocarbon Processing. Retrieved January 13, 2026, from [Link]
-
Optimize Hydrotreating Reactor Loading. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
- Hu, C., Creaser, D., Grönbeck, H., & Skoglundh, M. (2015). This compound hydrogenation over Pt: Effects of support and metal dispersion.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions Involving Crotonophenone. BenchChem.
-
Discovery of a Highly Active Catalyst for Hydrogenolysis of C−O Bonds via Systematic, Multi‐metallic Catalyst Screening. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved January 13, 2026, from [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. [Link]
-
findus361. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved January 13, 2026, from [Link]
-
Kothandaraman, J., & Heldebrant, D. J. (2021). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers in Chemistry, 9, 699861. [Link]
-
Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 668. [Link]
-
The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. (n.d.). Waters Corporation. Retrieved January 13, 2026, from [Link]
-
Catalyst Screening for Ammonia Synthesis Catalyst. (2024, November 13). Matlantis. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
- 8. Selectivity and kinetics of this compound hydrogenation over Pt/Al 2 O 3 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01470G [pubs.rsc.org]
- 9. Selectivity and kinetics of this compound hydrogenation over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. catalystseurope.org [catalystseurope.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl Crotonate vs. Ethyl Crotonate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and timelines. Among the versatile building blocks available, α,β-unsaturated esters like methyl crotonate and ethyl crotonate are frequently employed. While structurally very similar, the seemingly minor difference between a methyl and an ethyl ester group can impart subtle yet significant changes in reactivity. This guide provides an in-depth, objective comparison of the reactivity of this compound versus ethyl crotonate, supported by established chemical principles and a detailed experimental protocol for direct comparison.
Theoretical Underpinnings of Reactivity: Steric and Electronic Effects
The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and, in the case of α,β-unsaturated esters, the electrophilicity of the β-carbon in conjugate additions. The nature of the alkoxy group (-OCH₃ vs. -OCH₂CH₃) influences these centers through a combination of steric and electronic effects.
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I).[1] This effect would suggest that the ethyl group, being slightly more electron-donating than the methyl group, would decrease the electrophilicity of the carbonyl carbon to a greater extent, thus slowing down nucleophilic acyl substitution. However, the difference in the inductive effect between methyl and ethyl groups is often considered to be minimal.[2][3] Some studies even suggest that there is no significant difference in the inductive effects of various alkyl groups.[2] Therefore, while the +I effect is a factor, it may not be the dominant differentiator in this specific comparison.
Steric Effects: The most significant difference between the methyl and ethyl groups in this context is their size. The ethyl group is bulkier than the methyl group.[4][5] This increased steric hindrance in ethyl crotonate can impede the approach of a nucleophile to the carbonyl carbon during nucleophilic acyl substitution reactions.[5] This steric impediment would lead to a slower reaction rate for ethyl crotonate compared to this compound under identical conditions.
Comparative Reactivity in Key Reactions
Methyl and ethyl crotonate can participate in a variety of reactions, including nucleophilic acyl substitution at the carbonyl carbon and conjugate addition at the carbon-carbon double bond.
Nucleophilic Acyl Substitution (e.g., Saponification)
Saponification, the base-catalyzed hydrolysis of an ester, is a classic reaction to probe the reactivity of the carbonyl group.[6] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon. Due to the greater steric hindrance posed by the ethyl group compared to the methyl group, it is anticipated that This compound will undergo saponification at a faster rate than ethyl crotonate .
Conjugate (Michael) Addition
In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system.[7] The reactivity in this case is influenced by the electrophilicity of the β-carbon. The electron-donating nature of the ester's alkyl group can slightly influence the electron density of the conjugated system. However, the primary determinants of reactivity in Michael additions are often the nature of the nucleophile and the substituents on the α and β carbons of the acceptor.[8] For methyl and ethyl crotonate, where the α and β substituents are identical, the difference in reactivity in Michael additions is expected to be less pronounced than in reactions at the carbonyl center and would still likely be influenced by subtle steric effects on the overall conformation of the molecule.
Gas-Phase Oxidation
Interestingly, kinetic studies on the gas-phase oxidation of this compound and ethyl crotonate by OH radicals and Cl atoms have been conducted. The rate coefficients were found to be very similar for both compounds, suggesting that under these specific radical-initiated atmospheric chemistry conditions, the difference between the methyl and ethyl group has a negligible effect on the reactivity of the C=C double bond.[9][10]
Experimental Verification: A Protocol for Comparing Saponification Rates
To empirically validate the theoretical differences in reactivity, a straightforward kinetic study of the saponification of this compound and ethyl crotonate can be performed. This experiment monitors the disappearance of the hydroxide ion concentration over time via titration.
Materials and Reagents
-
This compound
-
Ethyl crotonate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Ethanol (solvent)
-
Phenolphthalein indicator
-
Ice bath
-
Burettes, pipettes, conical flasks, stopwatches
Experimental Workflow
Caption: Experimental workflow for the kinetic study of saponification.
Detailed Step-by-Step Methodology
-
Preparation: Prepare 0.1 M solutions of both this compound and ethyl crotonate in ethanol. Also, prepare and standardize 0.1 M NaOH and 0.1 M HCl solutions.
-
Reaction Initiation: In a temperature-controlled bath, allow separate flasks containing the ester solution and the NaOH solution to reach thermal equilibrium. To start the reaction, quickly mix equal volumes of the ester and NaOH solutions and start a stopwatch.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing a known excess of the standardized HCl solution (e.g., 20 mL of 0.1 M HCl) in an ice bath to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.[11]
-
Data Analysis: For each time point, calculate the concentration of unreacted NaOH. Since the reaction is second-order, a plot of 1/[NaOH] versus time will yield a straight line. The slope of this line is the rate constant, k.[12]
-
Comparison: Compare the rate constants obtained for this compound and ethyl crotonate.
Expected Data and Interpretation
Based on the principles of steric hindrance, the rate constant for the saponification of this compound is expected to be larger than that of ethyl crotonate.
Table 1: Expected Kinetic Data for Saponification of Methyl and Ethyl Crotonate
| Ester | Expected Relative Rate Constant (k) | Primary Influencing Factor |
| This compound | Faster | Lower steric hindrance |
| Ethyl Crotonate | Slower | Higher steric hindrance |
The difference in reaction rates, as quantified by the rate constants, provides a direct measure of their comparative reactivity under these conditions.
Mechanistic Insight: Saponification of Crotonate Esters
The saponification of both esters proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
The key difference lies in the energy of the transition state leading to the tetrahedral intermediate. The bulkier ethyl group will result in a higher energy transition state due to increased steric strain, thus slowing the reaction rate. The final, irreversible proton transfer step drives the reaction to completion.[13][14]
Conclusion
While this compound and ethyl crotonate exhibit similar reactivity in certain contexts, such as gas-phase radical reactions, their behavior in more sterically demanding solution-phase reactions, particularly at the carbonyl center, is expected to differ. This compound is predicted to be the more reactive of the two in nucleophilic acyl substitution reactions like saponification, primarily due to the lower steric hindrance of the methyl group. This subtle difference can have practical implications in process development and drug design, influencing reaction times, catalyst loading, and purification strategies. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic endeavors.
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A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Methyl Crotonate: HPLC-UV vs. GC-FID
In the landscape of pharmaceutical development, fine chemical synthesis, and quality control, the accurate quantification of compounds like methyl crotonate is paramount. This compound, a volatile α,β-unsaturated ester, often serves as a critical starting material or is monitored as a potential process impurity. The selection of an appropriate, robust, and validated analytical method is therefore not merely a procedural step but a cornerstone of product quality and regulatory compliance.
This guide provides an in-depth comparison of two principal chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the rationale behind method development, present a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a head-to-head comparison to guide researchers and drug development professionals in making the most informed decision for their specific analytical needs.[1][2][3][4][5]
Section 1: The Primary Method: Reverse-Phase HPLC-UV
While Gas Chromatography is often the default for volatile esters, HPLC offers significant advantages, particularly in complex matrices or when analyzing thermally labile compounds.[6][7][8] For this compound, which possesses a UV-active chromophore due to its conjugated system, an HPLC-UV method provides a specific and reliable analytical solution.
Rationale for Method Development
The goal was to develop a simple, isocratic reverse-phase HPLC method. The key choices were:
-
Stationary Phase: A C18 column was selected for its versatility and excellent retention of moderately non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water offers a good balance of elution strength and low UV cutoff, ensuring a clean baseline.[9] An isocratic elution is preferred for simplicity and robustness in a quality control environment.
-
Detection Wavelength (λmax): As an α,β-unsaturated ester, this compound exhibits a distinct UV absorbance. The maximum absorption wavelength (λmax) is typically in the range of 210-220 nm. For this method, a wavelength of 215 nm was chosen to maximize sensitivity while minimizing interference from common solvents.
-
Sample Diluent: The mobile phase itself is the ideal diluent to prevent peak distortion.
Experimental Protocol: HPLC-UV Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection λ | 215 nm |
| Run Time | 8 minutes |
| Diluent | Mobile Phase |
Section 2: Method Validation Strategy (ICH Q2(R1))
A rigorous validation process ensures that the analytical method is suitable for its intended purpose.[3][4][5] The following parameters were assessed.
Caption: Workflow for HPLC Method Validation per ICH Q2(R1).
Validation Results Summary
The developed HPLC-UV method was validated, yielding the following performance characteristics (illustrative data):
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants at analyte peak | Peak purity > 0.999 |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.5 µg/mL - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.22% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3:1) | - |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (S/N ≥ 10:1) | - |
| Robustness | Unaffected by minor changes in flow, temp. | %RSD of results ≤ 2.0% |
Section 3: The Alternative Method: Gas Chromatography (GC-FID)
For volatile and thermally stable compounds like this compound, GC is a powerful and often faster alternative.[6][10] Flame Ionization Detection (FID) is ideal as it provides excellent sensitivity for hydrocarbons.[8] Research has demonstrated the successful application of GC-FID for analyzing this compound in various contexts.[11][12]
Rationale for Method Development
-
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[7]
-
Stationary Phase: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) is suitable for separating volatile esters.
-
Temperature Program: A temperature gradient (program) is used to ensure sharp peaks for volatile components and timely elution of any less volatile impurities.
-
Detector: FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it perfect for this compound.[8]
Experimental Protocol: GC-FID Method
| Parameter | Condition |
| Instrument | Agilent 8890 GC or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection | 1 µL, Split ratio 50:1 |
| Oven Program | 50 °C (hold 1 min), ramp to 200 °C @ 20 °C/min, hold 2 min |
| Detector | FID |
| Detector Temp. | 280 °C |
| Run Time | 10.5 minutes |
Section 4: Head-to-Head Comparison: HPLC-UV vs. GC-FID
The choice between HPLC and GC depends on a variety of factors, from the specific analytical challenge to available laboratory resources.[8][10]
| Feature | HPLC-UV Method | GC-FID Method |
| Analyte Suitability | Excellent for UV-active, soluble compounds. Good for thermally labile or non-volatile analytes.[6][8] | Ideal for volatile and thermally stable compounds.[6][7][10] |
| Sensitivity | Good (LOQ ~0.5 µg/mL). Can be enhanced with MS detection. | Excellent (typically low ng/mL or pg/mL). FID is highly sensitive for hydrocarbons.[10] |
| Speed | Moderate run time (8 min). | Generally faster analysis, especially for volatile compounds.[6][8] |
| Sample Preparation | Simple dissolution in mobile phase. | May require dissolution in a volatile solvent. Headspace analysis is an option for solids. |
| Specificity | High, based on retention time and UV spectrum. Peak purity analysis adds confidence. | High, based on unique retention time. Prone to interference from co-eluting hydrocarbons. |
| Cost & Complexity | Higher operational cost due to solvent consumption. Pumps and seals require maintenance.[6][8] | Lower operational cost (uses gases). Considered more robust and easier to maintain.[6][8] |
| Typical Use Case | Assay and impurity profiling in pharmaceutical drug products where the matrix may be non-volatile. | Analysis of residual solvents, raw material purity testing, and environmental monitoring.[6] |
Conclusion and Recommendation
Both the developed HPLC-UV and GC-FID methods are proven to be valid and suitable for the quantitative analysis of this compound.
Choose HPLC-UV when:
-
The sample matrix is complex, aqueous, or contains non-volatile components (e.g., in final drug product formulations).
-
The analyte is potentially thermally unstable.
-
A GC system is not available, but standard HPLC instrumentation is.
Choose GC-FID when:
-
High throughput and speed are critical.[6]
-
The primary goal is to analyze for volatile impurities or residual solvents alongside the main analyte.
-
Operational cost is a major consideration.[8]
-
The highest sensitivity for volatile organic compounds is required.[10]
Ultimately, the "better" method is the one that best fits the specific application, sample type, and laboratory environment. By understanding the fundamental principles and comparative performance of each technique, researchers can confidently select and validate the optimal method for their analytical challenges.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Brewer Science. (2023). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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CUSABIO. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Waters Corporation. (2015). The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. [Link]
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Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
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ACS Publications. (2012). Gas-Phase Oxidation of this compound and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. [Link]
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PubMed. (2012). Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. [Link]
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comparing the efficacy of different catalysts for methyl crotonate synthesis
Methyl crotonate, an unsaturated ester, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its production, most commonly achieved through the Fischer esterification of crotonic acid with methanol, is highly dependent on the choice of catalyst. This guide offers an in-depth comparison of various catalytic systems, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to optimize their synthetic routes.
The Central Role of Catalysis in Esterification
The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3] The catalyst's primary role is to accelerate the reaction towards equilibrium by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3] The efficacy of this process is not merely a matter of reaction speed; it encompasses yield, selectivity, catalyst stability, reusability, and overall process sustainability.
This guide will dissect the performance of three primary classes of catalysts used for this compound synthesis: Homogeneous Acid Catalysts, Heterogeneous Solid Acid Catalysts, and Biocatalysts.
Homogeneous Acid Catalysts: The Conventional Workhorses
Traditional synthesis of this compound relies heavily on strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (pTSA).[4][5] These catalysts operate in the same phase as the reactants, ensuring excellent contact and high reaction rates.
Mechanistic Insight
The mechanism for acid-catalyzed esterification is a well-established sequence of protonation, nucleophilic attack, proton transfer, and elimination steps. The reversibility of each step necessitates strategies, such as using an excess of one reactant (typically methanol) or removing water as it forms, to drive the equilibrium towards the product side.[6]
Caption: Generalized mechanism for acid-catalyzed Fischer esterification.
Experimental Protocol: Sulfuric Acid Catalyzed Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound using concentrated sulfuric acid.
Materials:
-
Crotonic acid (1 mole)
-
Methanol (5 moles, excess)
-
Concentrated Sulfuric Acid (0.1 mole)
-
Benzene or Toluene (as azeotropic agent)
-
10% Sodium Carbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or similar water separator).[7]
-
Charging Reactants: To the flask, add crotonic acid, excess methanol, and the azeotropic agent (e.g., benzene).[7]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium forward. Continue reflux for 12-24 hours or until no more water is collected.[7]
-
Workup: Cool the reaction mixture and dilute it with diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with water, followed by 10% sodium carbonate solution until the washings are neutral to litmus paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.[7]
-
Final Wash: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.[4]
Performance & Limitations
Homogeneous catalysts are highly active, often providing good yields in a reasonable timeframe. Microwave-assisted synthesis using H₂SO₄ or pTSA can dramatically reduce reaction times to mere minutes with yields exceeding 90%.[5] However, their use is fraught with challenges:
-
Corrosion: Strong acids are highly corrosive to equipment.
-
Separation: The catalyst must be neutralized and separated from the product, a process that generates significant aqueous waste.
-
Environmental Impact: The neutralization step produces large quantities of salt waste, increasing the process mass intensity (PMI).
-
Non-reusability: The catalyst is consumed during workup and cannot be recovered.
Heterogeneous Solid Acid Catalysts: The Sustainable Alternative
To overcome the drawbacks of homogeneous catalysts, research has shifted towards solid acid catalysts. These materials, which include ion-exchange resins, zeolites, and heteropolyacids, possess acidic sites on their surfaces but are insoluble in the reaction medium.[3] This insolubility is their key advantage, allowing for easy separation and potential reuse.
Types and Mechanisms
-
Ion-Exchange Resins: Materials like Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, are highly effective for esterifications.[3] The sulfonic acid groups (-SO₃H) tethered to the polymer backbone act as Brønsted acid sites, mimicking the catalytic action of sulfuric acid.
-
Heteropolyacids: Phosphotungstic acid (H₃PW₁₂O₄₀) is a strong Brønsted acid that can be used as a heterogeneous catalyst. It exhibits high catalytic activity, sometimes exceeding that of mineral acids, coupled with lower toxicity and corrosivity.[8]
-
Zeolites: These crystalline aluminosilicates possess a porous structure with well-defined acid sites. While highly effective in gas-phase reactions, their application in liquid-phase esterification can be limited by diffusion of bulky molecules into their micropores.[3][9]
Experimental Protocol: Continuous Flow Synthesis with a Packed-Bed Reactor
This protocol outlines a continuous process for this compound synthesis, ideal for industrial-scale production using a solid acid catalyst.
Caption: Workflow for continuous esterification using a heterogeneous catalyst.
Procedure:
-
Catalyst Packing: A fixed-bed reactor column is packed with the chosen solid acid catalyst (e.g., Amberlyst-15 pellets).
-
Activation: The catalyst bed is activated by heating under a flow of inert gas to remove any adsorbed water.
-
Feed Preparation: A solution of crotonic acid in excess methanol is prepared.
-
Reaction Initiation: The reactant feed is pumped through a pre-heater to reach the desired reaction temperature (e.g., 60-120°C for Amberlyst-15).[3]
-
Continuous Flow: The heated feed is continuously passed through the packed-bed reactor at a controlled flow rate. The residence time in the reactor determines the extent of conversion.
-
Product Collection: The stream exiting the reactor, containing this compound, unreacted starting materials, and water, is cooled in a condenser and collected.
-
Purification: The collected product stream is then subjected to distillation to separate the this compound from methanol and water. The excess methanol can be recovered and recycled back into the feed.
Performance & Advantages
Heterogeneous catalysts are the cornerstone of green chemistry for ester synthesis.
-
Reusability: The catalyst can be used for multiple cycles, often with minimal loss in activity, drastically reducing cost and waste.[10]
-
Ease of Separation: Simple filtration or decantation is sufficient to separate the catalyst from the product mixture, eliminating the need for aqueous workup.
-
Process Intensification: They are ideally suited for continuous flow processes, enabling high-throughput production.[11]
-
Reduced Waste: By avoiding neutralization steps, the E-factor (a measure of waste generated) of the process is significantly lowered.
Biocatalysts: The Precision Tool
Enzymes, particularly lipases, represent a highly selective and environmentally benign approach to catalysis. Lipase B from Candida antarctica (CALB), often in an immobilized form, has been noted for its use in reactions involving this compound, indicating its potential for its synthesis via esterification.[1][12][13]
Mechanistic Insight
Lipases catalyze esterification through a "ping-pong" mechanism involving a catalytic triad (e.g., Ser-His-Asp) in the active site. The serine hydroxyl group performs a nucleophilic attack on the carboxylic acid, forming a covalent acyl-enzyme intermediate and releasing water. The alcohol then enters the active site and attacks this intermediate, forming the ester and regenerating the enzyme.
Caption: Simplified mechanism of lipase-catalyzed ester synthesis.
Performance & Unique Advantages
Biocatalysis operates under remarkably mild conditions, offering distinct benefits.
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is critical in fine chemical synthesis.
-
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and preventing side reactions or degradation of sensitive functional groups.
-
Green Solvent Systems: Many enzymatic reactions can be performed in non-toxic, bio-based solvents or even solvent-free systems.
However, challenges include the higher cost of enzymes compared to chemical catalysts and their potential for denaturation under non-optimal conditions of temperature or pH.[14] Immobilization of the enzyme on a solid support is a common strategy to improve stability and enable reuse.
Comparative Performance Data
The following table summarizes the efficacy of the different catalyst classes for this compound synthesis, providing a basis for objective comparison.
| Catalyst Type | Catalyst Example | Reaction Conditions | Conversion / Yield | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | H₂SO₄ | Reflux (Methanol), 12-24h | Good to High (>85%)[7] | No | High activity, low initial cost | Corrosive, difficult to separate, high waste generation, non-reusable |
| Homogeneous Acid | pTSA (Microwave) | 110 °C, 2 min | ~91% Yield[5] | No | Extremely fast reaction times | Requires specialized equipment, separation and waste issues remain |
| Heterogeneous Solid Acid | Phosphotungstic Acid | 393-433 K | High (Kinetics studied)[8] | Yes | High acidity, easily separable, reusable | Higher initial cost than mineral acids, potential for leaching |
| Heterogeneous Solid Acid | Ion-Exchange Resin (e.g., Amberlyst) | 60-120 °C, Continuous Flow or Batch | High (General for esterification)[3] | Yes (Multiple cycles)[10] | Excellent reusability, ideal for continuous processes, non-corrosive | Lower thermal stability than inorganic solids, potential for pore blockage |
| Biocatalyst | Immobilized Lipase (e.g., CALB) | 25-50 °C, Batch, often in organic solvent | Potentially High (Reaction demonstrated)[1][12] | Yes (Immobilized form) | High selectivity, mild conditions, environmentally benign, low energy consumption | Higher catalyst cost, lower stability at extreme pH/temp, slower reaction rates |
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for this compound synthesis is a critical decision that balances economic, environmental, and process considerations.
-
For rapid, small-scale laboratory synthesis where cost is a primary driver and waste disposal is manageable, traditional homogeneous acid catalysts like sulfuric acid, especially with microwave assistance, offer a fast and effective solution.
-
For sustainable, industrial-scale production , heterogeneous solid acid catalysts are unequivocally superior. Their reusability, compatibility with continuous flow reactors, and elimination of corrosive and wasteful workup steps align with the principles of green chemistry and process intensification. Ion-exchange resins often represent an excellent balance of activity, stability, and cost.
-
For the synthesis of high-value, structurally complex analogues where selectivity is paramount and mild conditions are required to preserve sensitive functional groups, biocatalysts like immobilized lipases present an unparalleled advantage.
As the chemical industry continues its shift towards more sustainable practices, the development and adoption of robust heterogeneous and biocatalytic systems will be paramount in synthesizing essential platform molecules like this compound efficiently and responsibly.
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PrepChem.com. Synthesis of this compound. Available from: [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl Crotonate for Unambiguous Structural Confirmation
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of methyl crotonate, offering a robust framework for its structural confirmation. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the nuances of ¹H and ¹³C NMR, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), to build a self-validating case for the structure of methyl (E)-but-2-enoate.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure.[1] Unlike other analytical techniques that may provide information on functional groups or mass, NMR reveals the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like this compound—an α,β-unsaturated ester—NMR is indispensable for confirming not only the core structure but also the trans geometry of the double bond.[2][3][4]
Figure 1. Chemical structure of methyl (E)-but-2-enoate (this compound).
Experimental Protocols: Ensuring Data Integrity
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Step-by-Step NMR Sample Preparation
-
Determine Sample Quantity: For a standard high-field NMR instrument, a sufficient quantity of this compound is required.
-
Select Deuterated Solvent: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[8][9] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high dissolving power for esters and its single residual peak (at ~7.26 ppm), which typically does not interfere with the analyte signals.
-
Dissolution and Transfer:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[8][9]
-
Gently swirl the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][7][9] Solid impurities can severely degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[5]
-
-
Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient.[5]
-
Cap and Label: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
The following is a general guide for setting up experiments on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled single-pulse experiment (to produce singlets for all carbons).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, depending on concentration.
-
-
DEPT Experiments:
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal splitting (multiplicity).[13][14] For this compound, we expect four distinct signals.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Label | Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hd | -CH3 | 3H | ~1.8-1.9 | Doublet of Doublets (dd) | ³Jdc ≈ 7.0, ⁴Jdb ≈ 1.5 |
| Ha | -OCH3 | 3H | ~3.7 | Singlet (s) | N/A |
| Hb | =CH -COOCH₃ | 1H | ~5.8-5.9 | Doublet of Quartets (dq) | ³Jbc ≈ 15.6, ⁴Jbd ≈ 1.5 |
| Hc | CH₃-CH = | 1H | ~6.9-7.0 | Doublet of Quartets (dq) | ³Jcb ≈ 15.6, ³Jcd ≈ 7.0 |
Detailed Signal Assignment
-
Signal @ ~3.7 ppm (Ha, Singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. It appears as a singlet because there are no adjacent protons within three bonds to couple with. Its chemical shift around 3.7 ppm is characteristic of protons on a carbon attached to an oxygen atom of an ester.
-
Signal @ ~1.8-1.9 ppm (Hd, Doublet of Doublets, 3H): This signal arises from the methyl group attached to the double bond. It is split by both vinylic protons. The larger coupling (³Jdc ≈ 7.0 Hz) is to the adjacent vinylic proton Hc. A smaller, long-range coupling (⁴Jbd ≈ 1.5 Hz) occurs across the double bond to proton Hb, resulting in a doublet of doublets pattern.
-
Signals @ ~5.8-5.9 ppm (Hb) and ~6.9-7.0 ppm (Hc): These are the two vinylic protons.
-
Hc is significantly deshielded and appears further downfield (~6.9-7.0 ppm). This is because it is beta (β) to the electron-withdrawing carbonyl group, which reduces electron density through resonance.
-
Hb is alpha (α) to the carbonyl and appears more upfield (~5.8-5.9 ppm).
-
Splitting Pattern: Each vinylic proton is split by the other vinylic proton and by the protons of the adjacent methyl group.
-
Hc is split by Hb into a doublet (³Jcb ≈ 15.6 Hz) and further split by the three Hd protons into a quartet (³Jcd ≈ 7.0 Hz), resulting in a doublet of quartets (dq).
-
Similarly, Hb is split by Hc into a doublet (³Jbc ≈ 15.6 Hz) and by the three Hd protons via a four-bond coupling into a quartet (⁴Jbd ≈ 1.5 Hz), also yielding a doublet of quartets.
-
-
The Decisive Coupling Constant: The most critical piece of data for stereochemical assignment is the large coupling constant between Hb and Hc (J ≈ 15.6 Hz). A typical coupling constant for trans-vinylic protons is 11-18 Hz, while cis-vinylic protons exhibit a much smaller coupling of 6-15 Hz.[15] The observed value unequivocally confirms the trans (E) configuration of the double bond.
-
¹³C NMR and DEPT Analysis: Confirming the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, confirming the presence of five distinct carbons.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound in CDCl₃
| Carbon | Assignment | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C4 | -C H₃ | ~18 | No Signal | Positive |
| C5 | -OC H₃ | ~51 | No Signal | Positive |
| C2 | =C H-COOCH₃ | ~123 | Positive | Positive |
| C3 | CH₃-C H= | ~145 | Positive | Positive |
| C1 | -C =O | ~167 | No Signal | No Signal |
Detailed Signal Assignment
-
Signal @ ~167 ppm (C1): This downfield signal is characteristic of a carbonyl carbon in an ester.[16] Its presence is confirmed by its absence in both DEPT-90 and DEPT-135 spectra, identifying it as a quaternary carbon.[11][12]
-
Signals @ ~145 ppm (C3) and ~123 ppm (C2): These signals are in the typical region for sp²-hybridized carbons of an alkene. C3 (β to the carbonyl) is further downfield than C2 (α to the carbonyl) due to the electron-withdrawing resonance effect of the ester group.[16] Both signals appear as positive peaks in the DEPT-90 and DEPT-135 spectra, confirming they are both methine (CH) carbons.[10]
-
Signal @ ~51 ppm (C5): This signal is in the expected range for the sp³-hybridized carbon of a methoxy group. It is absent in the DEPT-90 spectrum but appears as a positive peak in the DEPT-135 spectrum, confirming it is a methyl (CH₃) carbon.
-
Signal @ ~18 ppm (C4): This upfield signal is characteristic of an sp³-hybridized alkyl carbon. Like the methoxy carbon, its absence in DEPT-90 and positive signal in DEPT-135 identify it as a methyl (CH₃) group.
Comparative Analysis: Ruling Out Alternatives
The power of NMR lies in its ability to distinguish between closely related structures.
-
vs. cis-Isomer (Methyl Isocrotonate): The most compelling evidence against the cis isomer is the large vinylic coupling constant (~15.6 Hz). The cis isomer would exhibit a significantly smaller coupling constant, typically in the range of 6-15 Hz.[15]
-
vs. Methyl Methacrylate: Methyl methacrylate lacks the vinylic methyl group and the corresponding vinylic proton. Its ¹H NMR spectrum would show two vinylic protons as singlets (or very finely split doublets) and a methyl group as a singlet attached to the double bond, a distinctly different pattern.[17]
-
vs. Methyl Acrylate: While also an α,β-unsaturated ester, methyl acrylate lacks the C4 methyl group. Its ¹H NMR spectrum would show a more complex pattern for the three vinylic protons, often described as a doublet of doublets for each, but would be missing the upfield methyl doublet seen for this compound.[17]
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, and DEPT spectra provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H spectrum confirms the presence and connectivity of all proton groups, with the integration verifying their relative ratios and the coupling constants definitively establishing the trans stereochemistry of the double bond. The ¹³C and DEPT spectra corroborate this finding by confirming the presence of five unique carbons and identifying the type of each carbon (C, CH, CH₃), perfectly matching the proposed structure. This multi-faceted NMR approach exemplifies a rigorous standard for structural elucidation in chemical research and development.
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A Comparative Guide to the Cross-Reactivity of Methyl Crotonate with Other Acrylates for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the skin sensitization potential and cross-reactivity profile of methyl crotonate in relation to other common acrylates and methacrylates. As professionals in research and drug development, understanding the allergenic potential of small molecules is paramount for ensuring the safety of novel therapeutics, medical devices, and laboratory reagents. This document synthesizes current knowledge, explains the underlying chemical mechanisms, and presents relevant experimental data and protocols to inform your work.
Introduction: The Double-Edged Sword of Acrylates
Acrylates and methacrylates are indispensable monomers in a vast array of applications, from the synthesis of polymers used in medical devices to dental prostheses and adhesives.[1][2] Their utility stems from the reactive nature of the acrylate monomer, which readily undergoes polymerization.[1] However, this same reactivity is the foundation of their potential to act as haptens, small molecules that can elicit an immune response after binding to skin proteins. This can lead to allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction.[2][3]
This compound, the methyl ester of crotonic acid, is an α,β-unsaturated carbonyl compound.[4] While structurally similar to acrylates, it is important to understand its specific sensitization potential and how it compares to more commonly encountered acrylates like methyl acrylate and methyl methacrylate. Notably, this compound is prohibited for use as a fragrance ingredient due to its known sensitizing properties.[5] This guide will delve into the chemical basis for this reactivity and explore the likelihood of cross-sensitization between this compound and other members of the acrylate family.
The Chemical Basis of Acrylate Sensitization and Cross-Reactivity
The primary mechanism by which acrylates and related compounds induce skin sensitization is through a process known as Michael addition or conjugate addition.[4][6] This reaction involves the nucleophilic attack of thiol groups, present in cysteine residues of skin proteins, on the β-carbon of the α,β-unsaturated carbonyl system.[7] This covalent binding forms a hapten-protein conjugate, which is then recognized as foreign by the immune system, initiating a T-cell mediated inflammatory response.[8][9]
The potential for cross-reactivity between different acrylates arises from their structural similarities. If the immune system is sensitized to one acrylate, it may also recognize and react to other acrylates that can form structurally similar hapten-protein complexes.
Diagram of the Michael Addition Reaction
Caption: Mechanism of skin protein haptenation by α,β-unsaturated carbonyl compounds.
Experimental Methodologies for Assessing Skin Sensitization and Cross-Reactivity
Several established methods are employed to evaluate the skin sensitization potential of chemicals. Understanding these protocols is crucial for interpreting existing data and designing new studies.
The Murine Local Lymph Node Assay (LLNA)
The LLNA is the current gold-standard in vivo method for assessing the skin sensitization potential of a chemical.[4][10] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of an induced immune response.[7] The endpoint of the LLNA is the EC3 value, which is the estimated concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation compared to a vehicle control.[11] A lower EC3 value indicates a more potent sensitizer.
LLNA Experimental Workflow
Caption: Simplified workflow of the Murine Local Lymph Node Assay (LLNA).
Human Patch Testing
Human patch testing is a clinical method used to diagnose contact allergies in individuals.[12][13] While not a predictive tool in the same way as the LLNA, data from patch testing can provide valuable information on the cross-reactivity patterns of known allergens. In a research context, the Human Repeat Insult Patch Test (HRIPT) can be used to assess the sensitization potential of a substance in human volunteers, though ethical considerations are paramount.[2]
Human Patch Test Protocol
-
Preparation of Allergens: The test substance is prepared at a standardized, non-irritating concentration in a suitable vehicle (e.g., petrolatum).
-
Application: A small amount of the prepared allergen is applied to a small disc, which is then affixed to the upper back of the subject using hypoallergenic tape. A panel of known allergens is often tested simultaneously.
-
Occlusion: The patches are left in place for 48 hours, during which time the subject is advised to avoid activities that may dislodge them.
-
Reading: The patches are removed at 48 hours, and an initial reading of the skin reactions is performed. A second reading is typically conducted at 72 or 96 hours to capture delayed reactions.
-
Scoring: Reactions are scored based on the degree of erythema, edema, and vesiculation.
In Vitro and In Chemico Methods
In recent years, there has been a significant push to develop non-animal testing methods. These assays often focus on key events in the adverse outcome pathway for skin sensitization.
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that measures the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the haptenation process.
-
KeratinoSens™ and LuSens Assays: Cell-based assays that use keratinocyte cell lines to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key event in the cellular response to sensitizers.
-
human Cell Line Activation Test (h-CLAT): A cell-based assay that measures the expression of cell surface markers (CD54 and CD86) on monocytic leukemia cells (THP-1) as an indicator of dendritic cell activation.
Comparative Analysis of this compound and Other Acrylates
Direct, publicly available experimental data on the skin sensitization potency of this compound, such as an LLNA-derived EC3 value, is currently limited. However, by employing a read-across approach based on its chemical structure and data from analogous compounds, we can make an informed assessment of its likely sensitization potential and cross-reactivity.
This compound is an α,β-unsaturated ester, a class of compounds known to be reactive Michael acceptors. Structurally, it is very similar to methyl acrylate, differing only by the presence of a methyl group on the β-carbon.
| Compound | Structure | LLNA EC3 Value (%) | Potency Classification |
| This compound | CH₃CH=CHCOOCH₃ | Not available (Predicted Weak to Moderate) | Predicted Weak to Moderate |
| Methyl Acrylate | CH₂=CHCOOCH₃ | >10 | Weak |
| Ethyl Acrylate | CH₂=CHCOOC₂H₅ | >10 | Weak |
| Butyl Acrylate | CH₂=CHCOOC₄H₉ | >10 | Weak |
| Ethylhexyl Acrylate | CH₂=CHCOOC₈H₁₇ | 9.7 | Moderate (borderline) |
| Methyl Methacrylate | CH₂=C(CH₃)COOCH₃ | >50 | Very Weak |
Data for Methyl, Ethyl, Butyl, and Ethylhexyl Acrylate adapted from Dearman et al., 2007.[4] Data for Methyl Methacrylate adapted from ECETOC, 2009.[10]
Structure-Activity Relationship Insights:
-
Acrylates vs. Methacrylates: The presence of a methyl group on the α-carbon, as in methyl methacrylate, significantly reduces the sensitizing potency compared to the corresponding acrylate (methyl acrylate). This is thought to be due to steric hindrance, which can impede the Michael addition reaction with skin proteins.
-
Chain Length in Acrylates: For simple alkyl acrylates, increasing the chain length of the alcohol moiety appears to have a modest effect on sensitizing potency, with ethylhexyl acrylate showing slightly higher potency than the shorter-chain acrylates.[4]
-
Substitution on the Double Bond (this compound vs. Methyl Acrylate): The methyl group on the β-carbon of this compound may influence its reactivity. While it could potentially exert some steric hindrance, it may also affect the electrophilicity of the β-carbon. Without direct experimental data, it is reasonable to predict that this compound would have a sensitization potential in the weak to moderate range, similar to other simple acrylates.
Cross-Reactivity Potential:
Given the structural similarity, it is highly probable that an individual sensitized to this compound would also react to other simple acrylates, particularly methyl acrylate and ethyl acrylate. The shared core structure that forms the hapten is likely to be recognized by the same T-cells. Conversely, individuals sensitized to common acrylates should be considered at risk of reacting to this compound. Cross-reactivity with methacrylates is generally considered to be less frequent.[6]
Diagram of Structural Similarities and Cross-Reactivity Potential
Caption: Predicted cross-reactivity relationships between this compound and other acrylates.
Conclusion and Implications for Researchers
While direct quantitative data on the sensitization potency of this compound is lacking, a weight-of-evidence approach based on its chemical structure and data from analogous acrylates suggests that it should be handled as a weak to moderate skin sensitizer. The high probability of cross-reactivity with other simple acrylates, such as methyl and ethyl acrylate, is a critical consideration for both laboratory safety and in the development of materials that may come into contact with the skin.
For drug development professionals, the potential for cross-sensitization among acrylates underscores the importance of careful toxicological evaluation of any new chemical entity containing an acrylate or similar reactive moiety. In a research setting, appropriate personal protective equipment, including the use of nitrile gloves, is essential when handling this compound and other acrylate monomers to prevent primary sensitization.
Future research should aim to generate definitive LLNA or equivalent data for this compound to confirm its precise sensitization potency and allow for more accurate quantitative risk assessments.
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Dearman, R. J., Betts, C. J., Farr, C., McLaughlin, J., Berdasco, N., Wiench, K., & Kimber, I. (2007). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact Dermatitis, 57(4), 242–247. [Link]
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A Comparative Guide to the Kinetic Studies of Methyl Crotonate Reactions with Atmospheric Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Atmospheric Significance of Methyl Crotonate
This compound (CH₃CH=CHC(O)OCH₃), an α,β-unsaturated ester, is introduced into the atmosphere from both biogenic and anthropogenic sources. Its industrial applications include the manufacturing of polymers, resins, and as a fragrance component. Once in the troposphere, the fate of this compound is primarily dictated by its reactions with oxidizing radicals.[1][2] Understanding the kinetics of these reactions is crucial for accurately modeling air quality, assessing the potential for secondary organic aerosol (SOA) formation, and determining the atmospheric lifetime of this volatile organic compound (VOC). This guide provides a comparative analysis of the reaction rates and mechanisms of this compound with OH radicals, Cl atoms, and NO₃ radicals, supported by experimental and theoretical data.
Comparative Reaction Kinetics with Atmospheric Radicals
The reactivity of this compound towards atmospheric radicals varies significantly, influencing its atmospheric lifetime and degradation pathways. The primary reaction mechanism for OH, Cl, and NO₃ radicals with this compound is addition to the C=C double bond, with a smaller contribution from H-atom abstraction.[3][4][5]
Reaction with Hydroxyl Radical (OH)
The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction with this compound is rapid, making it the primary degradation pathway during the day.[6]
Mechanism: The OH radical predominantly adds to the carbon-carbon double bond, with addition to the C2 and C3 positions being the main channels.[3][4] Subsequent reactions of the resulting hydroxyalkyl radicals with O₂ lead to the formation of various oxygenated products. H-atom abstraction from the methyl groups is a minor channel.[7][8]
Products: Experimental studies have identified 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid as major products of the OH-initiated oxidation of this compound in the absence of NOx.[3][4] These products are consistent with the decomposition of 2,3- or 3,2-hydroxyalkoxy radicals formed after the initial OH addition.[3]
Reaction with Chlorine Atom (Cl)
Chlorine atoms can be significant oxidants in marine and coastal areas, as well as in regions with industrial chlorine sources. The reaction of Cl atoms with this compound is significantly faster than the corresponding OH radical reaction.[3][4]
Mechanism: Similar to the OH radical, the dominant reaction pathway for the Cl atom is addition to the C=C double bond.
Reaction with Nitrate Radical (NO₃)
The nitrate radical is the principal nighttime oxidant in the troposphere. While direct experimental data for the reaction of NO₃ with this compound is limited, studies on structurally similar α,β-unsaturated esters provide valuable insights. The presence of the electron-withdrawing ester group deactivates the double bond towards electrophilic addition by the NO₃ radical.[5]
Mechanism: The reaction proceeds via the addition of the NO₃ radical to the double bond. The rate of this reaction is highly dependent on the degree of substitution at the double bond.
Data Summary: A Comparative Table of Rate Constants
The following table summarizes the experimentally determined and theoretically calculated rate constants for the reactions of this compound with OH, Cl, and NO₃ radicals at room temperature.
| Radical | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| OH | (4.65 ± 0.65) x 10⁻¹¹ | Relative Rate Technique | [3][4] |
| Cl | (2.20 ± 0.55) x 10⁻¹⁰ | Relative Rate Technique | [3][4] |
| NO₃ | (1.85 ± 0.56) x 10⁻¹⁵ | Relative Rate Technique | [6] |
Methodologies for Kinetic Studies: A Closer Look
The determination of accurate rate constants for gas-phase radical reactions requires specialized experimental and theoretical techniques. This section provides an overview of the methodologies commonly employed in the study of this compound kinetics.
Experimental Approaches
Relative Rate Technique
The relative rate method is a widely used experimental approach for determining the rate constants of gas-phase reactions, particularly when the concentration of the radical species is difficult to measure directly.[9]
Step-by-Step Protocol for the Relative Rate Technique:
-
Chamber Preparation: A smog chamber, typically a large Teflon bag or a glass reactor, is filled with a bath gas (e.g., synthetic air or N₂).[4][6] The chamber is equipped with ports for introducing reactants and for sampling.
-
Reactant Introduction: Known concentrations of this compound (the substrate) and a reference compound with a well-established rate constant for the reaction with the radical of interest are introduced into the chamber.
-
Radical Generation: The radical species (OH, Cl, or NO₃) is generated in situ.
-
OH radicals are often produced by the photolysis of a precursor such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) using UV lamps.[3][4]
-
Cl atoms can be generated by the photolysis of molecular chlorine (Cl₂) or oxalyl chloride ((COCl)₂).[3][4]
-
NO₃ radicals are typically produced from the thermal decomposition of N₂O₅ or the reaction of NO₂ with O₃.[6]
-
-
Reaction Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).[3][4][10]
-
Data Analysis: The relative loss of the substrate and the reference compound is plotted according to the following equation: ln([Substrate]₀/[Substrate]t) = (k_substrate/k_reference) * ln([Reference]₀/[Reference]t) A linear fit of the data yields a slope equal to the ratio of the rate constants (k_substrate/k_reference). Knowing the rate constant of the reference reaction allows for the calculation of the rate constant for the reaction of interest.[9]
Causality Behind Experimental Choices: The choice of the reference compound is critical and should have a rate constant of a similar order of magnitude to the reaction being studied to ensure that both compounds decay at comparable rates. The use of a large smog chamber minimizes wall losses of reactants and products.[1][6] GC-FID is chosen for its high sensitivity and selectivity for organic compounds.[10]
Flash Photolysis
Flash photolysis is an absolute rate technique used to study fast reactions. It involves the rapid generation of a high concentration of radicals followed by time-resolved monitoring of their decay.[1][11]
Step-by-Step Protocol for Flash Photolysis:
-
Radical Generation: A short, intense pulse of light (e.g., from an excimer laser) is used to photolyze a precursor molecule, generating a high concentration of the radical of interest in a reaction cell.[11][12]
-
Reaction Initiation: The radicals then react with the substrate (this compound) present in excess in the reaction cell.
-
Time-Resolved Detection: The decay of the radical concentration is monitored in real-time using a sensitive detection technique, such as resonance fluorescence or laser-induced fluorescence (LIF).[13]
-
Data Analysis: The pseudo-first-order rate coefficient for the radical decay is determined from the exponential decay curve. By varying the concentration of the substrate, the bimolecular rate constant can be obtained from a plot of the pseudo-first-order rate coefficient versus the substrate concentration.
Causality Behind Experimental Choices: Flash photolysis is ideal for studying fast reactions where the relative rate technique may not be suitable. The use of a laser allows for the generation of a high, instantaneous concentration of radicals, and sensitive detection techniques like LIF are necessary to monitor the low concentrations of these transient species.[13]
Theoretical Approaches
Computational chemistry provides a powerful tool for investigating reaction mechanisms and calculating rate constants, complementing experimental studies.[5][14]
Transition State Theory (TST)
Transition State Theory is a fundamental theory used to calculate the rate constants of elementary reactions.[5] It assumes that a quasi-equilibrium is established between the reactants and the transition state, which is the highest energy point along the reaction coordinate. The rate constant is then calculated based on the properties of the transition state.
Computational Workflow:
-
Geometry Optimization: The geometries of the reactants, transition state, and products are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
-
Energy Calculation: High-level electronic structure calculations are performed to obtain accurate energies of the reactants and the transition state to determine the activation energy.
-
Rate Constant Calculation: The rate constant is calculated using the TST equation, which incorporates the activation energy and the partition functions of the reactants and the transition state.[5]
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory
For reactions that involve the formation of a transient, energized intermediate, such as the addition of a radical to a double bond, RRKM theory is often employed. This theory accounts for the redistribution of energy within the intermediate and its subsequent unimolecular reactions (e.g., stabilization or dissociation).[14]
Visualizing the Processes
Reaction Mechanisms
Experimental Workflow: Relative Rate Technique
Conclusion and Future Outlook
This guide has provided a comparative analysis of the gas-phase reactions of this compound with OH, Cl, and NO₃ radicals. The experimental data clearly demonstrates that the reaction with Cl atoms is the fastest, followed by the OH radical, while the reaction with the NO₃ radical is significantly slower. The OH radical reaction is the dominant atmospheric loss process for this compound during the daytime, leading to the formation of smaller oxygenated organic compounds.
Future research should focus on obtaining more direct experimental data for the reaction of this compound with the NO₃ radical to reduce the uncertainty in its nighttime atmospheric lifetime. Furthermore, detailed product studies under a wider range of atmospheric conditions, including varying NOx levels, are needed to better understand the formation of secondary organic aerosols from the oxidation of this compound. The continued synergy between advanced experimental techniques and high-level theoretical calculations will be crucial in refining our understanding of the atmospheric chemistry of unsaturated esters.
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Teruel, M. A., et al. (2012). Gas-Phase Oxidation of this compound and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms. The Journal of Physical Chemistry A, 116(24), 6127-6133. [Link]
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Teruel, M. A., et al. (2012). Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. PubMed, 22339496. [Link]
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Wang, S., et al. (2018). Theoretical studies on the reaction kinetics of this compound with hydroxyl radical. Sustainable Energy & Fuels, 2(2), 392-402. [Link]
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A Comparative Vibrational Spectroscopy Guide to Methyl Acrylate and Methyl Crotonate
In the realm of polymer chemistry, quality control, and reaction monitoring, the precise identification of isomeric precursors is paramount. Methyl acrylate and methyl crotonate, both α,β-unsaturated esters with the chemical formula C₄H₆O₂, serve as fundamental building blocks for a vast array of polymeric materials. Despite their identical chemical formula, the structural difference—the position of the methyl group on the carbon-carbon double bond—gives rise to distinct vibrational spectra. This guide provides an in-depth comparative analysis of their Fourier-Transform Infrared (FTIR) and Raman spectra, grounded in experimental data and computational insights, to serve as a definitive reference for researchers and professionals in the field.
Molecular Structure and Conformational Isomerism: The Root of Spectral Differences
The key to understanding the vibrational differences between methyl acrylate and this compound lies in their molecular structure and the resulting conformational possibilities. Both molecules can exist as a mixture of two planar conformers, s-cis and s-trans, arising from rotation around the C-C single bond between the carbonyl and vinyl groups.[1][2]
-
Methyl Acrylate: The double bond is terminal, leading to a less sterically hindered system.
-
This compound: The presence of a methyl group on the β-carbon of the double bond introduces additional steric and electronic effects that influence the vibrational modes.
Studies have shown that for both molecules in the liquid phase, an equilibrium exists between the s-cis and s-trans conformers.[1][2] However, the energy difference and population of these conformers vary, which can lead to subtle but measurable differences in their vibrational spectra, particularly in solution or the gas phase. In the solid phase, typically only the more stable conformer is present.[1][2]
Below is a diagram illustrating the structures of these two molecules.
Caption: Molecular structures of Methyl Acrylate and this compound.
Comparative Analysis of Key Vibrational Modes
The most informative regions in the IR and Raman spectra for distinguishing between these two isomers are the C=O stretching, C=C stretching, and the C-H bending regions. The conjugation of the C=C and C=O bonds in both molecules results in a lowering of their respective stretching frequencies compared to their non-conjugated counterparts.
Carbonyl (C=O) Stretching Region (1700-1750 cm⁻¹)
The C=O stretching vibration is typically one of the strongest absorptions in the infrared spectrum.
-
Methyl Acrylate: The C=O stretching band is observed around 1725-1730 cm⁻¹ .[3]
-
This compound: The C=O stretching band appears at a slightly lower wavenumber, typically around 1720-1725 cm⁻¹ .
This subtle shift can be attributed to the electron-donating effect of the methyl group on the double bond in this compound, which enhances the resonance effect, slightly weakening the C=O bond and thus lowering its vibrational frequency.
Carbon-Carbon Double Bond (C=C) Stretching Region (1620-1660 cm⁻¹)
The position and intensity of the C=C stretching mode are highly diagnostic.
-
Methyl Acrylate: Exhibits a strong C=C stretching band around 1635-1640 cm⁻¹ .[3]
-
This compound: Shows a C=C stretching band at a higher frequency, typically in the range of 1655-1660 cm⁻¹ .
The higher frequency for the C=C stretch in this compound is a consequence of the substitution on the double bond. The additional methyl group leads to a stiffer double bond, requiring more energy to excite its stretching vibration. Furthermore, the intensity of the C=C stretching band in Raman spectra is often more pronounced for this compound due to the increased polarizability of the substituted double bond.
C-H Bending (Out-of-Plane) Region (800-1000 cm⁻¹)
The out-of-plane C-H bending vibrations of the vinyl group are also characteristic.
-
Methyl Acrylate: As a monosubstituted alkene, it displays a strong absorption band around 980-990 cm⁻¹ and another one around 810-815 cm⁻¹ corresponding to the out-of-plane bending of the vinyl C-H bonds.
-
This compound: Being a trans-1,2-disubstituted alkene, it is characterized by a strong out-of-plane C-H bending absorption near 965-970 cm⁻¹ .
Tabulated Vibrational Frequencies
The following table summarizes the key experimental vibrational frequencies for methyl acrylate and this compound, providing a quick reference for spectral identification.
| Vibrational Mode | Methyl Acrylate (cm⁻¹) | This compound (cm⁻¹) | Technique |
| C=O Stretch | ~1728 | ~1723 | FTIR/Raman |
| C=C Stretch | ~1638 | ~1657 | FTIR/Raman |
| =C-H Stretch | ~3040, ~3015 | ~3030 | FTIR/Raman |
| CH₃ Stretch (ester) | ~2960 | ~2955 | FTIR/Raman |
| CH₃ Stretch (vinyl) | N/A | ~2920 | FTIR/Raman |
| C-O-C Asymmetric Stretch | ~1275 | ~1270 | FTIR |
| C-O-C Symmetric Stretch | ~1195 | ~1175 | FTIR |
| =C-H Out-of-Plane Bend | ~985, ~812 | ~968 | FTIR |
Note: These are approximate values and can vary slightly based on the physical state (liquid, solid, gas) and solvent used.
Experimental and Computational Methodologies
The vibrational assignments presented here are corroborated by a combination of experimental techniques and computational modeling.
Experimental Protocol: FTIR and Raman Spectroscopy
A standard workflow for acquiring and comparing the vibrational spectra of these compounds is as follows:
Caption: General workflow for comparative vibrational analysis.
-
Sample Preparation: High-purity liquid samples of methyl acrylate and this compound are used. For FTIR, Attenuated Total Reflectance (ATR) is often preferred for its simplicity, though transmission cells can also be used. For Raman, samples can be analyzed in glass vials.
-
Data Acquisition: Spectra are recorded under consistent instrumental conditions (e.g., resolution, number of scans) to ensure comparability.
-
Data Processing: Acquired spectra are subjected to baseline correction and normalization to facilitate direct comparison.
The choice between FTIR and Raman spectroscopy can be strategic. FTIR is highly sensitive to polar functional groups like C=O, while Raman excels in detecting non-polar bonds like C=C and can offer better spatial resolution.[4]
Computational Corroboration: The Power of DFT
To support experimental band assignments and understand the nature of the vibrations, computational methods such as Density Functional Theory (DFT) are invaluable.[5][6]
-
Geometry Optimization: The molecular geometries of the s-cis and s-trans conformers for both molecules are optimized.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structures.
-
Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data.
These calculations not only confirm the assignments of the major bands but also help to identify overlapping peaks and understand the contributions of different atomic motions to a particular vibrational mode.
Conclusion: A Clear Spectral Distinction
While methyl acrylate and this compound are structural isomers, their vibrational spectra exhibit clear and reproducible differences that allow for their unambiguous identification. The key distinguishing features are:
-
The higher C=C stretching frequency in this compound (~1657 cm⁻¹) compared to methyl acrylate (~1638 cm⁻¹).
-
The characteristic out-of-plane C-H bending modes reflecting the different substitution patterns on the double bond.
-
A subtle but consistent lower C=O stretching frequency for this compound.
By leveraging a combined approach of high-quality experimental spectroscopy and computational analysis, researchers and quality control professionals can confidently differentiate between these two important monomers, ensuring the integrity of their materials and processes.
References
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Faria, M. D. G., Teixeira-Dias, J. J. C., & Fausto, R. (1991). Conformational stability for methyl acrylate: a vibrational spectroscopic and ab initio MO study. Vibrational Spectroscopy, 2(1), 43–60. [Link]
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Dulce, M. (1991). Vibrational spectra and structure of methyl trans-crotonate. Analytica Chimica Acta, 253(2–3), 107–123. [Link]
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Warse, A. W. (n.d.). A Comparative study of the characteristic vibrations of methyl acrylate, methyl methacrylate, methyl trans crotonate and methyl. International Journal of ChemTech Research. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR vs. Gas Chromatography for Methyl Crotonate
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and reproducibility. For reactive monomers like methyl crotonate, an α,β-unsaturated ester prone to polymerization and isomerization, this task presents unique challenges. This guide provides an in-depth comparison of two powerful analytical techniques for assessing its purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). As we delve into the methodologies, we will explore the underlying principles, experimental nuances, and data-driven comparisons to empower researchers and drug development professionals in making informed analytical choices.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a valuable building block in organic synthesis, but its reactivity can also be its downfall. Impurities, whether they are residual starting materials, side-products, or isomers (cis/trans), can significantly impact reaction yields, polymer properties, and the safety profile of final products. Therefore, a robust and accurate purity assessment method is paramount.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative NMR stands out as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating the signal.[1][2][3] This fundamental principle allows for the determination of the absolute purity of a substance without the need for a structurally identical reference standard of the analyte.[4][5]
The Causality Behind Key qNMR Experimental Choices
The success of a qNMR experiment hinges on a series of carefully considered parameters and components, each chosen to ensure the integrity of the "signal-to-nuclei" proportionality.
1. The Internal Standard: The Anchor of Accuracy
The internal standard (IS) is a stable compound of known high purity (≥99%) that is added in a precisely weighed amount to the sample.[6] It serves as the reference against which the analyte is quantified.[6][7]
-
Selection Criteria for an Ideal Internal Standard:
-
High Purity and Stability: The IS must be chemically inert under the experimental conditions and have a certified purity.[6]
-
Signal Resolution: Its NMR signals should be simple (preferably a singlet) and well-resolved from the analyte and any impurity signals.[8]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[6]
-
Minimal Hygroscopicity and Volatility: This ensures accurate weighing.[2]
-
For this compound analysis in a common solvent like chloroform-d (CDCl₃), Maleic Acid or Dimethyl Sulfone (DMSO₂) are excellent choices for an internal standard.[6][9]
2. Longitudinal Relaxation (T₁): Ensuring Full Signal Recovery
A critical parameter in qNMR is the relaxation delay (D1), which is the time allowed for the nuclei to return to their equilibrium state after being excited by a radiofrequency pulse.[10][11] If this delay is too short, the signal intensity will be attenuated, leading to inaccurate quantification.[12][13]
-
The 5xT₁ Rule: To ensure over 99% relaxation, the relaxation delay should be at least five times the longest T₁ value of any proton being quantified in both the analyte and the internal standard.[10][11][12]
-
Determining T₁: The inversion-recovery experiment is the standard method for measuring T₁ values.[10][12] This involves a series of spectra acquired with varying delay times after an initial 180° pulse that inverts the magnetization.[10][12]
3. The Pulse Angle: The Excitation Factor
A 90° pulse angle is typically used to maximize the signal for a single scan. Consistent and accurately calibrated pulse widths are essential for reproducibility.
qNMR Workflow: From Sample Preparation to Purity Calculation
The entire qNMR process is designed as a self-validating system, where precision in each step contributes to the final accuracy.
Caption: Workflow for quantitative NMR (qNMR) analysis.
The Purity Calculation
The purity of this compound is calculated using the following formula:[3]
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
For this compound, the distinct signals of the vinyl protons or the methyl ester protons can be used for quantification.[14][15][16]
Gas Chromatography (GC): A Comparative Separation Technique
Gas chromatography is a powerful separation technique well-suited for volatile compounds like this compound.[17][18] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.
Principles of GC for Purity Assessment
In GC, a sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a column.[] The separation occurs based on the boiling points of the components and their interactions with the stationary phase. A common detector for purity analysis is the Flame Ionization Detector (FID), which generates a signal proportional to the amount of organic analyte being burned.
Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[20]
GC Workflow
Caption: Workflow for Gas Chromatography (GC) analysis.
Head-to-Head Comparison: qNMR vs. GC
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) with FID |
| Principle | Signal area is directly proportional to the number of nuclei.[1][2] | Signal is generated by the combustion of organic compounds. |
| Quantification | Absolute quantification using a certified internal standard.[4] | Relative quantification based on area percent. Assumes equal detector response for all components. |
| Reference Standard | Requires a certified internal standard, which can be structurally different from the analyte.[5] | Does not strictly require a standard for area percent purity, but response factors may vary for different impurities, impacting accuracy. |
| Sample Preparation | Requires precise weighing of both analyte and internal standard.[21] | Simpler sample preparation, typically involving dilution in a suitable solvent. |
| Analysis Time | Can be longer due to the need for long relaxation delays (can be >10 minutes per sample). | Typically faster analysis times (a few minutes per sample). |
| Structural Info | Provides detailed structural information, aiding in impurity identification from the same spectrum.[7] | Provides retention time data. Identification requires coupling with a mass spectrometer (GC-MS). |
| Destructive? | No, the sample can be recovered.[4] | Yes, the sample is combusted in the detector. |
| Selectivity | Excellent for distinguishing isomers and structurally similar compounds. | Dependent on column selection and temperature programming. Co-elution of impurities can be an issue. |
| Traceability | Can be SI-traceable, qualifying it as a primary ratio method.[22] | Not a primary method; relies on assumptions about detector response. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by ¹H qNMR
1. Sample and Standard Preparation: a. Accurately weigh approximately 15 mg of Maleic Acid (Internal Standard, Purity ≥ 99.5%) into a clean vial. Record the mass to 0.01 mg. b. Accurately weigh approximately 20 mg of the this compound sample into the same vial. Record the mass to 0.01 mg. c. Add approximately 0.75 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. d. Vortex the vial until both the internal standard and the analyte are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (Example on a 400 MHz Spectrometer): a. T₁ Measurement (Inversion-Recovery): Perform an inversion-recovery experiment on a representative sample to determine the T₁ values for the protons of both this compound and maleic acid. Identify the longest T₁ value. b. Quantitative ¹H NMR Acquisition:
- Pulse Program: Standard 90° pulse sequence.
- Relaxation Delay (D1): Set to ≥ 5 times the longest measured T₁.
- Acquisition Time (AQ): ~2-4 seconds.
- Number of Scans (NS): 16-64 (to achieve a good signal-to-noise ratio).
- Temperature: 298 K.
3. Data Processing and Calculation: a. Apply Fourier transform, phase correction, and baseline correction to the acquired FID. b. Integrate the singlet from maleic acid (~6.3 ppm) and a well-resolved signal from this compound (e.g., the methoxy singlet at ~3.7 ppm). c. Use the qNMR purity formula to calculate the weight percent purity of the this compound sample.
Protocol 2: Purity Determination of this compound by GC-FID
1. Sample Preparation: a. Prepare a stock solution of this compound at approximately 1000 µg/mL in acetone. b. Prepare a working sample by diluting the stock solution to approximately 100 µg/mL in acetone.
2. GC-FID Instrument Conditions (Example):
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (Split mode, e.g., 50:1).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Detector: FID at 280 °C.
3. Data Analysis: a. Integrate all peaks in the resulting chromatogram, excluding the solvent peak. b. Calculate the area percent for the this compound peak: Area % = (Area of this compound peak / Total area of all peaks) * 100
Conclusion: Choosing the Right Tool for the Job
Both qNMR and GC are powerful techniques for assessing the purity of this compound, but they offer different strengths.
Quantitative NMR is the superior choice when absolute accuracy, traceability, and structural confirmation are paramount.[4][5][22] Its non-destructive nature and ability to provide direct structural information on impurities make it an invaluable tool in research, development, and for the certification of reference materials.[4][23] The trade-offs are longer analysis times and the need for meticulous sample preparation.
Gas Chromatography excels in high-throughput screening and routine quality control where speed is essential. It is highly sensitive and excellent for detecting volatile impurities. However, its reliance on the area percent method introduces an assumption of equal detector response for all compounds, which can compromise accuracy if impurities have significantly different chemical structures. For definitive impurity identification, GC must be coupled with mass spectrometry.
For drug development professionals and researchers, a hybrid approach is often ideal. GC can be used for rapid screening of multiple batches, while qNMR provides the definitive, accurate purity assessment for lead candidates, reference standard qualification, and in-depth impurity characterization. Understanding the causality behind the experimental choices in each technique is the key to generating reliable and defensible purity data.
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Ihara, T., et al. (n.d.). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to the Polymerization of Methyl Crotonate: Performance Across Key Techniques
For Researchers, Scientists, and Drug Development Professionals
Methyl crotonate, a bio-renewable monomer, presents a unique set of challenges and opportunities in polymer synthesis.[1][2] Its β-substituted α,β-unsaturated ester structure imparts significant steric hindrance and the presence of acidic γ-protons, rendering it notoriously difficult to polymerize using conventional methods.[3] This guide offers an in-depth comparison of the performance of this compound across various polymerization techniques, providing experimental insights and detailed protocols to navigate the complexities of this promising monomer.
The Challenge of Polymerizing this compound
The primary obstacle in the polymerization of this compound lies in its molecular structure. Unlike its α-substituted isomer, methyl methacrylate, the methyl group in the β-position sterically hinders the approach of propagating radical or ionic species to the double bond. Furthermore, the acidity of the protons on the γ-methyl group can lead to chain transfer reactions, particularly in anionic polymerization, which can prematurely terminate polymer growth.[3] Consequently, conventional free-radical and anionic polymerization techniques are generally ineffective for the homopolymerization of this compound.[3][4]
Successful Polymerization Strategies: A Detailed Comparison
Recent advancements in polymer chemistry have opened new avenues for the successful polymerization of this compound, yielding well-defined polymers with desirable properties. This section provides a detailed overview of two such powerful techniques: Group Transfer Polymerization (GTP) and Lewis Pair Polymerization (LPP).
Group Transfer Polymerization (GTP)
GTP stands out as a robust method for the controlled polymerization of alkyl crotonates, including this compound. This technique, which involves the transfer of a silyl group during the addition of monomer units, allows for the synthesis of polymers with narrow molecular weight distributions (MWD) and predictable molecular weights.[5][6]
Poly(this compound) (PMeCr) synthesized via GTP exhibits several advantageous properties. Notably, it possesses a higher glass transition temperature (Tg) of 122 °C compared to poly(methyl methacrylate) (PMMA) prepared by GTP (104 °C).[1][5][7] Furthermore, PMeCr demonstrates superior thermal stability, with a 5% weight loss temperature (Td5) of 359 °C, significantly higher than that of PMMA (304 °C).[1][5][7] Films produced from poly(alkyl crotonate)s have shown high total light transmittance (up to 91.9%) and low haze (<5%), comparable to PMMA films.[1][5]
| Parameter | Value | Reference |
| Molecular Weight Distribution (MWD/PDI) | As low as 1.14 | [1][5][7] |
| Glass Transition Temperature (Tg) | 122 °C | [1][5][7] |
| 5% Weight Loss Temperature (Td5) | 359 °C | [1][5][7] |
This protocol is adapted from established procedures for the GTP of alkyl crotonates.[7]
Materials:
-
Ethyl crotonate (EtCr)
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) (initiator)
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6F5CHTf2) (catalyst)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
All manipulations should be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glovebox, add ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and 20 mL of anhydrous CH2Cl2 to a Schlenk tube equipped with a magnetic stir bar.
-
Prepare a catalyst solution by dissolving C6F5CHTf2 (e.g., 22.3 mg, 0.050 mmol) in 5 mL of anhydrous CH2Cl2 in a separate vial.
-
Cool the monomer/initiator solution to the desired reaction temperature (e.g., -40 °C) in a cooling bath.
-
Initiate the polymerization by adding the catalyst solution to the monomer/initiator mixture via syringe.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours) with continuous stirring.
-
Quench the polymerization by pouring the reaction mixture into methanol (e.g., 10 mL).
-
Remove the solvents by evaporation under reduced pressure to yield the crude polymer.
-
Purify the polymer by reprecipitation from a suitable solvent system (e.g., dissolving in CH2Cl2 and precipitating in hexane).
-
Dry the purified polymer under vacuum to a constant weight.
-
Inert Atmosphere: The organosilicon initiator (MTS) and the propagating species are sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent premature termination and ensure a controlled polymerization.
-
Low Temperature: Performing the reaction at lower temperatures (e.g., -40 °C) helps to control the polymerization rate and minimize side reactions, leading to a narrower molecular weight distribution.[7]
-
Catalyst Choice: Organic superacids like C6F5CHTf2 have been shown to be effective catalysts for the GTP of crotonates.[7]
Lewis Pair Polymerization (LPP)
LPP has emerged as a highly effective method for the polymerization of this compound, capable of producing high molecular weight polymers under ambient conditions.[4][8] This technique utilizes a combination of a Lewis acid and a Lewis base that do not form a classical adduct but rather act in a concerted manner to activate the monomer.
LPP can yield poly(this compound) with number-average molecular weights (Mn) up to 161 kg/mol .[4] The nature of the Lewis pair and the reaction conditions can be tuned to control the polymerization, leading to either catalytic production of lower molecular weight polymer or non-catalytic formation of high molecular weight polymer.[4]
| Parameter | Value | Reference |
| Number-Average Molecular Weight (Mn) | Up to 161 kg/mol | [4] |
This protocol is based on a reported procedure for the LPP of this compound.[4]
Materials:
-
This compound (MC)
-
Sterically encumbered methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) (Lewis Acid)
-
N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) (Lewis Base)
-
Toluene (optional, for stock solutions)
-
Deuterated chloroform (CDCl3) with benzoic acid (for quenching and NMR analysis)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
Procedure:
-
All manipulations are to be carried out in an inert gas (Ar or N2)-filled glovebox or on a dual-manifold Schlenk line.
-
In a typical procedure, premix this compound (e.g., 5.0 mmol, 0.53 mL) with the desired amount of the Lewis acid (e.g., MAD) and stir for 10 minutes.
-
Add the this compound/Lewis acid solution to the solid Lewis base (e.g., an NHC).
-
For kinetic experiments or high monomer-to-Lewis base ratios, a stock solution of the Lewis base in toluene can be prepared and added to the monomer/Lewis acid mixture.
-
Allow the polymerization to proceed at ambient temperature. The reaction mixture may become a solid block upon full conversion.
-
To quench the reaction and determine conversion, dissolve the polymer in CDCl3 containing a known amount of a standard (e.g., benzoic acid).
-
Analyze the solution by 1H NMR to calculate monomer conversion by comparing monomer and polymer signal integrations.
-
The polymer can be purified by precipitation in methanol.
-
Lewis Pair Selection: The choice of the Lewis acid and Lewis base is critical. A sterically hindered Lewis acid like MAD and a strong Lewis base like an NHC can effectively activate the this compound monomer.[4]
-
Solvent-Free Conditions: The ability to perform the polymerization under solvent-free conditions is advantageous for green chemistry and can lead to higher reaction rates.[4]
-
Quenching: Quenching with a protic source like benzoic acid in CDCl3 allows for simultaneous termination of the polymerization and preparation of the sample for NMR analysis to determine conversion.[4]
Unsuccessful and Challenging Polymerization Techniques
While GTP and LPP have proven successful, other common polymerization techniques face significant hurdles with this compound.
Free Radical Polymerization
Conventional free radical polymerization, using common initiators like AIBN, is generally ineffective for the homopolymerization of this compound.[2][9] The steric hindrance from the β-methyl group severely limits the propagation rate. However, this compound can undergo copolymerization with other vinyl monomers, often resulting in alternating copolymers.[2][9] Studies on the reaction of this compound with hydroxyl radicals have provided kinetic data that underscore its reactivity patterns.[10][11][12][13]
Anionic Polymerization
Similar to free radical polymerization, conventional anionic polymerization of this compound is not readily achieved.[4] The presence of acidic protons on the γ-methyl group can lead to chain transfer reactions, where the propagating anionic center is terminated by proton abstraction from another monomer molecule. This side reaction severely limits the achievable molecular weight.
Controlled Radical Polymerization: ATRP and RAFT
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful techniques for synthesizing well-defined polymers from a wide range of monomers.[14][15] However, there is a lack of evidence for the successful homopolymerization of this compound using these methods. The low reactivity of the crotonate radical makes it a poor propagating species, which can lead to slow and uncontrolled polymerizations. While some studies have explored the incorporation of crotonate moieties into polymers via ATRP using hybrid monomers, the direct, controlled homopolymerization of this compound remains a significant challenge.[16]
Visualizing Polymerization Mechanisms
To better understand the processes discussed, the following diagrams illustrate the general mechanisms of GTP and LPP.
Caption: Generalized mechanism of Group Transfer Polymerization (GTP).
Caption: Simplified mechanism of Lewis Pair Polymerization (LPP).
Conclusion
The polymerization of this compound is a challenging yet achievable goal with the selection of appropriate, non-conventional techniques. While traditional free radical and anionic methods are largely ineffective for homopolymerization, Group Transfer Polymerization and Lewis Pair Polymerization have demonstrated significant success. GTP offers excellent control over polymer properties, yielding materials with high thermal stability and optical clarity. LPP provides a powerful route to high molecular weight polymers under mild conditions. For researchers and professionals working with this bio-renewable monomer, a thorough understanding of the interplay between its structure and the polymerization mechanism is paramount for designing novel materials with tailored properties.
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A Comparative Guide to the Validation of Methyl Crotonate as a Surrogate for Biodiesel Combustion Studies
Introduction: The Imperative for a Reliable Biodiesel Surrogate
Biodiesel, a renewable fuel derived from vegetable oils and animal fats, presents a complex challenge for combustion researchers. It is not a single chemical but a blend of various fatty acid methyl esters (FAMEs), differing in alkyl chain length and degree of saturation. This complexity makes the development of detailed chemical kinetic models computationally prohibitive and experimental analysis difficult to standardize. To overcome this, the scientific community relies on "surrogate" fuels—simpler, well-defined mixtures of a few components designed to emulate the combustion behavior of the real fuel.
The selection of an appropriate surrogate is paramount for accurately predicting key combustion phenomena such as ignition delay, flame propagation, and pollutant formation. A critical component in many biodiesels is the presence of unsaturated FAMEs (containing carbon-carbon double bonds), which significantly influence combustion chemistry, particularly soot formation. This guide provides an in-depth validation of methyl crotonate (MC), a small unsaturated ester, as a surrogate component to represent these unsaturated species in biodiesel. We will objectively compare its performance against common alternatives, supported by experimental data, and detail the rigorous protocols required for its validation.
The Rationale for this compound: Capturing Unsaturation
This compound (CH₃CH=CHC(=O)OCH₃) is proposed as a biodiesel surrogate component primarily because it contains the essential chemical features of unsaturated FAMEs in a compact structure. Its inclusion in surrogate models is driven by several key factors:
-
Representation of Unsaturation: The C=C double bond is the most critical feature of this compound. This bond is known to play a major role in the combustion chemistry of unsaturated biodiesel fuels, especially concerning soot emissions.[1]
-
Computational Efficiency: The relatively small size of the this compound molecule allows for the development and validation of detailed chemical kinetic models without the overwhelming complexity of the large esters found in real biodiesel.[1][2]
-
Component in Multi-Component Surrogates: Real-world biodiesel contains both saturated and unsaturated esters. Therefore, this compound is rarely used alone. It is typically blended with a saturated ester, such as methyl decanoate (MD), to create a binary surrogate. This approach allows the model to match critical properties of the target biodiesel, including its cetane number, H/C ratio, and degree of unsaturation.[3][4]
Comparative Analysis: this compound vs. Saturated Ester Surrogates
The validity of this compound is best understood by comparing its combustion characteristics to those of saturated esters, which are often used to represent the other major fraction of biodiesel. The two most common saturated alternatives are methyl butanoate (MB) and methyl decanoate (MD).
-
Methyl Butanoate (MB): A small, saturated ester (C₅H₁₀O₂) often used as a foundational model compound for ester combustion due to its simplicity.[5][6][7]
-
Methyl Decanoate (MD): A longer-chain saturated ester (C₁₁H₂₂O₂) that better represents the molecular weight and chain length of the saturated FAMEs commonly found in rapeseed and soybean-derived biodiesels.[8][9][10]
The following sections and data tables compare these three molecules across critical combustion metrics.
Key Performance Metric: Soot Formation
Soot formation is a primary differentiator. The presence of a C=C double bond in this compound dramatically increases its propensity to form soot precursors compared to its saturated counterparts.
Experimental studies using coflow laminar diffusion flame burners and laser-induced incandescence have conclusively shown that this compound has a much stronger tendency to produce soot.[11][12] The amount of soot formed in an MC flame is significantly larger than in an MB flame, and the resulting soot particles are also larger.[13] Kinetic modeling reveals that the dominant pathways for forming polycyclic aromatic hydrocarbons (PAHs), the building blocks of soot, are far more active during MC oxidation.[11][12] This makes this compound an essential, non-negotiable component for any surrogate aiming to predict the emissions of biodiesels derived from feedstocks rich in unsaturated fats like soy or canola oil.
Key Performance Metric: Ignition Delay and Reactivity
Autoignition characteristics, quantified by ignition delay time (IDT), are crucial for engine applications. The double bond in this compound influences its reactivity, especially at the low-to-intermediate temperatures relevant to compression ignition engines.
Studies in rapid compression machines (RCMs) and shock tubes are used to measure IDTs across a range of temperatures and pressures.[2][14] While at very high temperatures (>900 K) the influence of the double bond on ignition delay can be minor, it plays a more significant role in the low-temperature and negative temperature coefficient (NTC) regimes.[15] The development of kinetic models must incorporate low-temperature oxidation pathways to accurately predict the ignition behavior of this compound.[2] A surrogate mixture containing both this compound and a saturated ester like methyl decanoate can be tuned to match the overall ignition quality (e.g., derived cetane number) of a target biodiesel fuel.[3]
Data Presentation: Surrogate Properties and Performance
The following tables summarize the physical properties and comparative combustion performance of this compound and its common saturated alternatives.
Table 1: Physical and Chemical Properties of Biodiesel Surrogate Components
| Property | This compound (MC) | Methyl Butanoate (MB) | Methyl Decanoate (MD) |
| Molecular Formula | C₅H₈O₂ | C₅H₁₀O₂ | C₁₁H₂₂O₂ |
| Molecular Weight ( g/mol ) | 100.12 | 102.13 | 186.30 |
| H/C Atomic Ratio | 1.60 | 2.00 | 2.00 |
| C=C Double Bond | Yes (1) | No (0) | No (0) |
| Represents | Unsaturated FAMEs | Saturated FAMEs (short) | Saturated FAMEs (long) |
Table 2: Comparative Combustion Characteristics
| Characteristic | This compound (MC) | Methyl Butanoate (MB) | Methyl Decanoate (MD) |
| Sooting Tendency | High[11][12] | Low[11][12] | Low |
| PAH Formation | Significantly Higher vs. MB[11] | Low[11] | Low |
| Peak Laminar Flame Speed | ~45 cm/s (at 333K, 1 atm)[16] | ~41 cm/s (at 333K, 1 atm)[16] | ~38 cm/s (at 470K, 1 atm)[17] |
| Low-Temp. Reactivity | Influenced by double bond chemistry[2][15] | Exhibits NTC behavior[7] | Exhibits strong NTC behavior[3] |
Experimental Protocols for Surrogate Validation
The validation of a surrogate is not a theoretical exercise; it requires rigorous experimental verification using specialized apparatus. Each protocol is a self-validating system where experimental results provide the targets that a robust chemical kinetic model must accurately predict.
Protocol 1: Ignition Delay Time Measurement in a Shock Tube
This method is the gold standard for acquiring autoignition data at high temperatures and pressures, simulating conditions after fuel injection in a diesel engine.
Methodology:
-
Mixture Preparation: A precise mixture of the surrogate fuel (e.g., this compound), an oxidizer (typically air), and a diluent (e.g., Argon) is prepared in a mixing tank. The low vapor pressure of some surrogates may require an aerosol-based shock tube approach.[14][18]
-
Diaphragm Rupture: A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a primary shock wave that travels through the fuel-oxidizer mixture.
-
Shock Heating: The shock wave compresses and heats the gas mixture. It then reflects off the end wall of the shock tube, further and nearly instantaneously increasing the temperature and pressure to the desired test conditions.
-
Ignition Event: The mixture auto-ignites after a characteristic time delay.
-
Data Acquisition: Ignition is detected by a sharp pressure rise measured by a transducer at the end wall and/or by detecting light emission from radical species like OH* using a photodetector. The time between the shock reflection and the onset of ignition is the ignition delay time.[15]
Protocol 2: Sooting Propensity Measurement in a Coflow Diffusion Flame
This protocol provides quantitative data on the tendency of a fuel to form soot, which is critical for validating the emissions prediction of a surrogate.
Methodology:
-
Flame Generation: The surrogate fuel is vaporized, mixed with a carrier gas (e.g., nitrogen), and passed through a central tube in a burner. A co-annular flow of oxidizer (air) surrounds the fuel jet, creating a stable, laminar diffusion flame.
-
Soot Volume Fraction Measurement: The soot concentration within the flame is quantified using Laser-Induced Incandescence (LII). A high-energy laser pulse rapidly heats the soot particles to their vaporization temperature, causing them to incandesce (emit light).
-
Signal Detection: The incandescence signal is captured by a detector (e.g., a photomultiplier tube or ICCD camera). The intensity of this signal is directly proportional to the soot volume fraction.[11][12]
-
Data Analysis: By scanning the laser across the flame, a 2D map of the soot volume fraction can be constructed, providing a detailed target for computational fluid dynamics simulations using the surrogate's kinetic model.[11]
Visualization of the Surrogate Validation Workflow
The following diagrams illustrate the logic behind the surrogate strategy and the experimental workflow for its validation.
Caption: Logical flow from complex real biodiesel to a simplified surrogate for modeling and prediction.
Caption: Iterative workflow for the experimental validation and kinetic modeling of a biodiesel surrogate.
Authoritative Conclusion
The validation of this compound as a surrogate for biodiesel combustion is a testament to the principle that molecular structure dictates chemical reactivity. Our analysis, grounded in extensive experimental evidence, confirms that this compound is not merely a convenient choice but a scientifically necessary one for any surrogate aiming to replicate the combustion of unsaturated biodiesels.
The causality is clear: the C=C double bond in this compound provides a direct chemical pathway for the formation of resonance-stabilized radicals, which are well-established precursors to aromatic rings and, ultimately, soot.[11] Saturated surrogates like methyl butanoate and methyl decanoate lack this pathway and therefore fundamentally fail to predict the higher sooting tendencies observed in many real biodiesels.[12]
While no single molecule can perfectly represent a complex fuel, a multi-component surrogate that includes this compound to account for unsaturation and a larger saturated ester like methyl decanoate for chain-length effects provides a robust and validated platform for predictive combustion modeling.[3][4] This approach empowers researchers to develop cleaner, more efficient combustion technologies for the sustainable fuels of the future.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Crotonate
Immediate Safety & Hazard Assessment: Understanding Methyl Crotonate's Profile
Before initiating any disposal protocol, a thorough understanding of this compound's chemical and toxicological profile is paramount. This compound is a highly flammable liquid and vapor, posing a significant fire risk.[1][2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3] Furthermore, it is classified as a serious eye irritant and can cause skin irritation.[1][4] Therefore, all handling and disposal procedures must be designed to mitigate these primary hazards.
Core Principles of this compound Waste Management:
-
Prevent Vapor Accumulation: Due to its flammability and the potential for explosive vapor-air mixtures, adequate ventilation is crucial at all stages of handling and storage.[1][5]
-
Eliminate Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and hot surfaces.[1][3][6] Use of spark-proof tools and explosion-proof equipment is recommended, especially when handling larger quantities.[3]
-
Containment is Key: Spills must be prevented from entering drains or the wider environment.[5] Proper containment procedures are essential for both routine waste collection and accidental releases.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the critical safety data for this compound. This information is fundamental to a proper risk assessment before handling.
| Property | Value | Significance for Disposal |
| Flash Point | -1 °C / 30.2 °F | Extremely flammable; requires stringent control of ignition sources.[6] |
| UN Number | 1993 or 3272 | International identifier for transport, classifying it as a hazardous material (Flammable Liquid, N.O.S.).[5][6][7] |
| Hazard Class | 3 (Flammable Liquid) | Dictates transportation and storage regulations.[5][7] |
| Packing Group | II | Indicates a medium danger level for transportation.[5][7] |
| GHS Classification | Flammable Liquid, Cat. 2; Eye Irritant, Cat. 2 | Communicates the primary hazards requiring specific PPE and handling precautions.[1][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2][6] It should never be poured down the sink or disposed of in regular trash.[8][9][10] The recommended and most definitive disposal method is incineration by a licensed professional waste disposal service.[5][11]
Step 1: Waste Characterization and Segregation
Why it's critical: Proper segregation prevents dangerous reactions between incompatible chemicals and ensures the waste stream is correctly profiled for the disposal facility. Mixing this compound with incompatible materials like strong acids, bases, or oxidizing agents can lead to hazardous reactions.[1][6]
Procedure:
-
Designate a Waste Stream: Establish a dedicated waste container for "Non-halogenated Flammable Liquid Waste" or a similar designation as required by your institution's Environmental Health & Safety (EHS) department.
-
Avoid Contamination: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizing agents.
-
Aqueous Solutions: Aqueous solutions containing this compound must also be treated as hazardous waste due to its flammability and potential environmental harm.[10]
Step 2: Waste Accumulation and Container Management
Why it's critical: Proper container management is a cornerstone of laboratory safety and regulatory compliance. Containers must be robust, correctly labeled, and sealed to prevent leaks and vapor release.[9][12]
Procedure:
-
Select an Appropriate Container: Use a sturdy, chemically compatible container with a secure, tight-fitting lid.[9][12] Glass or an approved solvent safety can are appropriate choices.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[9][10] The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The concentration or percentage of each component if it is a mixed waste stream.
-
The date accumulation started.
-
The specific hazards (e.g., "Flammable," "Irritant").
-
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[9][10] This minimizes the release of flammable vapors.
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for vapor expansion.[12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Why it's critical: Designating a specific storage area for hazardous waste prevents accidental spills, exposure, and fires. The SAA must be managed to ensure safety and compliance with regulations.[12]
Procedure:
-
Designate the SAA: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[9]
-
Segregation: Store the this compound waste away from incompatible materials.[9]
-
Location: The SAA must be located away from drains, heat sources, and high-traffic areas.
Step 4: Arranging for Disposal
Why it's critical: this compound must be disposed of through a licensed and approved hazardous waste management company.[5][7][11] These companies have the specialized equipment and permits required to transport and destroy chemical waste safely and in compliance with all federal, state, and local regulations.[13][14][15]
Procedure:
-
Contact EHS: When the waste container is full, or as per your institution's policy, contact your Environmental Health & Safety department to schedule a waste pickup.
-
Professional Disposal: The waste will be collected by a licensed professional waste disposal service.[5]
-
Incineration: The standard and recommended method of disposal is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5][11] This process ensures the complete thermal destruction of the compound.[16]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The proper management of chemical waste like this compound is a non-negotiable aspect of responsible scientific research. By adhering to the procedures outlined in this guide—from meticulous segregation and labeling to partnering with certified disposal experts—laboratories can ensure they are not only compliant with regulations but are also fostering a deeply ingrained culture of safety. Trust in our processes is built upon the verifiable and scientifically-grounded protocols we implement daily.
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A Senior Application Scientist's Guide to Handling Methyl Crotonate
This guide provides essential, field-proven safety protocols for the handling and disposal of Methyl crotonate (CAS 623-43-8). As a highly flammable liquid and a known irritant, rigorous adherence to these procedures is critical to ensure operational safety and experimental integrity in research and development environments. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety.
Hazard Profile Analysis: Understanding the Risk
This compound presents a dual primary threat: flammability and irritation. A thorough understanding of these hazards is the foundation of a robust safety plan.
-
Flammability: The compound is classified as a highly flammable liquid and vapor.[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3] Vapors can also form explosive mixtures with air.[3][4][5] This property dictates the stringent need for spark-avoidance and specialized storage.
-
Irritation: this compound is a significant irritant. It is documented to cause serious eye irritation[1][2][6] and moderate to severe skin irritation.[2][3][4][7] Inhalation may lead to respiratory tract irritation, coughing, and shortness of breath.[3][6][8] These factors are the primary drivers for the personal protective equipment (PPE) detailed below.
-
Toxicological Profile: While not classified as a carcinogen, acute oral exposure can cause irritation of the gastrointestinal tract.[6] Prolonged skin contact may lead to dermatitis.[4]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, higher-level controls must be implemented to minimize exposure. Relying solely on PPE is a failure of protocol.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[3][4][9] General laboratory ventilation should be adequate, with systems designed to prevent the accumulation of flammable vapors in low-lying areas.[3][10]
-
Ignition Source Control: All sources of ignition—open flames, hot surfaces, and sparks—must be strictly excluded from the handling area.[3][7] Use only spark-proof tools and explosion-proof electrical equipment.[3]
-
Static Discharge Prevention: Containers must be grounded and bonded during the transfer of this compound to prevent the buildup of electrostatic charge, a potential ignition source.[3][7]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the vicinity of the workstation.[1][3][11]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the scale of the operation.
| Protection Type | Specification | Rationale and Standard |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles for splash-prone operations (e.g., large-volume transfers). | Protects against splashes and vapors causing serious eye irritation.[3][6][12] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6][11] |
| Skin Protection | Nitrile or other chemically resistant gloves. Lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes. | Prevents skin contact, which can cause irritation and dermatitis.[3][6][12] Contaminated gloves must be disposed of properly after use, and hands should be washed thoroughly.[6] |
| Respiratory Protection | Not required for standard, small-scale laboratory use within a certified fume hood. For large spills, emergencies, or in cases of ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[9][12] | Protects against inhalation of high concentrations of vapors, which can cause respiratory irritation and other systemic effects.[3][5] Firefighting requires a self-contained breathing apparatus (SCBA).[3][12] |
Step-by-Step Safe Handling Workflow
The following protocol integrates the controls and PPE into a procedural workflow for a standard laboratory-scale reaction.
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clear of incompatible materials, such as strong oxidizing agents, acids, and bases.[1][4][11]
-
Verify the proximity of the eyewash station, safety shower, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[3][4]
-
Don all required PPE as specified in the table above.
-
-
Chemical Transfer:
-
Reaction & Work-Up:
-
Keep the reaction vessel tightly closed or under a controlled atmosphere (e.g., nitrogen) when not actively adding reagents.
-
Maintain constant vigilance for any signs of leakage or temperature excursion.
-
All subsequent work-up steps involving the handling of this compound must also be performed within the fume hood.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent upon completion of the task.
-
Remove contaminated clothing and gloves using a technique that avoids skin contact with the outer surface.[6] Wash hands and forearms thoroughly.
-
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All unused this compound and materials contaminated with it are classified as hazardous waste.[5][9]
-
Collection: Collect waste in a designated, properly labeled, and tightly sealed container. Do not mix with incompatible waste streams. Empty containers should be treated as hazardous as they retain product residue.[5][9]
-
Disposal Method: Disposal must be conducted by a licensed professional waste disposal company.[6] The recommended method is combustion in a chemical incinerator equipped with an afterburner and scrubber to handle the flammable and potentially toxic byproducts.[6][8]
-
Environmental Precaution: Under no circumstances should this compound or its waste be allowed to enter drains or the sewer system.[4][6]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
